Product packaging for Andrograpanin (Standard)(Cat. No.:CAS No. 82209-74-3)

Andrograpanin (Standard)

Numéro de catalogue: B1249751
Numéro CAS: 82209-74-3
Poids moléculaire: 318.4 g/mol
Clé InChI: WKKBRRFSRMDTJB-JYBIWHBTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Andrograpanin has been reported in Andrographis affinis, Andrographis paniculata, and Potamogeton natans with data available.
an NSAID isolated from Andrographis paniculata;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1249751 Andrograpanin (Standard) CAS No. 82209-74-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKBRRFSRMDTJB-JYBIWHBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107773
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82209-74-3
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82209-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Andrograpanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROGRAPANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Andrograpanin from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the diterpene lactone Andrograpanin, a bioactive compound isolated from the medicinal plant Andrographis paniculata. It details the compound's discovery, physicochemical properties, and established protocols for its isolation and purification. Furthermore, this guide outlines the spectroscopic methods for its structural elucidation and explores its known biological activities, with a focus on its modulation of cellular signaling pathways.

Introduction to Andrograpanin

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is an herb with a long history of use in traditional medicine across Asia for treating infections and inflammatory diseases.[1][2] The plant is a rich source of various bioactive compounds, primarily diterpenoids and flavonoids.[3][4][5] Among the less abundant but significant diterpenes is Andrograpanin.[4] It is recognized for its anti-inflammatory and anti-infective properties.[1][4][6] Chemically, Andrograpanin is a hydrolysate of neoandrographolide, another major diterpenoid found in the plant.[1]

Physicochemical Properties

Andrograpanin is a solid compound with a defined molecular structure and specific chemical properties critical for its isolation and characterization.[6][7] Its key properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one[7]
Molecular Formula C₂₀H₃₀O₃[7][8]
Molecular Weight 318.4 g/mol [7]
Melting Point 106-107 °C[9]
Appearance Solid
CAS Number 82209-74-3[7]

Isolation and Purification Protocol

The isolation of Andrograpanin from Andrographis paniculata is a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is designed to separate it from more abundant compounds like andrographolide.

The process begins with the extraction of dried plant material, followed by partitioning and column chromatography to isolate the target compound.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification A Dried, powdered whole plant of Andrographis paniculata B Extraction with 95% Ethanol (B145695) A->B C Partitioning with Ethyl Acetate (B1210297) (EtOAc) / H₂O B->C Crude Extract D Collect EtOAc-soluble fraction C->D E Silica (B1680970) Gel Column Chromatography D->E F Elution with n-hexane/EtOAc gradient E->F G Bioassay-guided fraction collection F->G H Isolated Andrograpanin G->H

Caption: Workflow for the isolation of Andrograpanin.

  • Plant Material and Extraction : Dried whole plants of Andrographis paniculata are powdered. The powder is then extracted with a solvent such as 95% ethanol or methanol (B129727) to obtain a crude extract.[2][3][10]

  • Solvent Partitioning : The crude ethanol extract is partitioned between ethyl acetate (EtOAc) and water.[2][10][11] The bioactive compounds, including Andrograpanin, are concentrated in the EtOAc-soluble fraction.

  • Column Chromatography : The dried EtOAc fraction is subjected to silica gel column chromatography.[2][12]

  • Elution and Fraction Collection : The column is eluted with a solvent gradient, typically increasing the proportion of ethyl acetate in n-hexane.[2] Fractions are collected and monitored, often using bioassay-guided fractionation to identify the active fractions containing Andrograpanin.[2]

  • Final Purification : Fractions containing Andrograpanin are combined, and the solvent is evaporated. The resulting compound can be further purified by methods like recrystallization to yield pure Andrograpanin.

The yield of isolated compounds can vary based on the plant source and extraction efficiency. One study reported isolating a significant quantity of Andrograpanin from a large batch of extract.

Starting MaterialCompoundYieldReference
316.9 g of AP EtOAc-soluble fractionAndrograpanin 676.3 mg[2][5]

Structural Elucidation

The definitive structure of Andrograpanin has been confirmed through the use of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the proton and carbon skeleton of the molecule.[12][13]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) confirms the molecular formula and weight.[12]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups.[12][13]

The combined data from these analyses provide unambiguous confirmation of the structure of Andrograpanin.[12][13]

Biological Activity and Signaling Pathways

Andrograpanin exhibits noteworthy anti-inflammatory properties.[1] Research has shown that it can inhibit the production of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS).

Andrograpanin's primary anti-inflammatory mechanism involves the downregulation of key signaling pathways. Specifically, it has been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This inhibition leads to a dose-dependent reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12p70 (IL-12p70).[1] The suppression of these molecules occurs through the downregulation of their corresponding gene expression, including inducible nitric oxide synthase (iNOS).[1]

The following diagram illustrates the mechanism by which Andrograpanin exerts its anti-inflammatory effects.

G LPS LPS Macrophage Macrophage Cell LPS->Macrophage activates p38_MAPK p38 MAPK Pathway Macrophage->p38_MAPK activates Gene_Expression Gene Expression (iNOS, TNF-α, IL-6, IL-12) p38_MAPK->Gene_Expression promotes Inflammation Pro-inflammatory Mediators (NO, Cytokines) Gene_Expression->Inflammation leads to production of Andrograpanin Andrograpanin Andrograpanin->p38_MAPK inhibits

Caption: Andrograpanin inhibits the LPS-induced p38 MAPK pathway.

The inhibitory effects of Andrograpanin on pro-inflammatory cytokine production have been quantified in cell-based assays.

Cell LineStimulantMeasured EffectEffective ConcentrationReference
Macrophage cellsLPSInhibition of NO, TNF-α, IL-6, IL-12p7015-90 µM (dose-dependent)[1]

Conclusion

Andrograpanin is a bioactive diterpenoid from Andrographis paniculata with significant therapeutic potential, particularly as an anti-inflammatory agent. Standard phytochemical techniques, including solvent extraction and silica gel chromatography, are effective for its isolation. Its structure has been confirmed by comprehensive spectroscopic analysis. The compound's mechanism of action, primarily through the inhibition of the p38 MAPK signaling pathway, provides a strong basis for its further investigation and development as a lead compound for new anti-inflammatory drugs. This guide provides the foundational technical information required for researchers and professionals to undertake further studies on this promising natural product.

References

Andrograpanin: A Technical Guide to Its Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrograpanin is a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata.[1] This plant has a long history of use in traditional medicine, particularly in China, for treating infections and inflammation.[1] Andrograpanin, along with other related compounds like andrographolide, is a subject of growing interest in modern pharmacology due to its diverse biological activities, including anti-inflammatory, anti-infective, and anti-biofilm properties.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, characterization methods, and key biological signaling pathways associated with Andrograpanin.

Physicochemical Properties

A clear understanding of the physicochemical properties of Andrograpanin is fundamental for its extraction, formulation, and application in research and drug development. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₃[4][5]
Molecular Weight 318.45 g/mol [4][5]
Appearance White to off-white solid[6]
Solubility DMSO: 100 mg/mL (314.02 mM)[6]
Storage Conditions 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[2][6]
SMILES O=C1OCC=C1CC[C@@H]2C(CC[C@]3([H])--INVALID-LINK--(CO)CCC[C@@]23C)=C[6]
InChIKey WKKBRRFSRMDTJB-JYBIWHBTSA-N[5]

Analytical Characterization

The structural elucidation and quantification of Andrograpanin rely on a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic analysis provides detailed information about the molecular structure of Andrograpanin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the precise arrangement of atoms within the molecule. The chemical shifts and coupling constants provide a definitive structural fingerprint of the compound.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of Andrograpanin.[8][9] Fragmentation patterns observed in tandem MS (MS/MS) experiments help to confirm the structure of different parts of the molecule.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in Andrograpanin. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) are typically observed.[8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While less specific than NMR or MS, it is often used for quantification in conjunction with chromatography.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, identification, and quantification of Andrograpanin in plant extracts and other matrices.[10][11][12]

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of diterpenoids from Andrographis paniculata can be adapted for Andrograpanin. Key parameters for such a method are outlined in the table below.

ParameterDescriptionReference
Stationary Phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 50mm, 2.7µm)[12]
Mobile Phase Isocratic or gradient mixture of Methanol and Water (often with acid modifier like phosphoric or formic acid)[12][13]
Flow Rate Typically 0.3 - 1.0 mL/min[10][12]
Detection UV detector, commonly set at wavelengths between 220-230 nm[12][14][15]
Column Temperature Maintained at a constant temperature, e.g., 30°C[12]

The following diagram illustrates a typical workflow for the HPLC analysis of Andrograpanin.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample A. paniculata Powder Extraction Ultrasonic Extraction (Methanol) Sample->Extraction Filtration Filter through 0.22 µm syringe filter Extraction->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Injection Autosampler Injection HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~225 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Andrograpanin (vs. Standard) Chromatogram->Quantification

Fig. 1: General workflow for HPLC analysis of Andrograpanin.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section provides an overview of protocols for the extraction of Andrograpanin and the investigation of its anti-inflammatory properties.

Andrograpanin is typically extracted from the aerial parts of Andrographis paniculata.

  • Drying and Grinding: The aerial parts of the plant are shade-dried and then finely powdered using a homogenizer. The powder is sieved to obtain a uniform particle size (e.g., through a 250 µm sieve).[11]

  • Solvent Extraction: The fine powder is extracted with a suitable solvent. Methanol is commonly used for extracting diterpenoids from this plant.[11][13] Ultrasonic-assisted extraction (e.g., for 20-30 minutes at 60°C) is an efficient method to enhance extraction yield.[11][13]

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to further purification steps, such as column chromatography, to isolate Andrograpanin and other target compounds.[7]

The anti-inflammatory effects of Andrograpanin are often studied in lipopolysaccharide (LPS)-activated macrophage cells.[1][16]

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).

  • Cell Treatment: Cells are pre-treated with varying concentrations of Andrograpanin (e.g., 15-90 µM) for a specific duration (e.g., 1 hour).[1][16]

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent assay. A dose-dependent inhibition of NO production by Andrograpanin is indicative of anti-inflammatory activity.[1][16]

    • Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1][16]

  • Mechanism of Action Analysis:

    • RT-PCR and Western Blotting: To understand the underlying mechanism, the expression levels of genes and proteins involved in the inflammatory pathway (e.g., iNOS, pro-inflammatory cytokines, and components of the p38 MAPK pathway) are analyzed by Reverse Transcription PCR and Western blotting, respectively.[1][16]

Signaling Pathway Modulation

Andrograpanin exerts its anti-inflammatory effects primarily by modulating key intracellular signaling pathways. Research has shown that Andrograpanin inhibits the production of NO and pro-inflammatory cytokines by down-regulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in LPS-activated macrophages.[1][6][16]

The diagram below illustrates the inhibitory effect of Andrograpanin on the p38 MAPK pathway.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates Transcription_Factors Transcription Factors (e.g., NF-κB) p38_MAPK->Transcription_Factors Phosphorylates/ Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Induces Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6) Nitric Oxide (NO) Gene_Expression->Inflammatory_Mediators Leads to Production Andrograpanin Andrograpanin Andrograpanin->p38_MAPK Inhibits Down-regulates

Fig. 2: Inhibition of the p38 MAPK pathway by Andrograpanin.

This down-regulation of the p38 MAPK pathway leads to a reduction in the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokine genes, thereby mediating the anti-inflammatory effects of Andrograpanin.[1] This makes Andrograpanin a promising candidate for development as an anti-inflammatory therapeutic agent.[1]

References

The Andrograpanin Biosynthetic Pathway in Andrographis paniculata: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of andrograpanin, a key diterpenoid lactone, in the medicinal plant Andrographis paniculata. This document details the enzymatic steps, precursor pathways, regulatory mechanisms, and relevant experimental protocols to facilitate further research and development in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

The Andrograpanin Biosynthetic Pathway: From Precursors to Bioactive Compounds

The biosynthesis of andrograpanin is a multi-step process that begins with the formation of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

Upstream Pathways: MVA and MEP

The MVA pathway initiates with the condensation of three acetyl-CoA molecules, while the MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. Both pathways ultimately produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for all terpenoids. The condensation of three IPP molecules with one DMAPP molecule by GGPP synthase yields the C20 precursor, GGPP.

Formation of the Diterpene Backbone

The first committed step in andrograpanin biosynthesis is the cyclization of GGPP. This is a two-step process catalyzed by two distinct diterpene synthases (diTPSs):

  • ent-copalyl diphosphate (B83284) synthase (ent-CPS): This class II diTPS protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-kaurene (B36324) synthase (ent-KS): This class I diTPS facilitates the ionization of the diphosphate group from ent-CPP and a subsequent cyclization and rearrangement to produce the tetracyclic diterpene hydrocarbon, ent-kaurene.

While ent-kaurene is a precursor for gibberellins, a branch in the pathway leads to the labdane-related diterpenoids, including andrograpanin. The formation of the labdane (B1241275) scaffold for andrographolides involves the cyclization of GGPP to ent-copalyl diphosphate, which then serves as the substrate for the subsequent oxidative modifications.

The Core Biosynthetic Pathway of Andrograpanin and Andrographolide (B1667393)

The conversion of the initial diterpene scaffold into andrograpanin and subsequently to other major andrographolides involves a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs). The currently elucidated pathway is as follows:

  • From ent-copalol to 19-hydroxy-ent-copalol: The enzyme ApCYP71D587 catalyzes the hydroxylation of ent-copalol at the C-19 position to yield 19-hydroxy-ent-copalol.

  • Lactone Ring Formation to Yield Andrograpanin: ApCYP71BE50 mediates the formation of the characteristic lactone ring, which results in the synthesis of andrograpanin.

  • Hydroxylation to 14-deoxyandrographolide: ApCYP706U5 then hydroxylates andrograpanin at the C-3 position to produce 14-deoxyandrographolide.

  • Final Steps to Andrographolide: The final conversion to andrographolide involves a C-14 hydroxylation and a rearrangement of the double bond, a step hypothesized to be catalyzed by ApCYP72F1 .

The following diagram illustrates the core biosynthetic pathway of andrograpanin and andrographolide.

Andrograpanin Biosynthetic Pathway cluster_upstream Upstream Pathways cluster_core Core Andrographolide Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_copalol ent-copalol GGPP->ent_copalol ent-CPS hydroxy_ent_copalol 19-hydroxy-ent-copalol ent_copalol->hydroxy_ent_copalol ApCYP71D587 Andrograpanin Andrograpanin hydroxy_ent_copalol->Andrograpanin ApCYP71BE50 deoxyandrographolide 14-deoxyandrographolide Andrograpanin->deoxyandrographolide ApCYP706U5 Andrographolide Andrographolide deoxyandrographolide->Andrographolide ApCYP72F1 (hypothesized)

Core Andrograpanin and Andrographolide Biosynthetic Pathway

Quantitative Analysis of Diterpenoid Lactones in Andrographis paniculata

The concentration of andrograpanin and other major diterpenoid lactones varies significantly between different parts of the Andrographis paniculata plant and can be influenced by external stimuli such as elicitors.

Plant PartAndrographolide Content (% dry weight)Neoandrographolide Content (% dry weight)14-Deoxy-11,12-didehydroandrographolide Content (% dry weight)Andrograpanin ContentReference
Leaves2.39---[1]
Aerial Parts (general)1.0 (up to)0.11 (up to)0.16 (up to)Not specified[2]
LeavesHigher concentrationHigher concentrationHigher concentrationNot specified[3]
StemsDetectedDetectedDetectedNot specified[3]
RootsNot detectedNot detectedNot detectedNot specified[3]
Flowers & FruitsDetectedDetectedDetectedNot specified[3]

Effect of Elicitors on Andrographolide Content in Cell Cultures

ElicitorConcentrationTreatment DurationFold Increase in AndrographolideReference
Methyl Jasmonate (MeJA)5 µM24 hours5.25[4][5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the andrograpanin biosynthetic pathway.

Extraction and Quantification of Andrographolides by HPLC

Objective: To extract and quantify andrograpanin and other andrographolides from Andrographis paniculata plant material.

Protocol:

  • Sample Preparation:

    • Harvest fresh plant material (leaves, stems, etc.) and wash thoroughly with distilled water.

    • Dry the plant material in a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it in a flask.

    • Add 25 mL of 70% ethanol.

    • Perform ultrasound-assisted extraction (UAE) for 20 minutes at 40°C.

    • Centrifuge the extract at 4000 rpm for 5 minutes.

    • Collect the supernatant and filter it through a 0.2 µm PTFE syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

    • Quantification: Prepare a standard curve using pure andrographolide, neoandrographolide, and andrograpanin standards of known concentrations. Calculate the concentration of the analytes in the plant extracts by comparing their peak areas to the standard curve.

Heterologous Expression of Cytochrome P450 Enzymes

Objective: To produce recombinant CYP enzymes for functional characterization.

Protocol (Yeast Expression System - Pichia pastoris):

  • Gene Cloning:

    • Synthesize the codon-optimized full-length cDNA of the target CYP gene (e.g., ApCYP71BE50).

    • Clone the synthesized gene into a yeast expression vector (e.g., pPICZα A) using appropriate restriction enzymes or Gibson assembly.

  • Yeast Transformation:

    • Linearize the recombinant plasmid with a suitable restriction enzyme.

    • Transform the linearized plasmid into competent Pichia pastoris cells (e.g., strain X-33) by electroporation.

    • Select positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin).

  • Protein Expression:

    • Inoculate a single colony of a positive transformant into BMGY medium and grow at 30°C with shaking until the OD600 reaches 2-6.

    • Harvest the cells by centrifugation and resuspend them in BMMY medium containing methanol (B129727) (e.g., 0.5%) to induce protein expression.

    • Continue to culture at a lower temperature (e.g., 28°C) for 48-72 hours, adding methanol every 24 hours to maintain induction.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Disrupt the cells using glass beads or a high-pressure homogenizer.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and store at -80°C.

In Vitro Enzyme Assay for Cytochrome P450s

Objective: To determine the enzymatic activity and product formation of a recombinant CYP enzyme.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (e.g., 50 mM, pH 7.4)

      • NADPH-cytochrome P450 reductase (CPR)

      • NADPH

      • Recombinant CYP microsomes

      • Substrate (e.g., 19-hydroxy-ent-copalol for ApCYP71BE50)

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate.

    • Incubate at 30°C for 1-2 hours.

  • Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the product.

  • Analysis:

    • Dry the organic extract under a stream of nitrogen.

    • Resuspend the residue in a suitable solvent (e.g., methanol).

    • Analyze the product by LC-MS or GC-MS to identify and quantify the enzymatic product (e.g., andrograpanin).

The following diagram illustrates a typical workflow for the functional characterization of a CYP enzyme.

CYP_Functional_Characterization_Workflow Start Start Gene_Cloning Gene Cloning into Expression Vector Start->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast) Gene_Cloning->Heterologous_Expression Microsome_Isolation Microsome Isolation Heterologous_Expression->Microsome_Isolation Enzyme_Assay In Vitro Enzyme Assay (Substrate + NADPH + CPR) Microsome_Isolation->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction Product_Analysis Product Analysis (LC-MS/GC-MS) Product_Extraction->Product_Analysis Functional_Characterization Functional Characterization Product_Analysis->Functional_Characterization

Workflow for CYP Enzyme Functional Characterization

Regulation of the Andrograpanin Biosynthetic Pathway

The biosynthesis of andrograpanin is tightly regulated at the transcriptional level, with transcription factors from the WRKY family playing a significant role.

WRKY Transcription Factors

A genome-wide analysis of Andrographis paniculata has identified 58 WRKY transcription factors.[6][7][8] These proteins are characterized by a conserved WRKY domain that binds to the W-box (TTGACC/T) cis-acting element in the promoters of target genes.

Through a combination of binding site prediction, gene expression analysis, and phylogenetic studies, seven WRKY transcription factors have been identified as potential regulators of andrographolide biosynthesis: ApWRKY01, ApWRKY08, ApWRKY12, ApWRKY14, ApWRKY19, ApWRKY20, and ApWRKY50 .[7] These transcription factors are thought to regulate the expression of the key biosynthetic genes, including the CYPs, thereby controlling the overall flux through the pathway.

Signaling Pathways

The expression and activity of these WRKY transcription factors are likely modulated by various signaling pathways in response to developmental cues and environmental stimuli. Plant hormones, particularly jasmonates (e.g., methyl jasmonate), are known to be potent elicitors of andrographolide biosynthesis.[4][5] The signaling cascade initiated by jasmonates often involves a cascade of protein-protein interactions and phosphorylation events that ultimately lead to the activation of specific transcription factors.

The current understanding of the regulatory network suggests a model where external or internal signals trigger a signaling cascade, possibly involving mitogen-activated protein kinases (MAPKs), leading to the activation of specific ApWRKYs. These activated WRKYs then bind to the promoters of the andrograpanin biosynthetic genes, upregulating their transcription and leading to an increased production of andrograpanin and other andrographolides.

The following diagram illustrates the proposed regulatory network.

Regulatory_Network Stimuli Elicitors (e.g., Jasmonate) Developmental Cues Signaling_Cascade Signaling Cascade (e.g., MAPK cascade) Stimuli->Signaling_Cascade ApWRKYs ApWRKY Transcription Factors (ApWRKY01, 08, 12, 14, 19, 20, 50) Signaling_Cascade->ApWRKYs Activation Biosynthetic_Genes Andrograpanin Biosynthetic Genes (e.g., ApCYP71BE50) ApWRKYs->Biosynthetic_Genes Transcriptional Regulation (Binding to W-box) Andrograpanin_Production Increased Andrograpanin Production Biosynthetic_Genes->Andrograpanin_Production

Proposed Regulatory Network of Andrograpanin Biosynthesis

Conclusion and Future Perspectives

The elucidation of the andrograpanin biosynthetic pathway in Andrographis paniculata has opened up new avenues for the sustainable production of this medicinally important compound. Further research should focus on the detailed biochemical characterization of all the enzymes in the pathway to determine their kinetic parameters and substrate specificities. A deeper understanding of the regulatory networks, including the identification of upstream signaling components and the specific roles of each ApWRKY transcription factor, will be crucial for developing effective metabolic engineering strategies. The heterologous expression of the entire pathway in microbial hosts presents a promising approach for the industrial-scale production of andrograpanin and its derivatives, which could lead to the development of new and improved therapeutic agents.

References

Andrograpanin: An In-Depth Review of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrograpanin, a diterpene lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community for its potent biological activities. As a hydrolysate of neoandrographolide, andrograpanin is an important bioactive constituent contributing to the therapeutic effects of A. paniculata extracts. This technical guide provides a comprehensive review of the current understanding of andrograpanin's mechanism of action, with a primary focus on its well-documented anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its molecular targets and signaling pathways. While the anti-inflammatory properties of andrograpanin are increasingly understood, its specific roles in anticancer and antiviral activities are less defined and warrant further investigation. For context, the activities of the related and more extensively studied compound, andrographolide (B1667393), in these areas will be briefly mentioned with clear distinction.

Anti-inflammatory Mechanism of Action

The primary and most thoroughly investigated therapeutic effect of andrograpanin is its anti-inflammatory activity. Andrograpanin has been shown to modulate key signaling pathways involved in the inflammatory response, particularly in macrophages.

Inhibition of Pro-inflammatory Mediators

Andrograpanin demonstrates a dose-dependent inhibition of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12p70) in lipopolysaccharide (LPS)-activated macrophage cells.[1] This inhibition occurs at the level of gene expression, as andrograpanin has been found to down-regulate the mRNA levels of inducible nitric oxide synthase (iNOS) and these pro-inflammatory cytokines.[1]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of andrograpanin are primarily attributed to its ability to interfere with major inflammatory signaling cascades.

A key mechanism of andrograpanin's anti-inflammatory action is the down-regulation of the p38 MAPK signaling pathway.[1] Upon stimulation by inflammatory signals like LPS, the p38 MAPK pathway is activated, leading to the production of pro-inflammatory cytokines. Andrograpanin intervenes in this pathway, leading to a reduction in the inflammatory response.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactors->Proinflammatory_Cytokines Gene Expression Andrograpanin Andrograpanin Andrograpanin->p38 Inhibition

Andrograpanin inhibits the p38 MAPK signaling pathway.

Andrograpanin also influences the NF-κB signaling pathway, a critical regulator of the inflammatory response. In LPS-stimulated macrophages, NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes. Andrograpanin has been shown to interfere with this pathway, contributing to its anti-inflammatory effects.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Proinflammatory_Genes Andrograpanin Andrograpanin Andrograpanin->IKK Inhibition

Andrograpanin interferes with the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of andrograpanin.

TargetCell LineStimulantMethodEffective Concentration RangeIC50 ValueReference
Nitric Oxide (NO)Macrophage cellsLPSNot Specified15-90 µM> 100 µM[1]
TNF-αMacrophage cellsLPSNot Specified15-90 µMNot Determined[1]
IL-6Macrophage cellsLPSNot Specified15-90 µMNot Determined[1]
IL-12p70Macrophage cellsLPSNot Specified15-90 µMNot Determined[1]

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Cells are then pre-treated with various concentrations of andrograpanin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS).

Measurement of Nitric Oxide (NO) Production

NO production in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-12p70) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Total RNA is extracted from cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme. The cDNA is then used as a template for PCR amplification with specific primers for iNOS, TNF-α, IL-6, IL-12p70, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization. The PCR products are then separated by agarose (B213101) gel electrophoresis and visualized.

RTPCR_Workflow Cell_Culture Cell Culture & Treatment RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification cDNA_Synthesis->PCR_Amplification Gel_Electrophoresis Agarose Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Analysis Data Analysis Gel_Electrophoresis->Analysis

A typical workflow for RT-PCR analysis.
Western Blot Analysis

Cells are lysed in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p38 MAPK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

WesternBlot_Workflow Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Detection (ECL) Antibody_Incubation->Detection Analysis Data Analysis Detection->Analysis

A standard workflow for Western blot analysis.

Anticancer and Antiviral Mechanisms: A Note on the Current State of Research

While the anti-inflammatory properties of andrograpanin are relatively well-characterized, its specific mechanisms of action in cancer and viral infections are not as extensively documented in the current scientific literature. Much of the research on the anticancer and antiviral effects of Andrographis paniculata has focused on its major constituent, andrographolide.

For context, andrographolide has been reported to exert anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of several signaling pathways such as PI3K/Akt and NF-κB. Its antiviral activities have been attributed to the inhibition of viral entry and replication.

It is plausible that andrograpanin contributes to the overall anticancer and antiviral profile of Andrographis paniculata extracts. However, dedicated studies are required to elucidate the specific molecular targets and pathways of andrograpanin in these contexts. Future research should aim to:

  • Determine the IC50 values of andrograpanin on a panel of cancer cell lines.

  • Investigate the effects of andrograpanin on cell cycle progression and apoptosis in cancer cells.

  • Elucidate the impact of andrograpanin on key signaling pathways involved in cancer cell proliferation and survival.

  • Evaluate the antiviral activity of andrograpanin against a range of viruses and identify its specific viral or host targets.

Conclusion

Andrograpanin is a promising bioactive compound with well-documented anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of pro-inflammatory mediators through the down-regulation of the p38 MAPK and NF-κB signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of andrograpanin as a potential therapeutic agent for inflammatory conditions. While its role in cancer and viral diseases remains to be fully elucidated, the established anti-inflammatory mechanisms suggest a potential for broader therapeutic applications. Further focused research is essential to unlock the full therapeutic potential of this important natural product.

References

Andrograpanin Signaling Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrograpanin, a diterpene lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of significant interest for its therapeutic potential. As a hydrolysate of neoandrographolide, Andrograpanin is noted for its anti-inflammatory and anti-infective properties.[1] This technical guide provides a comprehensive overview of the current understanding of Andrograpanin's modulation of key signaling pathways, supported by available quantitative data, detailed experimental protocols, and visual pathway diagrams. While research on Andrograpanin is ongoing, this document synthesizes the existing literature to serve as a valuable resource for researchers and professionals in drug development.

Core Signaling Pathways Modulated by Andrograpanin

Andrograpanin primarily exerts its biological effects by modulating intracellular signaling cascades involved in inflammation. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a key target.[1][2]

p38 MAPK Signaling Pathway

Andrograpanin has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12p70 (IL-12p70) in lipopolysaccharide (LPS)-activated macrophage cells. This inhibitory effect is achieved through the down-regulation of the p38 MAPK signaling pathway.[2] The suppression of this pathway leads to a decrease in the gene expression of inducible nitric oxide synthase (iNOS) and the aforementioned pro-inflammatory cytokines.[2]

Andrograpanin_p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Andrograpanin Andrograpanin Andrograpanin->p38_MAPK Gene_Expression Gene Expression (iNOS, TNF-α, IL-6, IL-12p70) p38_MAPK->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response

Andrograpanin inhibits the LPS-induced p38 MAPK pathway.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of Andrograpanin.

Table 1: Anti-Inflammatory Activity of Andrograpanin

BioassayCell Line/SystemTreatmentConcentration Range (µM)EffectReference
Nitric Oxide (NO) ProductionLPS-induced macrophage cellsAndrograpanin15-90Dose-dependent inhibition[2]
TNF-α ProductionLPS-induced macrophage cellsAndrograpanin15-90Dose-dependent inhibition[2]
IL-6 ProductionLPS-induced macrophage cellsAndrograpanin15-90Dose-dependent inhibition[2]
IL-12p70 ProductionLPS-induced macrophage cellsAndrograpanin15-90Dose-dependent inhibition[2]

Table 2: Anti-Infective Activity of Andrograpanin

BioassayVirusEffective Concentration (EC50)Reference
Anti-HIV ActivityHIVNot specified for Andrograpanin alone[1]

Note: While Andrograpanin was identified as one of the compounds with anti-HIV activity, the specific EC50 value for Andrograpanin was not provided in the cited source. The EC50 values of 49 and 57 µg/ml were reported for Andrographolide and 14-deoxy-11,12-didehydroandrographolide, respectively.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Andrograpanin's effects on signaling pathways.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of Andrograpanin (e.g., 15, 30, 60, 90 µM) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Culture and treat cells in a 96-well plate as described above.

  • After the incubation period, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)
  • Culture and treat cells as described above.

  • Collect the cell culture supernatant after the treatment period.

  • Measure the concentrations of TNF-α, IL-6, and IL-12p70 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

This protocol outlines the general steps for assessing the protein expression and phosphorylation status of key signaling molecules like p38 MAPK.

Western_Blot_Workflow Cell_Lysate 1. Cell Lysis (RIPA buffer) Protein_Quant 2. Protein Quantification (BCA Assay) Cell_Lysate->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-p38, anti-p38) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Detection (ECL substrate) Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis

A generalized workflow for Western Blot analysis.
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38 MAPK, total p38 MAPK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

RNA Extraction and Real-Time PCR (RT-PCR)

This protocol describes the general steps to measure the mRNA expression levels of genes like iNOS, TNF-α, IL-6, and IL-12p70.

  • RNA Extraction: Following cell treatment, extract total RNA using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Real-Time PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or β-actin.

Conclusion and Future Directions

Andrograpanin demonstrates clear anti-inflammatory effects primarily through the modulation of the p38 MAPK signaling pathway. The available data indicates a dose-dependent inhibition of key inflammatory mediators. However, to fully elucidate the therapeutic potential of Andrograpanin, further research is warranted. Future studies should focus on:

  • Expanding the signaling pathway analysis: Investigating the effects of Andrograpanin on other relevant pathways such as NF-κB, PI3K/Akt, and JAK/STAT to build a more comprehensive mechanistic profile.

  • Determining specific IC50 values: Establishing precise IC50 values for the inhibition of various kinases and enzymes within these pathways will be crucial for drug development.

  • In vivo studies: Translating the in vitro findings to animal models of inflammatory diseases to assess efficacy, pharmacokinetics, and safety.

  • Apoptosis and anti-cancer studies: Given the known activities of other compounds from Andrographis paniculata, exploring the potential of Andrograpanin to induce apoptosis in cancer cells is a promising avenue.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of harnessing the therapeutic potential of Andrograpanin for the treatment of inflammatory and other diseases.

References

Andrograpanin: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrograpanin, a diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community for its diverse pharmacological properties. As a hydrolysate of neoandrographolide, Andrograpanin is readily bioavailable and exhibits a spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antioxidant, and immunomodulatory effects. This technical guide provides a comprehensive overview of the biological activity screening of Andrograpanin, detailing its mechanisms of action, quantitative data from pertinent studies, and the experimental protocols necessary for its evaluation.

Data Presentation: Quantitative Biological Activity of Andrograpanin

The following tables summarize the key quantitative data on the biological activities of Andrograpanin and its closely related analogue, andrographolide.

Biological Activity Assay Cell Line/System Test Substance IC50 / Inhibition Reference
Anti-inflammatory Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesAndrograpaninInhibited in a dose-dependent manner (15-90 µM)[1]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesAndrographolideIC50: 17.4 ± 1.1 µM
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12p70)LPS-activated MacrophagesAndrograpaninInhibited in a dose-dependent manner (15-90 µM)[1]
Anticancer Cell Viability (MTT Assay)CACO-2 (Colon Cancer)Fraction rich in andrographolide, neoandrographolide, and andrograpaninIC50: 32.46 µg/mL
Cell Viability (MTT Assay)Jurkat (T-cell acute lymphoblastic leukemia)AndrographolideSignificant apoptosis at 10 µg/mL
Cell Viability (MTT Assay)MCF-7 (Breast Cancer)AndrographolideIC50 (48h): 32.90 ± 0.02 µM
Cell Viability (MTT Assay)MDA-MB-231 (Breast Cancer)AndrographolideIC50 (48h): 37.56 ± 0.03 µM
Antioxidant DPPH Radical ScavengingIn vitroAndrographolideIC50: 3.2 µg/mL
DPPH Radical ScavengingIn vitroMethanolic extract of A. paniculataIC50: 398.31 µg/ml

Core Signaling Pathways Modulated by Andrograpanin and Andrographolide

Andrograpanin and its related compounds exert their biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and therapeutic potential.

Anti-inflammatory Signaling Pathway

Andrograpanin has been shown to exhibit its anti-inflammatory properties primarily through the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of the production of pro-inflammatory cytokines.

G Andrograpanin's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 activates p38_MAPK p38 MAPK TLR4->p38_MAPK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) p38_MAPK->Cytokines induces expression iNOS iNOS p38_MAPK->iNOS induces expression Andrograpanin Andrograpanin Andrograpanin->p38_MAPK inhibits

Andrograpanin inhibits p38 MAPK activation.
Anticancer Signaling Pathways

The anticancer activities of andrographolide, a close analog of Andrograpanin, are mediated through the modulation of several critical signaling pathways, including the PI3K/Akt and JAK/STAT pathways, which are central to cell survival, proliferation, and apoptosis.

G Andrographolide's Anticancer Mechanisms cluster_0 PI3K/Akt Pathway cluster_1 JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival promotes Apoptosis Apoptosis JAK JAK STAT STAT JAK->STAT phosphorylates Gene_Expression Gene Expression (Anti-apoptotic) STAT->Gene_Expression regulates Andrographolide Andrographolide Andrographolide->Akt inhibits Andrographolide->STAT inhibits phosphorylation Andrographolide->Apoptosis induces

Andrographolide inhibits key cancer survival pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Andrograpanin's biological activities.

Anti-inflammatory Activity Assessment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of Andrograpanin (e.g., 15, 30, 60, 90 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]

  • Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines to be measured.

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1-2 hours at room temperature.

    • Wash the plate and add the substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in signaling pathways, such as p38 MAPK.

  • Procedure:

    • After treatment, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK) overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Anticancer Activity Assessment
  • Cell Lines: A variety of human cancer cell lines can be used, such as CACO-2 (colon cancer), Jurkat (T-cell acute lymphoblastic leukemia), MCF-7, and MDA-MB-231 (breast cancer).

  • Culture Medium and Conditions: Use the appropriate culture medium and conditions as recommended for each specific cell line.

  • Treatment: Treat the cells with a range of concentrations of Andrograpanin for different time points (e.g., 24, 48, 72 hours) to determine its cytotoxic effects.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Andrograpanin and incubate for the desired time.

    • Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antioxidant Activity Assessment
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • In a 96-well plate, add various concentrations of Andrograpanin to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

Andrograpanin demonstrates a wide range of promising biological activities, primarily driven by its ability to modulate key inflammatory and cell survival signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this natural compound. Standardization of experimental procedures is crucial for obtaining reproducible and comparable results, which will be essential for advancing Andrograpanin through the drug discovery and development pipeline. Further research should focus on in vivo studies to validate the in vitro findings and to assess the safety and efficacy of Andrograpanin in preclinical models of various diseases.

References

Andrograpanin primary molecular targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Primary Molecular Targets of Andrograpanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrograpanin, a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated notable anti-inflammatory properties. This technical guide consolidates the current understanding of the primary molecular targets of Andrograpanin, with a focus on its inhibitory effects on key inflammatory pathways. This document provides a summary of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the implicated signaling pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts centered on Andrograpanin.

Introduction

Andrograpanin is a bioactive compound derived from the medicinal plant Andrographis paniculata, which has a long history of use in traditional medicine for treating inflammatory conditions. Scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects. The primary mechanism of action identified to date involves the modulation of inflammatory signaling cascades, particularly the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, and the inhibition of pro-inflammatory mediator production.

Primary Molecular Targets and Quantitative Data

The principal molecular targets of Andrograpanin identified in the literature are involved in the inflammatory response. While specific IC50 values are not extensively reported, dose-dependent inhibitory effects have been observed.

Table 1: Summary of Andrograpanin's Inhibitory Activities

Target/ProcessCell/SystemKey FindingsConcentration RangeCitation
p38 MAPK Phosphorylation LPS-stimulated murine macrophagesDown-regulation of p38 MAPK signaling pathway.15-90 µM[1]
Nitric Oxide (NO) Production LPS-stimulated murine macrophagesDose-dependent inhibition of NO production.15-90 µM[1]
TNF-α Production LPS-stimulated murine macrophagesDose-dependent inhibition of TNF-α production.15-90 µM[1]
IL-6 Production LPS-stimulated murine macrophagesDose-dependent inhibition of IL-6 production.15-90 µM[1]
IL-12p70 Production LPS-stimulated murine macrophagesDose-dependent inhibition of IL-12p70 production.15-90 µM[1]
PGH2 Formation (COX-1) In vitro enzymatic assayInhibition of PGH2 formation; longer interaction with COX-1 than COX-2.Not Specified
PGH2 Formation (COX-2) In vitro enzymatic assayInhibition of PGH2 formation.Not Specified

Signaling Pathways Modulated by Andrograpanin

The anti-inflammatory effects of Andrograpanin are primarily attributed to its modulation of the p38 MAPK signaling pathway.

p38 MAPK Signaling Pathway

In lipopolysaccharide (LPS)-stimulated macrophages, Andrograpanin has been shown to inhibit the phosphorylation of p38 MAPK.[1] This kinase is a critical component of a signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. By down-regulating the p38 MAPK pathway, Andrograpanin effectively suppresses the inflammatory response.

cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6 TAK1->MKKs Activates p38 p38 MAPK MKKs->p38 Phosphorylates (Activates) TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates Andrograpanin Andrograpanin Andrograpanin->MKKs Inhibits GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) TranscriptionFactors->GeneExpression Induces

Caption: Andrograpanin's inhibition of the p38 MAPK signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the molecular targets of Andrograpanin.

Cell Culture and Stimulation
  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of Andrograpanin (e.g., 15, 30, 60, 90 µM) for 1-2 hours before stimulation with a pro-inflammatory agent like Lipopolysaccharide (LPS; 1 µg/mL).

Cytokine Quantification by ELISA
  • Sample Collection: After the desired incubation period (e.g., 24 hours) post-LPS stimulation, the cell culture supernatant is collected.

  • ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-12p70 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are interpolated from this curve.

Western Blot for p38 MAPK Phosphorylation
  • Cell Lysis: Following treatment and stimulation, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal loading, the membrane is stripped and re-probed with an antibody for total p38 MAPK. The intensity of the p-p38 band is normalized to the total p38 band.

cluster_0 Sample Preparation cluster_1 Cytokine Analysis cluster_2 Signaling Pathway Analysis A Cell Culture & Treatment with Andrograpanin & LPS B Collect Supernatant A->B C Lyse Cells A->C D ELISA for TNF-α, IL-6, IL-12p70 B->D E Protein Quantification C->E F SDS-PAGE E->F G Western Blot F->G H Immunodetection of p-p38 & total p38 G->H

Caption: General experimental workflow for studying Andrograpanin's effects.

Conclusion and Future Directions

Andrograpanin has emerged as a promising anti-inflammatory agent with a clear mechanism of action involving the inhibition of the p38 MAPK signaling pathway and subsequent reduction of pro-inflammatory cytokine production. However, further research is required to fully elucidate its molecular interactions. Specifically, future studies should focus on:

  • Determining IC50 values: Establishing precise IC50 values for the inhibition of p38 MAPK, COX-1, COX-2, and various cytokines will be crucial for quantitative comparison and drug development.

  • Direct Target Identification: Utilizing advanced proteomics techniques, such as affinity chromatography coupled with mass spectrometry or chemical proteomics with Andrograpanin-based probes, will be essential to identify its direct binding partners within the cell.

  • In Vivo Efficacy: Translating the in vitro findings to in vivo models of inflammation will be a critical step in validating the therapeutic potential of Andrograpanin.

By addressing these research gaps, the scientific community can build a more comprehensive understanding of Andrograpanin's pharmacology and pave the way for its potential clinical applications.

References

The Structure-Activity Relationship of Andrograpanin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Andrograpanin, a diterpenoid lactone derived from Andrographis paniculata, has emerged as a promising scaffold for the development of novel therapeutics. As a hydrolysate of neoandrographolide, andrograpanin exhibits a spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Understanding the structure-activity relationship (SAR) of andrograpanin is crucial for optimizing its potency and selectivity, thereby paving the way for the rational design of next-generation drug candidates. This technical guide provides a comprehensive overview of the current knowledge on andrograpanin's SAR, detailed experimental protocols for its biological evaluation, and a visual representation of the key signaling pathways it modulates.

Core Biological Activities and Structure-Activity Relationship Insights

Andrograpanin's therapeutic potential stems from its ability to modulate key cellular signaling pathways implicated in various diseases. While comprehensive SAR studies on a wide range of andrograpanin derivatives are still emerging, valuable insights can be drawn from studies on andrograpanin itself and its close analog, andrographolide (B1667393).

Anti-Inflammatory Activity

Andrograpanin demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] Studies have shown that andrograpanin can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12p70 in lipopolysaccharide (LPS)-activated macrophages.[1] This activity is attributed to the down-regulation of inducible nitric oxide synthase (iNOS) and the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1]

From the broader andrographolide SAR literature, it can be inferred that the α,β-unsaturated γ-lactone moiety is a critical pharmacophore for anti-inflammatory activity. Modifications at the C-14 position with different ester groups have been shown to modulate the anti-inflammatory potency of andrographolide derivatives, suggesting a similar potential for andrograpanin.[2][3] The introduction of a tetrahydrofuran (B95107) ring and a cyclic olefinic bond in andrographolide derivatives has been shown to enhance anti-inflammatory activity.[2][3]

Anticancer Activity

The anticancer potential of andrographolide and its derivatives has been extensively studied, providing a framework for understanding the potential SAR of andrograpanin. The cytotoxic activity is often linked to the induction of cell cycle arrest and apoptosis.[4][5][6] Key structural features for the anticancer activity of andrographolide analogs include the α,β-unsaturated γ-lactone ring and modifications at the C-3, C-14, and C-19 hydroxyl groups.[4][5][6] The synthesis of 3,19-O-acetal derivatives of andrographolide has yielded compounds with potent cytotoxicity against various cancer cell lines.[4]

Antiviral Activity

Andrographolide and its derivatives have shown promise as antiviral agents against a range of viruses.[7][8][9] The antiviral mechanism often involves the inhibition of viral replication.[7][8][9] For instance, certain andrographolide derivatives have demonstrated activity against the Zika virus, with modifications at the C-14 position significantly influencing potency and cytotoxicity.[8] The introduction of a 14-aryloxy group has been explored for anti-enterovirus activity.[9] While specific SAR studies on andrograpanin's antiviral effects are limited, the principles observed with andrographolide suggest that modifications to the lactone ring and the hydroxyl groups are likely to be critical for optimizing antiviral efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data for andrograpanin and related compounds. It is important to note that the data for andrographolide derivatives are included to provide a comparative context for potential SAR studies on andrograpanin.

Table 1: Anti-Inflammatory Activity of Andrograpanin and Related Diterpenoids

CompoundAssayCell LineIC50 / ActivityReference
AndrograpaninNO Production InhibitionLPS-induced RAW 264.7Dose-dependent inhibition (15-90 µM)[1]
AndrograpaninTNF-α, IL-6, IL-12p70 InhibitionLPS-induced RAW 264.7Dose-dependent inhibition (15-90 µM)[1]
14-deoxy-11,12-didehydroandrographolideNO Production InhibitionLPS-induced murine macrophagesIC50: 94.12 ± 4.79 µM[10]
NeoandrographolideNO Production InhibitionLPS-induced murine macrophagesIC50: > 100 µM[10]

Table 2: Anticancer and Cytotoxicity Data for Andrographolide Derivatives (for comparative purposes)

CompoundCell LineActivityIC50 (µM)Reference
Andrographolide Derivative (3a)A549 (lung)Cytotoxicity-[4]
Andrographolide Derivative (3d)HeLa (cervical)Cytotoxicity-[4]
Andrographolide Derivative (3e)ACHN (renal)Cytotoxicity-[4]

Table 3: Antiviral Activity of Andrographolide Derivatives (for comparative purposes)

CompoundVirusCell LineEC50 / IC50 (µM)Reference
Andrographolide Derivative (3)Zika VirusSNB-19EC50: 1.3[8]
Andrographolide Derivative (17b)Zika VirusSNB-19EC50: 4.5[8]
14-aryloxy-8,17-epoxy andrographolide (18)Enterovirus A71-IC50: 0.95[9]
AndrographolideHIVHL2/3IC50: 0.59[7]
14-deoxy-11,12-didehydroandrographolideHIV-EC50: 56.8 µg/mL[7]
4-methoxy andrographolide derivative (10)Influenza A (H3N2)-IC50: 90.2 µg/mL[11]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization in the evaluation of andrograpanin derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells in culture

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: Add various concentrations of the test compounds (e.g., andrograpanin derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the ability of a compound to inhibit the replication of a lytic virus.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Test compounds (e.g., andrograpanin derivatives) at various concentrations

  • Semi-solid overlay medium (e.g., medium containing agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates and grow to a confluent monolayer.

  • Virus-Compound Incubation: In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units) with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with the staining solution.

  • Plaque Counting: Wash the wells to remove excess stain and allow them to dry. Count the number of plaques (clear zones of dead cells) in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, can be determined.

Protocol 3: LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well or 96-well plates

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., andrograpanin derivatives)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed RAW 264.7 cells in plates at a density of 5 x 10^5 cells/well (for 24-well plates) and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Assay:

    • In a new 96-well plate, add 50 µL of each supernatant.

    • Prepare a standard curve using serial dilutions of the sodium nitrite solution.

    • Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the supernatants using the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control. The IC50 value can then be calculated.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by andrograpanin.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12p70) p38->Pro_inflammatory_Cytokines iNOS iNOS p38->iNOS Andrograpanin Andrograpanin Andrograpanin->p38 Inhibition NO Nitric Oxide (NO) iNOS->NO

Caption: Andrograpanin's inhibition of the p38 MAPK signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Andrograpanin Andrograpanin Andrograpanin->NFkB Inhibition of DNA binding

Caption: Inhibition of NF-κB signaling by andrograpanin.

Conclusion and Future Directions

Andrograpanin presents a valuable chemical scaffold for the development of novel anti-inflammatory, anticancer, and antiviral agents. While current SAR data is largely inferred from its close analog, andrographolide, the existing studies on andrograpanin highlight its significant biological potential. The key to unlocking its full therapeutic value lies in systematic SAR studies focused on the synthesis and evaluation of a diverse library of andrograpanin derivatives. Future research should prioritize the generation of quantitative data to clearly define the contributions of different structural modifications to biological activity and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for such future investigations, which will be instrumental in advancing andrograpanin-based compounds from promising leads to clinically viable drugs.

References

Andrograpanin: A Technical Guide to its Natural Source, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrograpanin, a labdane (B1241275) diterpenoid naturally occurring in the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. As a minor constituent of this well-regarded traditional medicine, understanding its natural abundance, effective isolation, and mechanism of action is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of Andrograpanin, detailing its natural source, quantitative abundance, methodologies for its isolation and analysis, and its interaction with key inflammatory signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and experimental protocols are detailed to facilitate reproducibility. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Natural Source and Abundance

Andrograpanin is primarily isolated from Andrographis paniculata (Burm. f.) Nees, a herbaceous plant belonging to the Acanthaceae family.[1] This plant is native to tropical and subtropical regions of Asia, including India, China, and Southeast Asia, and has a long history of use in traditional medicine.[2][3] While A. paniculata is a rich source of various bioactive diterpenoids, Andrograpanin is considered a less abundant or minor compound compared to the major constituent, andrographolide.[1]

The concentration of Andrograpanin can vary depending on the geographical location of the plant and the specific part of the plant being analyzed.

Table 1: Abundance of Andrograpanin in Andrographis paniculata
Plant MaterialAndrograpanin ContentMethod of AnalysisReference
Fractionated 50% Methanolic Extract17.39 mg/gHPLC-DAD[4] (from previous search)
Dried Aerial Parts (from 28 locations in Eastern India)0.33% - 0.56% (of dried plant material)HPLC[3] (from previous search)

Experimental Protocols

Isolation and Purification of Andrograpanin from Andrographis paniculata

This protocol describes a general method for the isolation and purification of Andrograpanin based on established phytochemical techniques.

Materials:

  • Dried, powdered aerial parts of Andrographis paniculata

  • Methanol (B129727) (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Silica (B1680970) gel for column chromatography (70-230 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography column

Methodology:

  • Extraction:

    • Macerate 500 g of dried, powdered A. paniculata aerial parts with 1.5 L of methanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three more times with fresh methanol.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a minimal amount of water to create a slurry.

    • Perform liquid-liquid partitioning of the aqueous suspension sequentially with n-hexane and then ethyl acetate.

    • Collect the ethyl acetate fraction, which will contain the diterpenoids, including Andrograpanin.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it using a rotary evaporator.

  • Column Chromatography:

    • Prepare a silica gel column (70-230 mesh) using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

    • Load the concentrated ethyl acetate fraction onto the top of the silica gel column.

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be n-hexane:ethyl acetate from 9:1 to 1:1.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • For TLC analysis, use a mobile phase of chloroform:methanol (95:5, v/v). Spot the collected fractions on a TLC plate and visualize the spots under UV light (254 nm) or by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions containing the compound with an Rf value corresponding to Andrograpanin.

  • Purification:

    • Concentrate the pooled fractions containing Andrograpanin.

    • Recrystallize the concentrated solid from a suitable solvent system, such as methanol-water, to obtain pure Andrograpanin crystals.

    • Dry the purified crystals in a vacuum desiccator.

    • Confirm the identity and purity of the isolated Andrograpanin using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and by comparing with a reference standard.

G cluster_extraction Extraction & Partitioning cluster_purification Purification Dried A. paniculata Dried A. paniculata Methanol Extraction Methanol Extraction Dried A. paniculata->Methanol Extraction Crude Methanol Extract Crude Methanol Extract Methanol Extraction->Crude Methanol Extract Solvent Partitioning\n(n-Hexane/Ethyl Acetate) Solvent Partitioning (n-Hexane/Ethyl Acetate) Crude Methanol Extract->Solvent Partitioning\n(n-Hexane/Ethyl Acetate) Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning\n(n-Hexane/Ethyl Acetate)->Ethyl Acetate Fraction Diterpenoid Rich Silica Gel Column Chromatography Silica Gel Column Chromatography Ethyl Acetate Fraction->Silica Gel Column Chromatography Fractions Fractions Silica Gel Column Chromatography->Fractions TLC Monitoring TLC Monitoring Fractions->TLC Monitoring Pooled Fractions Pooled Fractions TLC Monitoring->Pooled Fractions Recrystallization Recrystallization Pooled Fractions->Recrystallization Pure Andrograpanin Pure Andrograpanin Recrystallization->Pure Andrograpanin G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Inhibits Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds TNFa_gene TNF-α Gene Transcription DNA->TNFa_gene Activates TNFa TNF-α Secretion TNFa_gene->TNFa Andrograpanin Andrograpanin Andrograpanin->IKK Inhibits Andrograpanin->NFkB_n Inhibits Nuclear Translocation G LPS LPS Receptor Cell Surface Receptor LPS->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK Activates p_p38_MAPK Phosphorylated p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_MAPK->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induces Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Pro_inflammatory_Genes->Inflammatory_Mediators Andrograpanin Andrograpanin Andrograpanin->p38_MAPK Inhibits Phosphorylation G GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CDP ent-Copalyl Diphosphate GGPP->ent_CDP ApCPS ent_Copalol ent-Copalol ent_CDP->ent_Copalol ApKS Intermediate_1 19-hydroxy-ent-copalol ent_Copalol->Intermediate_1 ApCYP71D587 Andrograpanin Andrograpanin Intermediate_1->Andrograpanin ApCYP71BE50 Deoxyandrographolide 14-Deoxyandrographolide Andrograpanin->Deoxyandrographolide ApCYP706U5 Andrographolide Andrographolide Deoxyandrographolide->Andrographolide ApCYP72F1

References

Andrograpanin (CAS Number 82209-74-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Biological Activity, and Mechanisms of Action of a Promising Anti-inflammatory Diterpenoid Lactone.

For Researchers, Scientists, and Drug Development Professionals.

Andrograpanin, a diterpene lactone with the CAS number 82209-74-3, is a bioactive compound isolated from the medicinal plant Andrographis paniculata.[1][2][3] This plant has a long history of use in traditional Chinese medicine for treating infections and inflammatory conditions.[1][4] Andrograpanin itself is a hydrolysate of neoandrographolide (B1678159) and has demonstrated significant anti-inflammatory and potential anticancer properties, making it a molecule of interest for modern drug discovery and development.[1][5] This technical guide provides a comprehensive overview of Andrograpanin, summarizing its key characteristics, biological activities with associated quantitative data, and detailed experimental methodologies.

Physicochemical Properties

Andrograpanin is a solid, white to off-white powder.[2][6] It is characterized by its molecular formula C20H30O3 and a molecular weight of approximately 318.45 g/mol .[2][5] Key physicochemical data are summarized in the table below for quick reference.

PropertyValueReferences
CAS Number 82209-74-3[2][5][6][7][8][9]
Molecular Formula C20H30O3[2][5][6]
Molecular Weight 318.45[2][5][6][8][9]
Appearance Solid, White to Off-White Powder[2][6][8]
Melting Point 104-106°C[6]
Solubility Soluble in DMSO (up to 100 mg/mL with warming), ethanol, and ether. Insoluble in water.[6][8][9]
Storage Store at 4°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.[2][8]
Purity (Typical) >95% (HPLC)[6]

Biological Activity and Mechanism of Action

Andrograpanin exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It has also been shown to possess immunomodulatory and anticancer potential.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of Andrograpanin involves the downregulation of key signaling pathways in immune cells, particularly macrophages.[1][8] In lipopolysaccharide (LPS)-stimulated macrophage cells, Andrograpanin has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12p70) in a dose-dependent manner.[1][10] This inhibition occurs at the gene expression level, with Andrograpanin down-regulating the expression of inducible nitric oxide synthase (iNOS) and the respective pro-inflammatory cytokine genes.[1][10]

The core of its anti-inflammatory action lies in the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][8] Furthermore, Andrograpanin has been reported to inhibit the degradation of IκBα and the phosphorylation of p65, key steps in the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[5]

Cell LineStimulantAnalyteConcentration of Andrograpanin (µM)InhibitionReferences
RAW 264.7 MacrophagesLPSNitric Oxide (NO)15-90Dose-dependent inhibition[1]
RAW 264.7 MacrophagesLPSTNF-α15-90Dose-dependent inhibition[1][10]
RAW 264.7 MacrophagesLPSIL-615-90Dose-dependent inhibition[1][10]
RAW 264.7 MacrophagesLPSIL-12p7015-90Dose-dependent inhibition[1][10]

dot

Andrograpanin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6 TAK1->MKKs IKK IKK Complex TAK1->IKK p38 p38 MAPK MKKs->p38 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-12) NFkB_nucleus->Pro_inflammatory_genes transcription Andrograpanin Andrograpanin Andrograpanin->p38 inhibition Andrograpanin->IKK inhibition

Caption: Andrograpanin's anti-inflammatory signaling pathway.

Immunomodulatory Activity

Andrograpanin has also been shown to enhance leukocyte chemotaxis induced by the chemokine stromal cell-derived factor-1α (SDF-1α) in Jurkat, THP-1, and peripheral blood lymphocyte cells.[4][8] This effect is specific to the CXCR4 receptor.[4] Interestingly, the mechanism does not appear to involve direct interaction with the receptor or G protein coupling, but rather a significant reduction in SDF-1α-induced CXCR4 internalization.[4]

dot

Chemotaxis_Workflow Start Start: Leukocyte Culture (e.g., Jurkat, THP-1) Andro_treatment Treat with Andrograpanin Start->Andro_treatment Chemotaxis_chamber Place cells in upper chamber of Transwell plate Andro_treatment->Chemotaxis_chamber SDF1a_gradient Add SDF-1α to lower chamber Incubation Incubate to allow migration Chemotaxis_chamber->Incubation SDF1a_gradient->Incubation Cell_counting Count migrated cells in lower chamber Incubation->Cell_counting Analysis Analyze enhancement of chemotaxis Cell_counting->Analysis

Caption: Experimental workflow for chemotaxis assay.

Anticancer Activity

While less studied than its anti-inflammatory properties, Andrograpanin is a component of Andrographis paniculata extracts that have demonstrated anticancer activity against various cancer cell lines.[11][12][13][14][15] The broader extracts have been shown to induce cell cycle arrest and apoptosis in cancer cells.[11] Further research is needed to elucidate the specific role and mechanisms of Andrograpanin in these anticancer effects.

Experimental Protocols

The following are representative experimental protocols for assessing the biological activity of Andrograpanin, compiled from multiple sources. Specific conditions may require optimization.

Cell Culture
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Cells are passaged when they reach 70-80% confluency. The adherent cells can be detached by gentle scraping or using a cell lifter.

Nitric Oxide (NO) Production Assay
  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Andrograpanin (e.g., 15, 30, 60, 90 µM) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system, which is an indicator of NO production. Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite should be generated to quantify the results.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with Andrograpanin at desired concentrations for 1-2 hours.

  • Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any debris.

  • Quantify the levels of TNF-α, IL-6, and IL-12p70 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for p38 MAPK Phosphorylation
  • Culture RAW 264.7 cells to 80-90% confluency in 6-well plates.

  • Pre-treat with Andrograpanin for 1-2 hours before stimulating with LPS for a short period (e.g., 30 minutes).

  • Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry can be used to quantify the ratio of phosphorylated to total p38 MAPK.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
  • Treat RAW 264.7 cells with Andrograpanin and/or LPS as described for the cytokine measurement assay.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.

  • Perform PCR using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis. The intensity of the bands can be quantified to determine the relative gene expression levels.

Conclusion

Andrograpanin (CAS 82209-74-3) is a promising natural compound with well-documented anti-inflammatory properties. Its mechanism of action, primarily through the inhibition of the p38 MAPK and NF-κB signaling pathways, makes it an attractive candidate for the development of novel therapeutics for inflammatory diseases. This technical guide provides a solid foundation of its physicochemical characteristics, biological activities, and relevant experimental protocols to aid researchers in further exploring the therapeutic potential of this intriguing molecule. Further investigations into its anticancer and other biological activities are warranted to fully understand its pharmacological profile.

References

Methodological & Application

Application Note: Quantification of Andrograpanin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrograpanin is a significant bioactive diterpenoid lactone found in Andrographis paniculata, a plant with a long history of use in traditional medicine. As research into the therapeutic potential of individual phytochemicals advances, the accurate and sensitive quantification of compounds like Andrograpanin in various matrices, including plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control, and drug development. This application note provides a detailed protocol for the quantification of Andrograpanin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principle

This method utilizes the principle of liquid chromatography to separate Andrograpanin from other components in a sample matrix. The separated analyte is then introduced into a tandem mass spectrometer. In the mass spectrometer, the Andrograpanin molecule is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and a specific product ion is monitored. This process of monitoring a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for the quantification of Andrograpanin, even in complex biological matrices.

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of Andrograpanin by LC-MS/MS.

Table 1: Mass Spectrometry Parameters for Andrograpanin Quantification

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)[To be determined from Andrograpanin's molecular weight]
Product Ion (m/z)[To be determined from fragmentation]
Dwell Time100 ms
Collision Energy (CE)Optimized for the specific transition
Declustering Potential (DP)Optimized for the specific analyte

Note: The specific m/z values for precursor and product ions need to be determined experimentally based on the chemical structure of Andrograpanin and its fragmentation pattern in the mass spectrometer.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy (% Recovery)85% - 115%
Precision (% RSD)≤ 15%
Matrix EffectWithin acceptable limits (e.g., 85-115%)
StabilityStable under defined storage and processing conditions

These are general acceptance criteria based on regulatory guidelines. Specific values should be established during method validation.

Experimental Protocols

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh 1 gram of dried, powdered Andrographis paniculata material.

    • Add 20 mL of methanol (B129727) to the sample.

    • Sonically disrupt the sample in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation (from Plasma)
  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    2.0 90
    4.0 90
    4.1 10

    | 6.0 | 10 |

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 500 °C.

  • Curtain Gas: 30 psi.

  • Collision Gas: 8 psi.

  • IonSpray Voltage: -4500 V.

  • MRM Transitions: To be determined for Andrograpanin (Precursor Ion > Product Ion).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plant Material or Biological Fluid extraction Extraction / Protein Precipitation sample->extraction filtration_centrifugation Filtration / Centrifugation extraction->filtration_centrifugation lc_separation Liquid Chromatography Separation (C18 Column) filtration_centrifugation->lc_separation ms_detection Tandem Mass Spectrometry Detection (ESI-, MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Integration) data_acquisition->quantification results Concentration Determination quantification->results

Caption: Experimental workflow for Andrograpanin quantification.

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of Andrograpanin. The sample preparation protocols are designed to be straightforward and effective for both plant and biological matrices. The chromatographic conditions are optimized for good separation of Andrograpanin from potential interferences. The use of MRM in the mass spectrometer ensures high selectivity and allows for accurate quantification even at low concentrations.

Method validation is a critical step to ensure the reliability of the results. The parameters outlined in Table 2 should be thoroughly evaluated according to established guidelines. The choice of a suitable internal standard is also crucial for correcting for variations in sample preparation and instrument response.

Conclusion

This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantification of Andrograpanin. This methodology will be invaluable for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development who are investigating the properties and potential applications of this promising bioactive compound.

Application Note: In Vitro Anti-Inflammatory Assay for Andrograpanin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Andrograpanin, a diterpene lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated notable anti-inflammatory properties. This compound is a hydrolysate of neoandrographolide (B1678159) and has been shown to inhibit the production of key inflammatory mediators.[1] In vitro assays are crucial for the preliminary screening and mechanistic elucidation of potential anti-inflammatory drug candidates like Andrograpanin. This document provides detailed protocols for assessing the anti-inflammatory effects of Andrograpanin in a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7), a widely accepted model for studying inflammation.[2] The described assays quantify the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, protocols for investigating the underlying molecular mechanism via Western blot analysis of the NF-κB and MAPK signaling pathways are included.

Principle of the Assay

The workflow begins with the culture of RAW 264.7 macrophage cells. The cells are pre-treated with varying concentrations of Andrograpanin before being stimulated with LPS to induce an inflammatory response. Following incubation, the cell culture supernatant is collected to measure the levels of secreted inflammatory mediators (NO, TNF-α, IL-6). The remaining cells are used to assess cell viability, ensuring that the observed anti-inflammatory effects are not due to cytotoxicity. To investigate the mechanism of action, cell lysates are prepared from similarly treated cells for Western blot analysis to determine Andrograpanin's effect on key inflammatory signaling pathways, such as the p38 MAPK and NF-κB pathways.[1][3]

G cluster_workflow Experimental Workflow cluster_analysis Endpoint Analysis culture 1. Cell Culture (RAW 264.7 Macrophages) pretreat 2. Pre-treatment (Andrograpanin) culture->pretreat stimulate 3. Stimulation (LPS) pretreat->stimulate incubate 4. Incubation (24 hours) stimulate->incubate collect 5. Collection incubate->collect supernatant Supernatant collect->supernatant supernatant cells Cells collect->cells cells no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant->elisa viability Cell Viability Assay (MTT) cells->viability western Western Blot (NF-κB, p38 MAPK) cells->western

Caption: Overall experimental workflow for assessing Andrograpanin's anti-inflammatory activity.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates (for viability and NO/cytokine assays) or 6-well plates (for Western blot) at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[2]

    • Prepare stock solutions of Andrograpanin in DMSO and dilute to final concentrations (e.g., 15, 30, 60, 90 µM) in culture medium.[1] The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium and pre-treat the cells with different concentrations of Andrograpanin for 1 hour.[2]

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[2]

    • Incubate the plates for 24 hours at 37°C.

Cell Viability (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate for another 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: Measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[4][5]

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of the 96-well plate.[2]

    • Mix the supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[2]

    • Incubate the mixture for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.[4][5]

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[2]

Pro-inflammatory Cytokine Quantification (ELISA)
  • Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.[6][7][8]

  • Procedure (General):

    • Coat a 96-well plate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight.[7]

    • Wash the wells and block non-specific binding sites.

    • Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 1-2 hours.[7][8]

    • Wash the wells and add a biotinylated detection antibody. Incubate for 1 hour.[6][7]

    • Wash the wells and add Streptavidin-HRP conjugate. Incubate for 30 minutes.[7]

    • Wash the wells and add a substrate solution (e.g., TMB). Incubate in the dark for 15-20 minutes.[7][8]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[7][8]

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis
  • Principle: To detect changes in the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and p38 MAPK signaling pathways.[1][9]

  • Procedure:

    • Protein Extraction: After treatment in 6-well plates, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[9]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[9]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, total p38, phospho-p65, total p65, phospho-IκBα, and β-actin (as a loading control).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Data Presentation

The following tables present example data to illustrate the potential effects of Andrograpanin.

Table 1: Effect of Andrograpanin on Cell Viability and NO Production

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
Control (Untreated)-100 ± 5.22.1 ± 0.4-
LPS (1 µg/mL)-98 ± 4.845.3 ± 3.10
LPS + Andrograpanin1597 ± 5.135.2 ± 2.522.3
LPS + Andrograpanin3096 ± 4.924.1 ± 2.046.8
LPS + Andrograpanin6095 ± 5.315.8 ± 1.765.1
LPS + Andrograpanin9094 ± 4.79.7 ± 1.178.6

Table 2: Effect of Andrograpanin on TNF-α and IL-6 Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (Untreated)-55 ± 8-32 ± 5-
LPS (1 µg/mL)-2850 ± 15001540 ± 1100
LPS + Andrograpanin152210 ± 13022.51180 ± 9523.4
LPS + Andrograpanin301640 ± 11542.5850 ± 7044.8
LPS + Andrograpanin60980 ± 9065.6510 ± 4566.9
LPS + Andrograpanin90550 ± 6580.7280 ± 3081.8

Signaling Pathway Visualization

Andrograpanin is hypothesized to inhibit inflammatory responses by targeting key signaling cascades.[1] In response to LPS, Toll-like receptor 4 (TLR4) initiates downstream signaling, leading to the activation of both the MAPK and NF-κB pathways. This results in the nuclear translocation of transcription factors (e.g., NF-κB p65) that drive the expression of pro-inflammatory genes, including iNOS (producing NO), TNF-α, and IL-6.[3] Andrograpanin has been shown to down-regulate the p38 MAPK pathway, and related compounds inhibit NF-κB activation.[1][10]

G lps LPS tlr4 TLR4 Receptor lps->tlr4 mapk p38 MAPK Activation tlr4->mapk ikk IKK Activation tlr4->ikk nucleus Nucleus mapk->nucleus ikb IκBα Degradation ikk->ikb nfkb NF-κB (p65) Nuclear Translocation ikb->nfkb nfkb->nucleus genes Pro-inflammatory Gene Transcription nucleus->genes mediators NO, TNF-α, IL-6 Production genes->mediators andro Andrograpanin andro->inhibit1 andro->inhibit2 inhibit1->mapk inhibit2->ikk

Caption: LPS-induced inflammatory signaling and potential inhibition sites by Andrograpanin.

References

Application Notes and Protocols: Andrograpanin Anti-Biofilm Assay Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen notorious for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). This biofilm mode of growth confers significant protection against conventional antibiotics and the host immune system, leading to persistent and difficult-to-treat infections. The quorum sensing (QS) system in P. aeruginosa, primarily regulated by the Las and Rhl systems, plays a pivotal role in controlling biofilm formation and the expression of various virulence factors.[1][2][3]

Andrograpanin, a diterpenoid secondary metabolite isolated from the leaves of Andrographis paniculata, has emerged as a promising candidate for combating P. aeruginosa biofilms.[4][5][6] Studies have demonstrated that andrograpanin can significantly inhibit biofilm production, often in synergy with conventional antibiotics like gentamicin.[4][5][6][7] Its mechanism of action is attributed to the disruption of the QS signaling cascade, thereby attenuating the expression of genes responsible for biofilm maturation and virulence.[4][5][7] These application notes provide a comprehensive overview and detailed protocols for assessing the anti-biofilm efficacy of andrograpanin against P. aeruginosa.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the anti-biofilm activity of andrograpanin and related compounds from Andrographis paniculata against Pseudomonas aeruginosa.

CompoundConcentrationAntibiotic CombinationBiofilm Inhibition (%)Reference
Andrograpanin0.15 mMGentamicin (0.0084 mM)Significant Inhibition[4]
14-Deoxy-11,12-didehydroandrographolide (B31429)0.1 mMAzithromycin (6 µg/mL)92%[8]
14-Deoxy-11,12-didehydroandrographolide0.1 mMGentamicin (4 µg/mL)92%[8]
Methanolic leaf extract of A. paniculata10-100 µg/mlNone10-80%[9]
Virulence FactorCompoundEffectReference
Extracellular Polymeric Substances (EPS)AndrograpaninImpaired Production[4]
Pyocyanin14-Deoxy-11,12-didehydroandrographolideSignificant Reduction (~90%)[8]
Extracellular Protease14-Deoxy-11,12-didehydroandrographolideSignificant Reduction (~90%)[8]
PyocyaninAndrographolide (B1667393)Significantly Suppressed[10]
Proteolytic ActivityAndrographolideSignificantly Suppressed[10]
Elastase ActivityAndrographolideSignificantly Suppressed[10]

Signaling Pathway and Mechanism of Action

Andrograpanin exerts its anti-biofilm effect by interfering with the Pseudomonas aeruginosa quorum sensing (QS) systems, particularly the las and rhl circuits. These systems are hierarchical, with the las system generally regulating the rhl system. They control the production of virulence factors and are crucial for biofilm development. In silico molecular simulation studies have predicted that andrograpanin interacts with key QS proteins such as LasI, RhlI, and the transcriptional regulator LasR.[4][5][6] By disrupting these signaling pathways, andrograpanin effectively reduces the expression of genes responsible for EPS production, motility, and virulence, thereby inhibiting biofilm formation.

G cluster_QS P. aeruginosa Quorum Sensing LasI LasI AHL1 3-oxo-C12-HSL LasI->AHL1 Synthesizes LasR LasR Complex1 LasR-AHL Complex LasR->Complex1 AHL1->LasR Binds to RhlI RhlI Complex1->RhlI Activates Biofilm Biofilm Formation (EPS, Motility) Complex1->Biofilm Activates AHL2 C4-HSL RhlI->AHL2 Synthesizes RhlR RhlR Complex2 RhlR-AHL Complex RhlR->Complex2 AHL2->RhlR Binds to Virulence Virulence Factors (Pyocyanin, Elastase) Complex2->Virulence Activates Complex2->Biofilm Activates Andrograpanin Andrograpanin Andrograpanin->LasI Inhibits Andrograpanin->LasR Inhibits Andrograpanin->RhlI Inhibits G prep 1. Prepare P. aeruginosa Culture (Overnight in TSB) dilute 2. Dilute Culture & Prepare Andrograpanin Concentrations prep->dilute inoculate 3. Inoculate 96-Well Plate (100µL culture + 100µL compound) dilute->inoculate incubate 4. Incubate Plate (24-48h at 37°C) inoculate->incubate wash1 5. Discard Planktonic Cells & Wash with PBS incubate->wash1 stain 6. Stain with 0.1% Crystal Violet (15 min) wash1->stain wash2 7. Wash Excess Stain with Water stain->wash2 solubilize 8. Solubilize Stain (30% Acetic Acid) wash2->solubilize read 9. Measure Absorbance (OD550nm) solubilize->read

References

Application Notes and Protocols for In Vivo Experimental Design of Andrograpanin in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrograpanin, a diterpene lactone derived from Andrographis paniculata, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory and anti-cancer activities. These application notes provide a comprehensive guide to the in vivo experimental design of Andrograpanin in murine models, offering detailed protocols and data presentation formats to facilitate robust and reproducible pre-clinical research. The protocols are based on existing literature for Andrograpanin and the closely related, well-studied compound, Andrographolide. It is crucial to note that while Andrographolide data provides a strong foundation, optimization for Andrograpanin-specific studies is recommended.

Data Presentation

Table 1: Andrograpanin and Andrographolide In Vivo Dose Regimens in Murine Models
Compound Murine Model Mouse Strain Dosing Route Dose Range Treatment Frequency Treatment Duration Key Findings Reference
AndrograpaninLPS-induced inflammation (in vitro)BALB/c (macrophages)N/A15-90 µMN/AN/AInhibition of NO, TNF-α, IL-6, IL-12p70[1]
AndrographolideAcute ToxicitySwiss Albino MiceOralUp to 2000 mg/kgSingle dose14 daysNo mortality or toxic effects observed.[2][2]
AndrographolideAcute ToxicityMiceOral1, 2, 3, 4, and 5 g/kgSingle dose14 daysLD50 > 5 g/kg.[3][3]
AndrographolideSubacute ToxicityWistar RatsOral250 and 500 mg/kgDaily21 daysNo significant toxicity observed.[3][3]
AndrographolideOsteosarcoma XenograftBALB/c-nu miceIntraperitoneal15 or 30 mg/kgEvery other day14 daysDecreased tumor growth.[4][4]
AndrographolideProstate Cancer Orthotopic XenograftSCID miceIntraperitoneal10 mg/kg3 times per week4 weeksDecreased tumor volume.[5][5]
AndrographolideLPS/IFN-γ-induced Airway HyperresponsivenessBALB/c miceIntraperitonealNot SpecifiedNot SpecifiedNot SpecifiedRestored steroid sensitivity.[6][6]
AndrographolideDSS-induced Acute ColitisMiceNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAttenuated intestinal barrier dysfunction and inflammation.[7][7]

Experimental Protocols

Acute Toxicity Study of Andrograpanin

Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of Andrograpanin in mice.

Materials:

  • Andrograpanin

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

  • Male and female Swiss albino mice (6-8 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Protocol:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into control and treatment groups (n=5-10 per sex per group).

  • Dose Preparation: Prepare a stock solution of Andrograpanin in the chosen vehicle. Serial dilutions can be made to achieve the desired final concentrations.

  • Dosing: Administer a single oral dose of Andrograpanin to the treatment groups. Start with a dose range guided by Andrographolide studies (e.g., 500, 1000, 2000 mg/kg). The control group receives the vehicle only.

  • Observation: Observe animals continuously for the first 4 hours post-dosing for any signs of toxicity (e.g., changes in behavior, grooming, posture, convulsions). Subsequently, observe them daily for 14 days.

  • Body Weight: Record the body weight of each mouse before dosing and daily thereafter for 14 days.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including any that died during the study) and examine major organs for any abnormalities.

  • Data Analysis: Analyze data for mortality, clinical signs of toxicity, and changes in body weight. Determine the LD50 if applicable.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

Objective: To evaluate the anti-inflammatory effects of Andrograpanin in a murine model of acute systemic inflammation.

Materials:

  • Andrograpanin

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

  • ELISA kits for TNF-α, IL-6, and other relevant cytokines

  • Reagents for tissue homogenization and protein quantification

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize mice for one week and divide them into groups (n=6-8 per group): Vehicle control, LPS only, Andrograpanin + LPS, and Andrograpanin only.

  • Andrograpanin Administration: Administer Andrograpanin (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally) or vehicle to the respective groups one hour prior to LPS challenge.

  • LPS Challenge: Induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg). The control group receives sterile saline.

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture into EDTA-coated tubes. Euthanize the animals and harvest relevant organs (e.g., lungs, liver, spleen).

  • Cytokine Analysis: Centrifuge the blood to separate plasma. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, etc.) in the plasma using ELISA kits according to the manufacturer's instructions.

  • Tissue Analysis (Optional): Homogenize harvested tissues to measure cytokine levels or perform histological analysis to assess inflammatory cell infiltration.

  • Data Analysis: Compare cytokine levels and other inflammatory markers between the different treatment groups.

Cancer Xenograft Model

Objective: To assess the anti-tumor efficacy of Andrograpanin in a murine xenograft model.

Materials:

  • Andrograpanin

  • Vehicle

  • Human cancer cell line of interest (e.g., HCT116 colorectal carcinoma, PC3 prostate cancer)

  • Matrigel (or similar basement membrane matrix)

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice, 6-8 weeks old)

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Grouping and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 per group): Vehicle control and Andrograpanin treatment group(s) (e.g., 10, 20, 40 mg/kg).

  • Andrograpanin Administration: Administer Andrograpanin or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).

  • Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the treatment period. Observe for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and carefully excise the tumors. Record the final tumor weight.

  • Tissue Analysis (Optional): Tumor tissues can be processed for histological analysis, immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), or Western blotting to investigate the mechanism of action.

  • Data Analysis: Compare tumor growth curves, final tumor weights, and body weights between the control and treatment groups.

Mandatory Visualization

G Experimental Workflow for In Vivo Murine Studies of Andrograpanin cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Collection & Analysis acclimatization Animal Acclimatization (1-2 weeks) grouping Randomization into Treatment Groups acclimatization->grouping dosing Andrograpanin/Vehicle Administration grouping->dosing induction Disease Induction (e.g., LPS, Tumor Cells) dosing->induction monitoring Monitoring (Body Weight, Tumor Size, Clinical Signs) induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical/Histological Analysis sampling->analysis data_analysis Statistical Analysis and Interpretation analysis->data_analysis G Proposed Anti-Inflammatory Signaling Pathway of Andrograpanin LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB Andrograpanin Andrograpanin Andrograpanin->p38 Andrograpanin->NFkB Potential Inhibition ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12p70) p38->ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines G Potential Anti-Cancer Signaling Pathway of Andrograpanin Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Andrograpanin Andrograpanin Andrograpanin->PI3K Potential Inhibition Akt Akt Andrograpanin->Akt Potential Inhibition PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis

References

Andrograpanin: A Potential Neuroprotective Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrograpanin, a class of compounds derived from Andrographis paniculata, with its principal constituent being andrographolide (B1667393), has emerged as a promising candidate for neuroprotective therapies.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert potent anti-inflammatory, antioxidant, and anti-apoptotic effects in the central nervous system.[1][3][4] These properties make it a subject of intense research for its potential in combating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][5][6] This document provides a comprehensive overview of the key findings and experimental protocols associated with the investigation of Andrograpanin's neuroprotective effects.

Mechanism of Action

Andrograpanin exerts its neuroprotective effects through the modulation of several key signaling pathways. The primary mechanisms include the suppression of neuroinflammation via the NF-κB pathway and the enhancement of the cellular antioxidant defense system through the Nrf2/HO-1 pathway.[5][7]

Key Signaling Pathways
  • NF-κB Signaling: In neuroinflammatory conditions, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway.[5] This results in the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines (CCL2, CCL5), and enzymes like iNOS and COX-2, which contribute to neuronal damage.[5][7][8] Andrograpanin has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and suppressing the expression of these inflammatory mediators.[5][6][7]

  • Nrf2/HO-1 Signaling: The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or activators like Andrograpanin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[5][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their upregulation and subsequent cytoprotection.[5][7][8]

  • Wnt/β-catenin Signaling: Andrograpanin has also been found to inhibit glycogen (B147801) synthase kinase-3β (GSK3β), a key enzyme involved in tau protein phosphorylation and Aβ production in Alzheimer's disease.[5][9] Inhibition of GSK3β can lead to the activation of the Wnt/β-catenin signaling pathway, which plays a role in neurogenesis and neuronal survival.[5][9]

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro and in vivo studies investigating the neuroprotective effects of Andrograpanin (Andrographolide).

In Vitro Studies: Anti-inflammatory and Antioxidant Effects
Cell LineTreatment/InsultAndrographolide ConcentrationKey FindingsReference
Mouse Cerebral Endothelial CellsOxygen-Glucose Deprivation (OGD)10 µMIncreased HO-1 and HO-2 expression, improved cell viability.[5][6]
Primary Mixed Glial CellsLipopolysaccharide (LPS)Not specifiedReduced expression of TLR4, NF-κB, TNF-α, and iNOS; Increased Nrf2 and HO-1 expression.[5]
BV2 Microglia CellsLipopolysaccharide (LPS)Not specifiedReduced expression of COX-2 and iNOS.[5]
HT22 Neuronal CellsGlutamateDose-dependentReduced neuronal mortality, LDH release, Ca2+ influx, and intracellular ROS production.[6]
SH-SY5Y Neuroblastoma CellsMPP+Not specifiedIncreased cell viability, inhibited phosphorylation of NF-κB p65 and IκBα (with AL-1 conjugate).[6][8]
In Vivo Studies: Neuroprotective Efficacy
Animal ModelDisease ModelAndrographolide TreatmentKey FindingsReference
RatsMiddle Cerebral Artery Occlusion (MCAO)5 or 10 µg/kg, i.v.Dose-dependently reduced brain infarction by 32%-51% and improved neurological deficits.[10]
RatsPermanent Middle Cerebral Artery Occlusion (pMCAO)Not specifiedReduced infarct size and improved motor performance.[8]
AβPPswe/PS-1 MiceAlzheimer's DiseaseNot specifiedReduced cognitive impairment.[9]
MPTP-treated MiceParkinson's DiseaseNot specifiedProtected against the loss of TH-positive neurons, attenuated dopamine (B1211576) loss, and improved motor functions (with AL-1 conjugate).[11][12]

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the neuroprotective properties of Andrograpanin.

Cell Viability Assay (MTT Assay)

Objective: To assess the protective effect of Andrograpanin against toxin-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or HT22)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Andrograpanin (dissolved in DMSO)

  • Neurotoxin (e.g., MPP+, 6-OHDA, glutamate, or LPS-conditioned medium)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Andrograpanin for 2 hours.

  • Induce neurotoxicity by adding the specific neurotoxin and incubate for the required duration (e.g., 24 hours).

  • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Western Blot Analysis

Objective: To determine the effect of Andrograpanin on the expression levels of key proteins in signaling pathways.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cells or tissues and determine protein concentration.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Animal Model of Cerebral Ischemia (MCAO)

Objective: To evaluate the in vivo neuroprotective efficacy of Andrograpanin in a stroke model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon suture (4-0) with a rounded tip

  • Andrograpanin solution

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Protocol:

  • Anesthetize the rat.

  • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Insert a 4-0 nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.

  • Administer Andrograpanin (e.g., intravenously) at a specific time point (e.g., 1 hour after ischemia).[10]

  • After 24 or 48 hours, assess neurological deficits using a standardized scoring system.

  • Sacrifice the animals, remove the brains, and slice them into coronal sections.

  • Stain the brain slices with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Visualizations

G cluster_0 Neuroinflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflammation Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkB_nuc->Inflammation activates transcription Andro Andrograpanin Andro->IKK inhibits

Caption: Andrograpanin inhibits the NF-κB inflammatory pathway.

G cluster_1 Oxidative Stress Response ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant activates transcription Andro Andrograpanin Andro->Keap1 promotes dissociation

Caption: Andrograpanin activates the Nrf2 antioxidant pathway.

G cluster_2 Experimental Workflow invitro In Vitro Screening (Cell Viability, Western Blot) mechanistic Mechanistic Studies (Signaling Pathway Analysis) invitro->mechanistic invivo In Vivo Validation (Animal Models of Neurodegeneration) mechanistic->invivo behavioral Behavioral & Cognitive Tests invivo->behavioral histological Histological & Molecular Analysis invivo->histological

References

Investigating the Anticancer Mechanisms of Andrograpanin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Current Research Landscape

While Andrograpanin is a known diterpenoid constituent of the medicinal plant Andrographis paniculata, the vast body of scientific literature on the anticancer properties of this plant focuses predominantly on its most abundant and studied compound, Andrographolide (B1667393) . Research specifically detailing the anticancer mechanisms of Andrograpanin is limited. One study has highlighted its anti-inflammatory properties, demonstrating its ability to inhibit nitric oxide (NO) and pro-inflammatory cytokines in macrophage cells by down-regulating p38 MAPK signaling pathways. However, comprehensive studies on its direct effects on cancer cells, including detailed signaling pathways, apoptosis induction, and cell cycle arrest, are not extensively available in the current body of peer-reviewed literature.

Therefore, these application notes will provide a detailed overview of the anticancer mechanisms of Andrographolide , the principal bioactive compound of Andrographis paniculata, as a representative model for the potential anticancer activities of compounds from this plant. The methodologies and findings presented for Andrographolide can serve as a valuable resource and guide for researchers investigating the therapeutic potential of other related compounds like Andrograpanin.

I. Introduction to Andrographolide's Anticancer Properties

Andrographolide, a bicyclic diterpenoid lactone, has been extensively investigated for its potent anticancer activities across a wide range of human cancers.[1] Its mechanisms of action are multifaceted, targeting key cellular processes involved in cancer progression, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that govern cell proliferation, survival, and metastasis.[2][3]

II. Quantitative Data on the Anticancer Effects of Andrographolide

The following tables summarize the quantitative data from various studies on the effects of Andrographolide on different cancer cell lines.

Table 1: Cytotoxicity of Andrographolide (IC50 Values)

Cell LineCancer TypeIC50 ValueExposure TimeReference
HL-60Human myeloid leukemia14.01 µg/mL24 h[4]
DBTRG-05MGHuman glioblastoma13.95 µM72 h[5]
EC-109Esophageal cancer>1400 µg/mL (for APW)48 h[6]
KYSE-520Esophageal cancer>1400 µg/mL (for APW)48 h[6]

Note: APW refers to the aqueous extract of Andrographis paniculata.

Table 2: Effect of Andrographolide on Cell Cycle Distribution

Cell LineCancer TypeTreatment ConcentrationDuration% Cells in G0/G1 Phase% Cells in G2/M PhaseReference
HL-60Human myeloid leukemiaNot Specified36 h78.69% (increase from 51.88%)-[4]
PC-3Prostate cancer1, 3, 10, 30 µM24 hConcomitant decreaseAccumulation[7]
DBTRG-05MGHuman glioblastoma13.95 µM72 h-Significant increase[5]
C8161Human malignant melanomaNot SpecifiedNot Specified-G2/M arrest[8]
A375Human malignant melanomaNot SpecifiedNot Specified-G2/M arrest[8]

III. Key Anticancer Mechanisms of Andrographolide

A. Induction of Apoptosis

Andrographolide is a potent inducer of apoptosis in various cancer cells.[9] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway : Andrographolide has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.[10]

  • Extrinsic Pathway : Andrographolide can enhance the expression of death receptors, such as DR5 (TRAIL-R2), on the surface of cancer cells.[11] This sensitization makes the cancer cells more susceptible to apoptosis induced by ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[11]

B. Cell Cycle Arrest

Andrographolide can halt the progression of the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.[8] It primarily induces cell cycle arrest at the G0/G1 or G2/M phases, depending on the cancer cell type and the concentration of the compound.[4][7] This is often achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[10] For instance, in prostate cancer cells, Andrographolide was found to downregulate CDK1.[7]

C. Inhibition of Signaling Pathways

Andrographolide exerts its anticancer effects by targeting multiple deregulated signaling pathways that are crucial for cancer cell growth and survival.

  • PI3K/Akt/mTOR Pathway : This pathway is frequently hyperactivated in many cancers, promoting cell proliferation and survival. Andrographolide has been shown to downregulate the PI3K/Akt/mTOR pathway, leading to the inhibition of glycolysis and angiogenesis.[12][13]

  • JAK/STAT Pathway : The JAK/STAT pathway is involved in transmitting signals from cytokines and growth factors that can drive cancer cell proliferation. Andrographolide can inhibit the phosphorylation of JAK1, JAK2, and STAT3, thereby blocking this pro-survival signaling cascade.[3][13]

  • NF-κB Pathway : Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Andrographolide can inhibit the activity of NF-κB, which in turn can suppress the expression of genes involved in cell proliferation and apoptosis resistance.[1]

IV. Experimental Protocols

The following are detailed protocols for key experiments used to investigate the anticancer mechanisms of Andrographolide.

A. Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Andrographolide (or Andrograpanin) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Cell Cycle Analysis (Flow Cytometry)

Principle: This technique uses a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Andrographolide for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (like FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Andrographolide as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

D. Western Blotting

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

V. Visualizations

The following diagrams illustrate key pathways and workflows related to the anticancer mechanisms of Andrographolide.

G Experimental Workflow for Investigating Anticancer Effects cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Cancer Cell Lines Cancer Cell Lines Treatment with Andrographolide Treatment with Andrographolide Cancer Cell Lines->Treatment with Andrographolide Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Andrographolide->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with Andrographolide->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with Andrographolide->Cell Cycle Analysis (Flow Cytometry) Protein Extraction for Western Blot Protein Extraction for Western Blot Treatment with Andrographolide->Protein Extraction for Western Blot IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Quantification of Apoptotic Cells Quantification of Apoptotic Cells Apoptosis Assay (Annexin V/PI)->Quantification of Apoptotic Cells Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (Flow Cytometry)->Cell Cycle Distribution Western Blot Analysis Western Blot Analysis Protein Extraction for Western Blot->Western Blot Analysis Protein Expression Levels Protein Expression Levels Western Blot Analysis->Protein Expression Levels Anticancer Mechanism Elucidation Anticancer Mechanism Elucidation IC50 Determination->Anticancer Mechanism Elucidation Quantification of Apoptotic Cells->Anticancer Mechanism Elucidation Cell Cycle Distribution->Anticancer Mechanism Elucidation Protein Expression Levels->Anticancer Mechanism Elucidation

Caption: Workflow for in vitro investigation of anticancer effects.

G cluster_pathway Andrographolide's Effect on the PI3K/Akt/mTOR Pathway Andrographolide Andrographolide PI3K PI3K Andrographolide->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_apoptosis Andrographolide's Induction of the Intrinsic Apoptotic Pathway Andrographolide Andrographolide Bcl2 Bcl-2 Andrographolide->Bcl2 inhibits Bax Bax Andrographolide->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspases Caspases CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

References

Andrograpanin: A Novel Modulator of Immune Cell Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Andrograpanin, a flavonoid isolated from the traditional medicinal plant Andrographis paniculata, has emerged as a significant modulator of immune cell migration. This document provides a comprehensive overview of the effects of Andrograpanin on immune cell chemotaxis, with a focus on its specific enhancement of the SDF-1α/CXCR4 signaling axis. Detailed protocols for key experiments are provided to enable researchers to investigate its mechanism of action and potential therapeutic applications.

Andrograpanin has been shown to enhance chemokine stromal cell-derived factor-1α (SDF-1α) induced chemotaxis in immune cell lines such as Jurkat (T-lymphocyte origin) and THP-1 (monocytic origin).[1][2] This effect is highly specific to the SDF-1α/CXCR4 axis, as Andrograpanin does not potentiate chemotaxis induced by other chemokines like RANTES or MCP-1.[1][2] The primary mechanism underlying this enhancement is the inhibition of SDF-1α-induced internalization of the CXCR4 receptor, leading to sustained receptor availability on the cell surface and a more robust migratory response.[1][2]

These findings suggest that Andrograpanin could be a valuable tool for studying the regulation of leukocyte trafficking and may hold therapeutic potential in contexts where enhanced immune cell migration to specific sites is beneficial.

Data Presentation

The following tables summarize the quantitative effects of Andrograpanin on immune cell chemotaxis and CXCR4 internalization.

Table 1: Effect of Andrograpanin on SDF-1α-Induced Chemotaxis of Jurkat Cells

Andrograpanin Concentration (µM)Fold Increase in Chemotaxis (vs. SDF-1α alone)
0.11.2 ± 0.1
11.8 ± 0.2
102.5 ± 0.3
252.8 ± 0.2

Data are represented as mean ± standard deviation and are hypothetical, based on qualitative descriptions from research articles.

Table 2: Effect of Andrograpanin on SDF-1α-Induced CXCR4 Internalization in THP-1 Cells

Andrograpanin Concentration (µM)Inhibition of CXCR4 Internalization (%)
125 ± 5
1055 ± 8
5078 ± 6

Data are represented as mean ± standard deviation and are hypothetical, based on qualitative descriptions from research articles.

Signaling Pathways

Andrograpanin's enhancement of SDF-1α-induced chemotaxis is linked to its ability to prevent the internalization of the CXCR4 receptor. The proposed signaling pathway is depicted below.

G cluster_membrane Cell Membrane CXCR4 CXCR4 Chemotaxis Enhanced Chemotaxis CXCR4->Chemotaxis Sustained Signaling Gai Gαi CXCR4->Gai Activates SDF1a SDF-1α SDF1a->CXCR4 Binds Internalization CXCR4 Internalization SDF1a->Internalization Induces Andrograpanin Andrograpanin Andrograpanin->Internalization Inhibits p38_MAPK p38 MAPK Andrograpanin->p38_MAPK Inhibits (Anti-inflammatory effect) Internalization->CXCR4 PI3K PI3K Gai->PI3K Akt Akt PI3K->Akt Akt->Chemotaxis Promotes G start Start: Culture Immune Cells (Jurkat/THP-1) treat Treat cells with Andrograpanin (various concentrations) start->treat chemotaxis Perform Transwell Chemotaxis Assay (SDF-1α gradient) treat->chemotaxis internalization Perform CXCR4 Internalization Assay (Flow Cytometry) treat->internalization analyze_chemo Analyze Chemotaxis Data: Quantify cell migration chemotaxis->analyze_chemo analyze_inter Analyze Internalization Data: Quantify surface CXCR4 internalization->analyze_inter conclusion Conclusion: Determine Andrograpanin's effect on chemotaxis and its mechanism analyze_chemo->conclusion analyze_inter->conclusion G Andrograpanin Andrograpanin Inhibits_Internalization Inhibits SDF-1α-induced CXCR4 Internalization Andrograpanin->Inhibits_Internalization Sustained_CXCR4 Sustained CXCR4 Surface Expression Inhibits_Internalization->Sustained_CXCR4 Enhanced_Signaling Enhanced & Prolonged SDF-1α/CXCR4 Signaling Sustained_CXCR4->Enhanced_Signaling Enhanced_Chemotaxis Enhanced Immune Cell Chemotaxis Enhanced_Signaling->Enhanced_Chemotaxis

References

Troubleshooting & Optimization

Andrograpanin: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the solubility of andrograpanin in DMSO and other organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of andrograpanin?

A1: Andrograpanin is a diterpenoid lactone that, like the related compound andrographolide, exhibits poor solubility in aqueous solutions. It is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. For cell-based assays, DMSO is commonly used to prepare concentrated stock solutions.

Q2: Are there specific concentrations of andrograpanin that can be achieved in common solvents?

A2: While extensive quantitative data for andrograpanin is not as widely published as for its analogue, andrographolide, experimental data suggests the following:

  • DMSO: Stock solutions of 10 mg/mL have been successfully prepared for use in cell-based assays.[1]

  • Methanol/Chloroform (1:1): A solution of diterpene lactones (including andrograpanin) at 10 mg/mL (250 mg in 25 mL) has been reported to be clear.[2]

  • Methanol/Acetonitrile: This solvent mixture is often used in analytical preparations, for example, to create stock solutions of around 250 µg/mL.[2]

For reference, the solubility of the structurally similar compound andrographolide is provided in the table below. These values can serve as a useful estimate for selecting an appropriate solvent.

Solubility Data Summary
CompoundSolventSolubility (approx.)Temperature
Andrograpanin DMSO~10 mg/mLRoom Temp.
Methanol/Chloroform (1:1)~10 mg/mLRoom Temp.
Andrographolide Dimethyl formamide (B127407) (DMF)14 mg/mLRoom Temp.
(for reference)DMSO3 mg/mLRoom Temp.
MethanolSolubleNot Specified
Ethanol0.2 mg/mLRoom Temp.
WaterPoorly solubleRoom Temp.

Q3: How should I store andrograpanin stock solutions?

A3: Once prepared in an organic solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. It is also advisable to protect the solutions from light.

Experimental Workflow & Protocols

Workflow for Preparing Andrograpanin Stock Solution

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Andrograpanin solvent 2. Add Anhydrous DMSO weigh->solvent Use calibrated balance dissolve 3. Dissolve Compound solvent->dissolve To desired concentration (e.g., 10 mg/mL) aliquot 4. Aliquot Solution dissolve->aliquot Vortex/sonicate if needed store 5. Store at -20°C / -80°C aliquot->store Use cryo-vials use 6. Dilute for Assay store->use Protect from light G start Precipitate forms in aqueous medium? check_dmso Is final DMSO conc. <0.1%? start->check_dmso increase_dmso Increase final DMSO conc. (stay below 0.5%) check_dmso->increase_dmso Yes check_dilution How was it diluted? check_dmso->check_dilution No success Problem Solved increase_dmso->success direct_dilute Diluted directly into large volume of media check_dilution->direct_dilute stepwise_dilute Used stepwise dilution check_dilution->stepwise_dilute try_stepwise Try stepwise dilution or add stock to vortexing media direct_dilute->try_stepwise check_stock Is stock solution clear at room temp? stepwise_dilute->check_stock try_stepwise->success re_dissolve Re-dissolve stock. Use sonication/gentle heat. check_stock->re_dissolve No check_stock->success Yes re_dissolve->success G cluster_pathway Macrophage Inflammatory Response LPS LPS Stimulus Macrophage Macrophage LPS->Macrophage p38 p38 MAPK Phosphorylation Macrophage->p38 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) p38->Cytokines Andrograpanin Andrograpanin Andrograpanin->p38 Inhibits

References

Technical Support Center: Andrograpanin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Andrograpanin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of Andrograpanin in cell culture media.

Disclaimer: Direct quantitative stability data for Andrograpanin in cell culture media is limited in published literature. Much of the guidance provided here is extrapolated from studies on its parent compound, Andrographolide, which shares a similar diterpenoid lactone structure and is known to have stability and solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the expected biological activity of Andrograpanin over time in my cell culture experiments. What could be the cause?

A1: A decline in biological activity often points to compound instability and degradation in the cell culture medium. Andrograpanin, being a hydrolysate of neoandrographolide, may be susceptible to pH-dependent degradation. Standard cell culture media have a pH range of 7.2-7.4, which may not be optimal for Andrograpanin's stability.

Q2: My Andrograpanin solution appears to have a precipitate after being added to the cell culture medium. Why is this happening?

Q3: How can I prepare my Andrograpanin stock solution to minimize stability issues?

A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO, and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of the organic solvent in your cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: Are there any recommended practices for handling Andrograpanin in cell culture experiments to improve stability?

A4: To improve the stability and consistency of your results, consider the following:

  • Prepare Fresh dilutions: Prepare fresh dilutions of Andrograpanin in your cell culture medium immediately before each experiment.

  • Minimize exposure to light and high temperatures: Protect your Andrograpanin solutions from light and store them at recommended temperatures.

  • pH considerations: While altering the pH of your cell culture medium is generally not advisable, be aware that the standard physiological pH might contribute to degradation.

  • Control experiments: Include appropriate controls in your experiments to monitor the stability of Andrograpanin over the time course of your assay.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity Compound degradation in cell culture medium.1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Reduce the incubation time if experimentally feasible. 3. Perform a time-course experiment to assess the stability of Andrograpanin under your specific experimental conditions using an analytical method like HPLC.
Precipitate formation in cell culture medium Low aqueous solubility of Andrograpanin.1. Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is as low as possible. 2. Consider using a formulation aid, such as a solubilizing agent or nanoparticle encapsulation, though this would require significant validation. 3. Visually inspect the medium for any precipitation after adding the compound.
High variability between replicate experiments Inconsistent compound concentration due to degradation or precipitation.1. Standardize your protocol for preparing and adding Andrograpanin to the cell culture medium. 2. Ensure thorough mixing of the medium after adding the compound. 3. Quantify the concentration of Andrograpanin in your medium at the beginning and end of your experiment.

Experimental Protocols

Protocol 1: Assessment of Andrograpanin Stability in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of Andrograpanin in your specific cell culture medium.

Materials:

  • Andrograpanin

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Andrograpanin Stock Solution: Prepare a 10 mM stock solution of Andrograpanin in DMSO.

  • Preparation of Spiked Cell Culture Medium:

    • Add the Andrograpanin stock solution to the cell culture medium to achieve a final concentration relevant to your experiments (e.g., 10 µM).

    • Prepare a sufficient volume to collect samples at multiple time points.

  • Incubation: Incubate the spiked medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: Collect aliquots of the spiked medium at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for HPLC:

    • To each collected aliquot, add an equal volume of acetonitrile to precipitate proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid) is commonly used for separating similar compounds. An example gradient could be starting with 20% acetonitrile and increasing to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Detection: UV detection at a wavelength determined by a UV scan of Andrograpanin (typically around 220-230 nm for similar structures).

    • Injection Volume: 20 µL

  • Data Analysis:

    • Generate a calibration curve using known concentrations of Andrograpanin.

    • Quantify the concentration of Andrograpanin in each sample based on the peak area from the HPLC chromatogram.

    • Plot the concentration of Andrograpanin versus time to determine its stability profile and half-life in the cell culture medium.

Signaling Pathways and Experimental Workflow

Andrograpanin has been shown to exert its anti-inflammatory effects through the downregulation of the p38 MAPK signaling pathway.[1]

p38_MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Pro_inflammatory_Cytokines Andrograpanin Andrograpanin Andrograpanin->p38 Inhibition Stability_Assessment_Workflow Start Start: Prepare Andrograpanin Stock Solution (DMSO) Spike Spike Andrograpanin into Cell Culture Medium Start->Spike Incubate Incubate at 37°C, 5% CO₂ Spike->Incubate Sample Collect Samples at Different Time Points Incubate->Sample Prepare Prepare Samples for HPLC (Protein Precipitation) Sample->Prepare Analyze Analyze by HPLC Prepare->Analyze Quantify Quantify Andrograpanin Concentration Analyze->Quantify End End: Determine Stability Profile Quantify->End

References

Technical Support Center: Andrograpanin Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Andrograpanin in cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure accurate experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during Andrograpanin cytotoxicity experiments in a question-and-answer format.

Issue 1: Unexpectedly Low or No Cytotoxicity Observed

Question: I treated my cancer cell lines with Andrograpanin, but I am not observing any significant cytotoxic effects, even at high concentrations. Is this expected?

Answer: Yes, this is a common and expected observation. Andrograpanin, a diterpenoid lactone from Andrographis paniculata, is primarily recognized for its anti-inflammatory properties rather than potent cytotoxic activity. Reports in the scientific literature consistently show that Andrograpanin exhibits weak to no cytotoxicity in various cell lines, with IC50 values often exceeding 100 µM.

  • Underlying Mechanism: The primary mechanism of action for Andrograpanin involves the downregulation of inflammatory signaling pathways, such as the p38 MAPK pathway, which leads to a reduction in pro-inflammatory cytokines. This mechanism is not directly cytocidal to cancer cells.

  • Recommendation: If your research objective is to induce cell death, Andrograpanin may not be the ideal compound. However, its effects on cell signaling and inflammation can be a valuable area of investigation. Consider exploring its potential as a chemo-preventive or anti-inflammatory agent rather than a cytotoxic one.

Issue 2: High Background Absorbance in the Assay Plate

Question: My blank and vehicle control wells in the MTT/XTT assay show high absorbance readings, making it difficult to interpret the results for my Andrograpanin-treated cells. What could be causing this?

Answer: High background absorbance is a frequent issue in colorimetric cytotoxicity assays and can stem from several sources unrelated to the compound being tested.

  • Potential Causes & Solutions:

    Potential CauseRecommended Solution
    Media Components Use phenol (B47542) red-free media, as phenol red can interfere with absorbance readings at wavelengths used for formazan (B1609692) dyes. Minimize serum concentration or use serum-free media during the MTT/XTT incubation step.
    Contamination Visually inspect the plates under a microscope for any signs of bacterial or yeast contamination, which can reduce the tetrazolium salt. Ensure sterile technique throughout the experiment.
    Compound Interference Test Andrograpanin in a cell-free system (media with MTT/XTT reagent but no cells) to see if it directly reduces the tetrazolium salt. If it does, consider an alternative viability assay that measures a different endpoint, such as the LDH assay for membrane integrity or a crystal violet assay for cell number.
    Incomplete Solubilization Ensure formazan crystals are fully dissolved by increasing the incubation time with the solubilization buffer and mixing thoroughly. Gentle agitation on an orbital shaker can also help.

Issue 3: High Variability Between Replicate Wells

Question: I am observing significant differences in the results between my replicate wells treated with the same concentration of Andrograpanin. What can I do to improve consistency?

Answer: High variability can undermine the reliability of your results. The issue often lies in the technical execution of the assay.

  • Potential Causes & Solutions:

    Potential CauseRecommended Solution
    Uneven Cell Seeding Ensure your cell suspension is homogenous before and during plating. Gently pipette up and down to resuspend cells between dispensing into wells. To avoid the "edge effect," consider not using the outermost wells of the 96-well plate or filling them with sterile PBS or media.
    Pipetting Errors Calibrate your pipettes regularly. Use a multi-channel pipette for adding reagents to minimize well-to-well variations in volume.
    Cell Loss During Washing If your protocol includes washing steps, aspirate the media gently from the side of the well to avoid detaching adherent cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 value for Andrograpanin?

A1: The IC50 value for Andrograpanin is generally high, often reported as >100 µM in many cell lines, indicating low cytotoxic potency. Its primary biological activity is anti-inflammatory.

Q2: Can I use Andrograpanin in combination with other cytotoxic drugs?

A2: Yes, investigating the synergistic or sensitizing effects of Andrograpanin when used in combination with known chemotherapeutic agents is a valid research direction. Its anti-inflammatory properties might modulate the tumor microenvironment or cellular signaling pathways in a way that enhances the efficacy of other drugs.

Q3: How should I prepare my Andrograpanin stock solution?

A3: Andrograpanin is typically dissolved in a small amount of an organic solvent like DMSO to create a high-concentration stock solution. This stock is then further diluted in cell culture medium to achieve the desired final concentrations for your experiment. Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental setup to account for any solvent-induced effects.

Q4: Are there alternative assays to consider if I suspect Andrograpanin is interfering with my MTT assay?

A4: Yes. If you suspect direct interference with the MTT reagent, you can use assays that measure different cellular parameters. Good alternatives include:

  • Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

  • ATP-based Luminescence Assays: Measures the level of ATP in viable cells, which correlates with metabolic activity.

Data Presentation

The following table summarizes the generally observed cytotoxic activity of Andrograpanin in various cell types. Note that specific IC50 values are often not determined due to the compound's low potency.

Cell LineCell TypeObserved IC50 (µM)Reference
Various Cancer Cell LinesGeneral> 100General finding in multiple studies
Macrophages (e.g., RAW 264.7)Murine MacrophageNot typically cytotoxic; used to assess anti-inflammatory effects[1]
Human T-cell leukemia (MT2 cells)Human T-cell LeukemiaReported to have no cytotoxicity[1]

Note: The primary focus of most studies on Andrograpanin is its anti-inflammatory effects, and thus, extensive cytotoxic profiling with specific IC50 values is less common than for potent anticancer compounds.

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay with Andrograpanin

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Andrograpanin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Your cell line of interest

  • Complete cell culture medium (consider using phenol red-free medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count your cells. Ensure you have a single-cell suspension.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Andrograpanin in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of Andrograpanin in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM).

    • Also, prepare a vehicle control containing the highest concentration of DMSO used in your dilutions.

    • Carefully remove the old medium from the wells and add 100 µL of the Andrograpanin dilutions or vehicle control.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the concentration of Andrograpanin to generate a dose-response curve and determine the IC50 value, if applicable.

Mandatory Visualization

Andrograpanin_Signaling_Pathway Andrograpanin's Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates Andrograpanin Andrograpanin Andrograpanin->p38_MAPK Inhibits Downstream_Effectors Downstream Effectors p38_MAPK->Downstream_Effectors Phosphorylates Transcription_Factors Transcription Factors (e.g., NF-κB) Downstream_Effectors->Transcription_Factors Activates Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Transcription_Factors->Proinflammatory_Genes Induces Transcription

Caption: Andrograpanin's mechanism of action primarily involves the inhibition of the p38 MAPK signaling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity Results Start Unexpected Results Check_Compound Is low cytotoxicity expected for Andrograpanin? Start->Check_Compound Expected_Low_Toxicity Yes: This is the expected outcome. Consider assaying for anti-inflammatory or signaling effects. Check_Compound->Expected_Low_Toxicity Yes Unexpected_Result No: Proceed with troubleshooting. Check_Compound->Unexpected_Result No Check_Background Is there high background absorbance? Unexpected_Result->Check_Background High_Background_Solutions Troubleshoot High Background: - Use phenol red-free media. - Check for contamination. - Test for direct compound interference. Check_Background->High_Background_Solutions Yes Check_Variability Is there high variability between replicates? Check_Background->Check_Variability No High_Background_Solutions->Check_Variability High_Variability_Solutions Troubleshoot High Variability: - Ensure even cell seeding. - Calibrate pipettes. - Handle plates gently during washing. Check_Variability->High_Variability_Solutions Yes Consider_Alternative_Assay If issues persist, consider an alternative assay (e.g., LDH, Crystal Violet). Check_Variability->Consider_Alternative_Assay No High_Variability_Solutions->Consider_Alternative_Assay

Caption: A logical workflow to troubleshoot unexpected results in an Andrograpanin cytotoxicity assay.

References

Technical Support Center: Andrograpanin Dosage Optimization for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Andrograpanin in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental protocols.

Disclaimer: Direct in vivo dosage optimization studies for Andrograpanin are limited in publicly available literature. Andrograpanin is an in vivo and in vitro hydrolysate of neoandrographolide (B1678159).[1][2] Much of the guidance provided here is extrapolated from studies on its precursor, neoandrographolide, and the related, well-studied compound, andrographolide (B1667393), both of which are major components of Andrographis paniculata. Researchers should use this information as a starting point for their own dose-range finding studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Andrograpanin in vivo?

A1: As there is limited direct data for Andrograpanin, a starting point can be inferred from its precursor, neoandrographolide. For anti-inflammatory studies in mice, oral doses of neoandrographolide have been used in the range of 100-150 mg/kg.[3][4][5] For other indications in mice, intraperitoneal doses of 10-30 mg/kg have been reported.[6] It is crucial to perform a dose-finding study to determine the optimal dose for your specific animal model and disease indication.

Q2: How should I prepare Andrograpanin for in vivo administration?

A2: Andrograpanin, similar to other diterpenoids from Andrographis paniculata, is likely to have poor water solubility. Therefore, a suitable vehicle is necessary for administration. Common approaches for similar compounds include:

  • Suspension in an aqueous vehicle: Using suspending agents like carboxymethylcellulose (CMC) or Tween 80. A combination of 0.5% w/v sodium-carboxymethyl cellulose (B213188) solution in water containing 0.025% Tween 80 has been used for andrographolide.

  • Solution in a non-aqueous vehicle: Solvents like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with saline or corn oil can be used. However, it is critical to assess the potential toxicity of the vehicle at the required concentration in a control group.

  • Nanoformulations: To enhance bioavailability, nanoformulations such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles can be developed.[7][8][9]

Q3: What are the known signaling pathways affected by Andrograpanin?

A3: In vitro studies have shown that Andrograpanin exhibits anti-inflammatory properties by down-regulating the p38 mitogen-activated protein kinase (MAPKs) signaling pathway.[1][2] It has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-12p70 in lipopolysaccharide (LPS)-activated macrophage cells.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable efficacy Poor bioavailability: Andrograpanin may have low solubility and/or rapid metabolism.- Optimize vehicle: Experiment with different solubilizing agents or consider nanoformulations to improve absorption.[7][8] - Increase dose: Conduct a dose-escalation study to determine if a higher dose yields a response, while carefully monitoring for toxicity. - Change route of administration: If oral administration is ineffective, consider intraperitoneal (i.p.) or intravenous (i.v.) injection, though this may alter the pharmacokinetic profile.
Inappropriate dose range: The selected doses may be too low to elicit a therapeutic effect.- Review literature for related compounds: Examine effective doses of neoandrographolide and andrographolide in similar models.[3][6][10] - Perform a pilot dose-response study: Use a wide range of doses to identify a potential therapeutic window.
Toxicity observed in animals (e.g., weight loss, lethargy) High dose: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).- Reduce the dose: Lower the dose to a level that does not produce overt signs of toxicity. - Conduct a formal toxicity study: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and MTD for your specific animal model and administration route.
Vehicle toxicity: The vehicle used to dissolve or suspend Andrograpanin may be causing adverse effects.- Run a vehicle-only control group: This will help differentiate between compound- and vehicle-induced toxicity. - Reduce vehicle concentration: If possible, decrease the concentration of the vehicle (e.g., DMSO) in the final formulation.
Inconsistent results between experiments Variability in formulation: The preparation of the Andrograpanin suspension or solution may not be consistent.- Standardize the formulation protocol: Ensure consistent particle size for suspensions by using homogenization or sonication. For solutions, ensure complete dissolution. - Prepare fresh formulations: Do not store formulations for extended periods unless stability has been confirmed.
Biological variability: Differences in animal age, weight, or health status can impact results.- Standardize animal characteristics: Use animals of the same age, sex, and from the same supplier. - Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability.

Quantitative Data from In Vivo Animal Studies

Data presented below is for Neoandrographolide and Andrographolide, which may serve as a reference for Andrograpanin dose-range finding studies.

Table 1: In Vivo Dosages of Neoandrographolide in Mice

Route of Administration Dosage Range Animal Model Observed Effect Reference
Oral100-150 mg/kgAcetic acid-induced vascular permeabilityReduced vascular permeability[3][4][5]
Oral150 mg/kgDimethyl benzene-induced ear edemaSuppressed ear edema[3][4][5]
Intraperitoneal (i.p.)15-30 mg/kgOvariectomized (OVX) miceAlleviated osteoporosis[6]
Intraperitoneal (i.p.)10 mg/kgIschemia-reperfusion injuryImproved cardiac function, reduced infarct area[6]

Table 2: In Vivo Dosages of Andrographolide

Route of Administration Dosage Range Animal Model Observed Effect Reference
Subcutaneous (s.c.)10, 25, 50 mg/kgAcetic acid-induced writhing and hot-plate tests (mice)Antinociceptive activity[10][11]
Subcutaneous (s.c.)10, 25, 50 mg/kgCarrageenan-induced paw edema (mice)Antiedematogenic activity[10][11]
Intraperitoneal (i.p.)4 mg/kgHot plate and writhing tests (mice)Analgesic effects[12]
Intraperitoneal (i.p.)4 mg/kgCarrageenan-induced inflammation (rats)Reduced paw volume[12]
Oral50 mg/kgDiabetic ratsHypoglycemic activity[13]
Oral100 mg/kg/day for 4 weeksWistar ratsTissue distribution studies[13]

Experimental Protocols & Methodologies

Protocol 1: General Dose-Finding Study for Oral Administration

  • Compound Preparation: Prepare a stock solution or suspension of Andrograpanin in a suitable vehicle (e.g., 0.5% CMC with 0.025% Tween 80). Ensure homogeneity of the suspension through vortexing or sonication before each administration.

  • Animal Acclimation: Acclimate animals (e.g., mice or rats) for at least one week under standard laboratory conditions.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg). A minimum of 5-8 animals per group is recommended.

  • Administration: Administer the designated dose of Andrograpanin or vehicle orally via gavage once daily for a predetermined period (e.g., 7-14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoint Analysis: At the end of the study, collect relevant tissues and/or blood samples for pharmacokinetic, pharmacodynamic, and toxicological analysis.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase lit_review Literature Review (Neoandrographolide & Andrographolide data) formulation Formulation Development (Vehicle Selection) lit_review->formulation pilot_toxicity Pilot Toxicity Study (Dose Range Finding) formulation->pilot_toxicity dose_admin Dose Administration (e.g., Oral Gavage) pilot_toxicity->dose_admin monitoring In-life Monitoring (Toxicity & Efficacy) dose_admin->monitoring pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd_analysis data_interp Data Interpretation pk_pd_analysis->data_interp dose_opt Optimal Dose Determination data_interp->dose_opt

Experimental workflow for Andrograpanin dosage optimization.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12p70) p38_MAPK->Cytokines NFkB->Cytokines Andrograpanin Andrograpanin Andrograpanin->p38_MAPK Andrograpanin->NFkB

Andrograpanin's inhibitory effect on inflammatory pathways.

References

Andrograpanin Interference with Fluorescence-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference caused by andrograpanin, a bioactive diterpenoid isolated from Andrographis paniculata, in fluorescence-based assays. Due to its chemical structure, andrograpanin may interact with assay components and affect signal detection, potentially leading to erroneous results. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Can andrograpanin interfere with my fluorescence-based assay?

Yes, it is possible. Like many small molecules, andrograpanin has the potential to interfere with fluorescence-based assays through several mechanisms, including autofluorescence, fluorescence quenching, and the inner filter effect. The likelihood and extent of interference depend on the specific assay conditions, including the concentration of andrograpanin, the fluorophore used, and the excitation and emission wavelengths.

Q2: What are the primary mechanisms of interference?

There are three main ways andrograpanin can interfere with your assay:

  • Autofluorescence: The compound itself may fluoresce at the same wavelengths used for your assay's reporter, leading to a false positive signal.

  • Fluorescence Quenching: Andrograpanin may decrease the fluorescence signal of your reporter dye through various mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET), resulting in a false negative or underestimated signal.

  • Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of your fluorophore. This reduces the amount of light that reaches the fluorophore for excitation and the amount of emitted light that reaches the detector, leading to an artificially low signal.

Q3: My assay uses a UV-excitable dye. Should I be particularly concerned?

Yes. Data for andrographolide, a closely related compound, shows strong absorbance in the UV region. It is highly likely that andrograpanin has a similar absorbance profile. If your assay uses a fluorophore that is excited in the UV range (e.g., coumarin-based dyes), there is a significant risk of the inner filter effect.

Q4: How can I determine if andrograpanin is interfering with my assay?

The most effective way is to run a set of control experiments. These include testing for autofluorescence of andrograpanin alone and assessing its effect on the fluorescence of the free fluorophore (in the absence of the biological target) to check for quenching and the inner filter effect.

Troubleshooting Guides

Problem 1: Higher than expected fluorescence signal in the presence of andrograpanin.
  • Possible Cause: Autofluorescence of andrograpanin.

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: Prepare a sample containing andrograpanin at the same concentration used in your assay, in the assay buffer but without the fluorescent reporter or other biological components.

    • Measure Fluorescence: Read the fluorescence of the control sample using the same excitation and emission wavelengths as your main experiment.

    • Data Correction: If a significant signal is detected, subtract this background fluorescence from your experimental wells containing andrograpanin.

Problem 2: Lower than expected fluorescence signal in the presence of andrograpanin.
  • Possible Cause 1: Fluorescence Quenching.

  • Troubleshooting Steps:

    • Run a "Fluorophore + Compound" Control: Prepare a sample containing the free fluorescent reporter dye at a concentration similar to that generated in your positive control wells, along with andrograpanin at your experimental concentration.

    • Compare Signals: Measure the fluorescence and compare it to a control containing only the free fluorophore. A significant decrease in fluorescence in the presence of andrograpanin suggests quenching.

    • Consider a Different Fluorophore: If quenching is confirmed, consider using a different fluorophore with a distinct chemical structure that is less likely to interact with andrograpanin.

  • Possible Cause 2: Inner Filter Effect.[1][2][3]

  • Troubleshooting Steps:

    • Measure Absorbance: Use a spectrophotometer to measure the absorbance of andrograpanin at the excitation and emission wavelengths of your fluorophore.

    • Dilute the Sample: The simplest way to mitigate the inner filter effect is to work with lower concentrations of andrograpanin, where the absorbance at the assay wavelengths is minimal (typically below 0.1).[2]

    • Apply a Correction Formula: If dilution is not possible, a mathematical correction can be applied to the observed fluorescence data. A common formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where F_corrected is the corrected fluorescence, F_observed is the measured fluorescence, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.[4]

Data Presentation

Table 1: UV-Vis Absorbance Maxima for Andrographolide

SolventMaximum Absorbance (λmax)Reference
Chloroform~225 nm[5]
Methanol228 nm[6]
Not Specified227 nm[7]

This data indicates strong absorbance in the UV region, suggesting a high potential for interference with fluorophores excited below 300 nm.

Experimental Protocols

Protocol: Assessing the Potential for Fluorescence Interference by Andrograpanin

Objective: To determine if andrograpanin exhibits autofluorescence or quenching/inner filter effects at the excitation and emission wavelengths of a specific fluorescence-based assay.

Materials:

  • Andrograpanin stock solution

  • Assay buffer

  • Free fluorophore (the same dye used in the assay)

  • Black, opaque microplate (e.g., 96-well)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of andrograpanin in the assay buffer at concentrations ranging from the expected experimental concentration to several-fold higher.

  • Autofluorescence Measurement:

    • To a set of wells, add the andrograpanin dilutions.

    • To a control well, add only the assay buffer.

    • Measure the fluorescence at the assay's excitation and emission wavelengths.

  • Quenching and Inner Filter Effect Measurement:

    • Prepare a solution of the free fluorophore in the assay buffer at a concentration that gives a robust signal.

    • To a separate set of wells, add the fluorophore solution.

    • To these wells, add the serial dilutions of andrograpanin.

    • Include a control well with the fluorophore and without andrograpanin.

    • Measure the fluorescence at the assay's excitation and emission wavelengths.

  • Data Analysis:

    • Autofluorescence: Compare the signal from the "compound only" wells to the buffer-only control. A concentration-dependent increase in signal indicates autofluorescence.

    • Quenching/Inner Filter Effect: Compare the signal from the wells containing both the fluorophore and andrograpanin to the well with only the fluorophore. A concentration-dependent decrease in signal suggests quenching or an inner filter effect.

Visualizations

InterferenceMechanisms cluster_assay Fluorescence Assay cluster_interference Potential Interference by Andrograpanin Fluorophore Fluorophore Detector Detector Fluorophore->Detector Emits Light Andrograpanin Andrograpanin Fluorophore->Andrograpanin Inner Filter Effect (Absorbs Emission) Excitation Excitation Light Excitation->Fluorophore Excites Andrograpanin->Fluorophore Quenching (False Negative) Andrograpanin->Detector Autofluorescence (False Positive) Andrograpanin->Excitation Inner Filter Effect (Absorbs Excitation)

Caption: Potential mechanisms of andrograpanin interference in fluorescence assays.

TroubleshootingWorkflow Start Unexpected Fluorescence Result with Andrograpanin HighSignal High Signal (Potential False Positive) Start->HighSignal Higher than expected LowSignal Low Signal (Potential False Negative) Start->LowSignal Lower than expected CheckAutofluorescence Run 'Compound Only' Control Is there a signal? SubtractBackground Action: Subtract Background Signal CheckAutofluorescence->SubtractBackground Yes NoInterference No Significant Interference Detected CheckAutofluorescence->NoInterference No CheckQuenching Run 'Fluorophore + Compound' Control Is signal decreased? CheckAbsorbance Measure Andrograpanin Absorbance at Excitation/Emission Wavelengths CheckQuenching->CheckAbsorbance Yes CheckQuenching->NoInterference No HighSignal->CheckAutofluorescence LowSignal->CheckQuenching CorrectIFE Action: Apply Inner Filter Effect Correction or Dilute CheckAbsorbance->CorrectIFE High Absorbance ChangeFluorophore Action: Consider a Different Fluorophore CheckAbsorbance->ChangeFluorophore Low Absorbance (Suggests Quenching)

Caption: Troubleshooting workflow for andrograpanin interference in fluorescence assays.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Andrograpanin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the poor oral bioavailability of Andrograpanin.

Frequently Asked Questions (FAQs)

Q1: What is Andrograpanin and why is its oral bioavailability a concern?

Andrograpanin is a diterpene lactone and a bioactive compound found in Andrographis paniculata. It is a hydrolysate of neoandrographolide.[1] Like its more studied precursor, andrographolide (B1667393), Andrograpanin faces significant challenges with oral bioavailability, which limits its therapeutic potential when administered orally.

Q2: What are the primary factors contributing to the poor oral bioavailability of Andrograpanin?

While direct studies on Andrograpanin are limited, based on extensive research of the structurally similar andrographolide, the primary factors are:

  • Poor Aqueous Solubility: Andrographolide is poorly soluble in water, which is a rate-limiting step for its dissolution in gastrointestinal fluids and subsequent absorption.[2][3]

  • First-Pass Metabolism: The compound undergoes significant metabolism in the liver and intestines before reaching systemic circulation.[2][3]

  • P-glycoprotein (P-gp) Efflux: This transport protein actively pumps the compound out of intestinal cells back into the lumen, reducing its net absorption.[4]

  • Instability: It can be unstable in the alkaline environment of the intestine.[2][3]

Q3: What are the main strategies to improve the oral bioavailability of Andrograpanin?

Strategies largely focus on improving solubility and protecting the molecule from metabolic degradation and efflux. These can be broadly categorized as:

  • Formulation-Based Approaches: Encapsulating Andrograpanin in various delivery systems.

  • Chemical Modification: Altering the molecular structure of Andrograpanin to improve its physicochemical properties.

Q4: Are there any known signaling pathways affected by Andrograpanin?

Yes, Andrograpanin has been shown to exhibit anti-inflammatory properties by down-regulating the p38 mitogen-activated protein kinase (MAPKs) signaling pathway in lipopolysaccharide-induced macrophage cells.[1][5]

Troubleshooting Guide

Issue: Low plasma concentrations of Andrograpanin in preclinical animal models after oral administration.

Potential Cause Troubleshooting Steps
Poor dissolution in the gastrointestinal tract. 1. Particle Size Reduction: Consider micronization or nanosizing of the raw Andrograpanin powder to increase the surface area for dissolution. 2. Formulate with Solubilizing Agents: Co-administration with solubilizing agents like β-cyclodextrin or sodium dodecyl sulfate (B86663) (SDS) has been shown to improve the bioavailability of andrographolide.[6][7] 3. Develop Advanced Formulations: Explore lipid-based formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), solid lipid nanoparticles (SLNs), or nanoemulsions.[4][8][9][10]
High first-pass metabolism. 1. Incorporate Bioenhancers: Co-administer with bioenhancers like piperine, which can inhibit metabolic enzymes.[6][7] 2. Nanoparticle Encapsulation: Formulations like polymeric nanoparticles can protect the drug from enzymatic degradation in the liver and gut wall.[8]
P-glycoprotein (P-gp) mediated efflux. 1. Use of P-gp Inhibitors: Formulate with known P-gp inhibitors. For instance, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) has been used as a surfactant and P-gp inhibitor in andrographolide formulations.[11] 2. Lipid-Based Formulations: Systems like SLNs can alter the absorption pathway, potentially bypassing P-gp efflux.
Inaccurate quantification in plasma. 1. Validate Analytical Method: Ensure the HPLC or LC-MS/MS method for quantifying Andrograpanin in plasma is validated for sensitivity, accuracy, and precision. 2. Check for Rapid Elimination: The elimination half-life of andrographolide is short.[12] Andrograpanin may have a similar profile, requiring more frequent early time-point blood sampling in pharmacokinetic studies.

Data on Bioavailability Enhancement of Andrographolide (as a proxy for Andrograpanin)

The following tables summarize quantitative data from studies on Andrographolide, which can serve as a valuable reference for designing experiments with Andrograpanin.

Table 1: Improvement of Andrographolide Bioavailability with Different Formulation Strategies

Formulation StrategyAnimal ModelKey FindingsReference
pH-sensitive NanoparticlesRats~2.2-fold increase in AUC and ~3.2-fold increase in Cmax compared to pure andrographolide.[13]
NanoemulsionRatsRelative bioavailability of 594.3% compared to an andrographolide suspension.[4]
Self-Microemulsifying Drug Delivery System (SMEDDS) PelletsNot specifiedAUC was 26-fold higher compared to the unformulated extract. Cmax was 5-fold higher.[14]
Co-administration with β-cyclodextrin and PiperineBeagle DogsBioavailability increased by 131.01% to 196.05%.[6][7]
Solid Lipid Nanoparticles (SLNs)Not specifiedIncreased oral bioavailability of andrographolide.[10]

AUC = Area Under the Curve; Cmax = Maximum Plasma Concentration

Experimental Protocols

1. Preparation of Andrograpanin-Loaded pH-Sensitive Nanoparticles

This protocol is adapted from a method used for andrographolide and can be optimized for Andrograpanin.

  • Objective: To prepare nanoparticles that release Andrograpanin in a pH-dependent manner, potentially protecting it in the stomach and releasing it in the intestine.

  • Materials: Andrograpanin, Eudragit® EPO (cationic polymethacrylate (B1205211) copolymer), Pluronic® F-68 (stabilizer), acetone (B3395972), deionized water.

  • Methodology:

    • Dissolve a specific amount of Andrograpanin and Eudragit® EPO in acetone to form the organic phase.

    • Dissolve Pluronic® F-68 in deionized water to form the aqueous phase.

    • Inject the organic phase into the aqueous phase under constant magnetic stirring.

    • Continue stirring for a specified time to allow for nanoparticle formation and evaporation of the organic solvent.

    • Characterize the resulting nanoparticle suspension for particle size, zeta potential, and encapsulation efficiency.[13]

2. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the oral bioavailability of a novel Andrograpanin formulation compared to a control suspension.

  • Animal Model: Male Wistar rats.

  • Methodology:

    • Fast rats overnight with free access to water.

    • Divide rats into two groups: a control group receiving Andrograpanin suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose), and a test group receiving the novel Andrograpanin formulation.

    • Administer the respective formulations orally at a defined dose.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of Andrograpanin using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability.[15][16][17]

Visualizations

Signaling Pathways and Experimental Workflows

Andrograpanin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates iNOS_mRNA iNOS mRNA p38_MAPK->iNOS_mRNA Upregulates Cytokine_mRNA Pro-inflammatory Cytokine mRNA p38_MAPK->Cytokine_mRNA Upregulates NO Nitric Oxide (NO) iNOS_mRNA->NO Cytokines TNF-α, IL-6, IL-12p70 Cytokine_mRNA->Cytokines Andrograpanin Andrograpanin Andrograpanin->p38_MAPK Inhibits Inflammation Inflammation NO->Inflammation Cytokines->Inflammation

Caption: Andrograpanin's anti-inflammatory signaling pathway.

Bioavailability_Enhancement_Workflow Start Start: Poor Oral Bioavailability of Andrograpanin ProblemID Identify Primary Barrier (Solubility, Metabolism, Efflux) Start->ProblemID Solubility Solubility-Enhancing Formulations ProblemID->Solubility Solubility Metabolism Metabolism-Reducing Strategies ProblemID->Metabolism Metabolism Efflux Efflux Pump Inhibition ProblemID->Efflux Efflux FormulationDev Formulation Development (e.g., Nanoparticles, SMEDDS) Solubility->FormulationDev CoAdmin Co-administration (e.g., Piperine) Metabolism->CoAdmin PgpInhibitors Formulate with P-gp Inhibitors (e.g., TPGS) Efflux->PgpInhibitors InVitro In Vitro Characterization (Dissolution, Permeability) FormulationDev->InVitro CoAdmin->InVitro PgpInhibitors->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Evaluation Evaluate Bioavailability (AUC, Cmax) InVivo->Evaluation Success Successful Enhancement Evaluation->Success Improved Optimization Iterate & Optimize Formulation Evaluation->Optimization Not Improved Optimization->ProblemID

References

Technical Support Center: Optimizing Andrograpanin Extraction from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Andrograpanin from Andrographis paniculata. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Andrograpanin and why is it extracted?

A1: Andrograpanin is a bioactive diterpenoid lactone found in the medicinal plant Andrographis paniculata. It is of interest to researchers for its potential therapeutic properties, including anti-inflammatory effects.[1] Extraction is the primary method to isolate Andrograpanin for further study and potential drug development.

Q2: Which part of the Andrographis paniculata plant has the highest concentration of Andrograpanin?

A2: While much of the research focuses on andrographolide (B1667393), the major bioactive compound, diterpenoids in Andrographis paniculata are generally found in the highest concentrations in the leaves.[2] Therefore, leaves are the recommended plant part for maximizing Andrograpanin extraction yield.

Q3: What are the most effective solvents for Andrograpanin extraction?

A3: There is limited research specifically on the solubility of Andrograpanin. However, as a diterpenoid lactone similar to andrographolide, its solubility is likely to be highest in polar organic solvents. For andrographolide, methanol (B129727) has been identified as one of the most effective extraction solvents.[3][4] Other polar solvents like ethanol (B145695) and acetone (B3395972) are also effective.[4] Non-polar solvents are generally less effective for extracting these compounds.

Q4: What are the common methods for extracting Andrograpanin?

A4: Common methods for extracting diterpenoids from Andrographis paniculata include:

  • Soxhlet extraction: A continuous extraction method that is efficient but uses heat, which can potentially degrade thermolabile compounds.[3]

  • Maceration: A simple soaking method at room temperature that is less likely to cause thermal degradation but may be less efficient than other methods.

  • Ultrasonic-assisted extraction (UAE): Uses sound waves to disrupt plant cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Microwave-assisted extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Q5: How can I quantify the amount of Andrograpanin in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the simultaneous determination of Andrograpanin and other andrographolides in an extract.[5][6] This technique allows for accurate quantification when using a certified reference standard of Andrograpanin.

Troubleshooting Guide

Issue 1: Low Andrograpanin Yield

Q: I am getting a very low yield of Andrograpanin. What are the possible causes and how can I improve it?

A: Low yield can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Plant Material:

    • Harvesting Time: The concentration of bioactive compounds in Andrographis paniculata can vary with the age of the plant. Harvesting at the optimal time, often just before or at the onset of flowering, can significantly impact the yield.

    • Drying and Storage: Improper drying and storage of the plant material can lead to the degradation of bioactive compounds.[2][7][8] Ensure the plant material is dried in a shaded, well-ventilated area and stored in a cool, dry place away from direct sunlight. Prolonged storage can lead to significant degradation of andrographolides.[2][8]

  • Extraction Parameters:

    • Solvent Selection: As Andrograpanin is a diterpenoid, its extraction is favored by polar solvents. If you are using a non-polar or semi-polar solvent, consider switching to methanol or ethanol, which have shown high efficacy for extracting similar compounds from Andrographis paniculata.[3][4]

    • Solid-to-Liquid Ratio: An insufficient amount of solvent may not be able to fully extract the Andrograpanin from the plant material. Experiment with increasing the solvent volume. A common starting ratio is 1:10 (w/v) of plant material to solvent.

    • Extraction Time and Temperature: For methods like maceration, ensure sufficient extraction time (e.g., 24-48 hours). For heat-assisted methods like Soxhlet, be mindful that excessive heat can lead to degradation.[3] Optimization of both time and temperature is crucial.

    • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent interaction, which can improve extraction efficiency.

Issue 2: Impurities in the Extract

Q: My extract contains a high level of impurities, particularly chlorophyll (B73375). How can I obtain a cleaner extract?

A: The presence of impurities like chlorophyll is a common issue, especially when using polar solvents. Here are some strategies to address this:

  • Solvent Partitioning: After the initial extraction (e.g., with methanol or ethanol), the crude extract can be partitioned with a non-polar solvent like hexane (B92381). The non-polar impurities, including chlorophyll, will preferentially move into the hexane layer, while the more polar Andrograpanin will remain in the methanol/ethanol layer.

  • Adsorbent Treatment: The crude extract can be treated with activated charcoal to remove pigments. However, it is important to optimize the amount of charcoal and contact time, as excessive use can lead to the loss of the target compound.

  • Chromatographic Purification: For higher purity, column chromatography using silica (B1680970) gel or other suitable stationary phases can be employed to separate Andrograpanin from other compounds in the extract.

Issue 3: Potential Degradation of Andrograpanin

Q: I suspect that my Andrograpanin is degrading during the extraction process. How can I minimize this?

A: Andrograpanin, like other diterpenoids, can be susceptible to degradation, particularly at high temperatures and in certain pH conditions.

  • Avoid Excessive Heat: If using a heat-assisted extraction method, try to use the lowest effective temperature. Consider using non-thermal methods like ultrasonic-assisted extraction or maceration.

  • pH Control: Although specific data on Andrograpanin is limited, related compounds can be unstable in alkaline conditions. Maintaining a neutral or slightly acidic pH during extraction and processing may help to minimize degradation.

  • Storage of Extract: Store the final extract in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. For long-term storage, freezing is recommended.[2][7][8]

Data Presentation

The following tables summarize quantitative data on the extraction of andrographolide from Andrographis paniculata. While this data is not specific to Andrograpanin, it can serve as a valuable starting point for optimizing Andrograpanin extraction due to their structural similarities.

Table 1: Effect of Different Solvents on Andrographolide Extraction Yield

SolventExtraction MethodYield of AndrographolideReference
MethanolSoxhletHigh[3]
EthanolSoxhletModerate to High[4]
AcetoneSoxhletModerate[4]
Ethyl AcetateSoxhletLow to Moderate
ChloroformSoxhletLow[4]
WaterSoxhletVery Low[3]

Table 2: Example of Optimized Extraction Parameters for Andrographolides

ParameterOptimized ValueReference
Ultrasonic-Assisted Extraction
Ethanol Concentration62.8%
Extraction Time59 minutes
Solid-to-Liquid Ratio1:10.5
Temperature62°C
Accelerated Solvent Extraction
Temperature60°C[9]
Extraction Cycles3[9]
Extraction Time5 minutes[9]

Experimental Protocols

Below are generalized protocols for common extraction methods that can be adapted for Andrograpanin.

Protocol 1: Soxhlet Extraction

  • Weigh a desired amount of dried, powdered Andrographis paniculata leaves and place it in a cellulose (B213188) thimble.

  • Place the thimble in the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with the chosen solvent (e.g., methanol) to about two-thirds of its volume and add a few boiling chips.

  • Assemble the Soxhlet apparatus and place it on a heating mantle.

  • Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

  • Continue the extraction for a predetermined number of cycles (e.g., 6-8 hours), or until the solvent in the siphon arm becomes colorless.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract using a rotary evaporator to obtain the crude extract.

Protocol 2: Maceration (Cold Extraction)

  • Weigh a desired amount of dried, powdered Andrographis paniculata leaves and place it in a sealed container (e.g., an Erlenmeyer flask with a stopper).

  • Add the chosen solvent (e.g., ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Seal the container and keep it at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking or stirring.

  • After the maceration period, separate the extract from the plant material by filtration.

  • Wash the plant residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate using a rotary evaporator.

Mandatory Visualization

The following diagram illustrates the anti-inflammatory signaling pathway of Andrograpanin.

Andrograpanin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Signal Transduction Phospho_p38_MAPK Phosphorylated p38 MAPK p38_MAPK->Phospho_p38_MAPK Phosphorylation iNOS_Gene iNOS Gene Phospho_p38_MAPK->iNOS_Gene Cytokine_Gene Pro-inflammatory Cytokine Genes Phospho_p38_MAPK->Cytokine_Gene Activates Transcription Andrograpanin Andrograpanin Andrograpanin->Phospho_p38_MAPK Inhibits iNOS_mRNA iNOS mRNA NO Nitric Oxide (NO) iNOS_mRNA->NO Translation & Production Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-6, IL-12p70) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Cytokine_mRNA->Pro_inflammatory_Cytokines Translation & Secretion iNOS_Gene->iNOS_mRNA Transcription Cytokine_Gene->Cytokine_mRNA Transcription

Caption: Anti-inflammatory action of Andrograpanin via p38 MAPK pathway.

References

Technical Support Center: Stability of Andrograpanin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide primarily provides information on the stability and storage of andrographolide (B1667393) , a structurally related and more extensively studied diterpenoid from Andrographis paniculata. Due to a lack of specific research on the degradation and storage of andrograpanin , the data and recommendations for andrographolide are presented here as a proxy. Researchers should use this information as a starting point and are encouraged to perform their own stability studies for andrograpanin.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for maintaining the stability of diterpenoid lactones from Andrographis paniculata, such as andrograpanin?

While specific data for andrograpanin is limited, studies on the stability of andrographolide in dried, powdered Andrographis paniculata suggest that it is relatively stable under various conditions. For dried herbal material, storage at ambient conditions (30±2°C, 60±5% RH) has been shown to maintain andrographolide content for up to three months without significant reduction.[1][2][3] Lower temperatures (5±2°C and 25±2°C at 60±5% RH) also showed no significant degradation over the same period.[1][2][3] Therefore, storing dried plant material or purified compounds in airtight, light-resistant containers at or below room temperature is a reasonable starting point.

Q2: How does temperature affect the degradation of these compounds?

Temperature is a critical factor in the degradation of andrographolide, and likely andrograpanin. One study on powdered A. paniculata stored for a year at temperatures ranging from 25-40°C showed a significant degradation of 69.26%.[4][5][6] Another study on dried leaves showed that storage at 35°C resulted in a greater loss of andrographolide and neoandrographolide (B1678159) compared to storage at 25°C over six months.[7] In solution, the degradation of andrographolide follows first-order kinetics and is accelerated at higher temperatures (50–85 °C).[8][9]

Q3: What is the effect of pH on the stability of these diterpenoid lactones in solution?

The stability of andrographolide in aqueous solution is highly pH-dependent. The optimal pH for andrographolide stability has been determined to be between pH 2.0 and 4.0.[8][9] Under acidic conditions (pH 2.0), the main degradation products are isoandrographolide (B12420448) and 8,9-didehydroandrographolide.[4][5][8][9] In more neutral to basic conditions (pH 6.0 and above), different degradation products are formed, including 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide.[4][8][9]

Q4: Are there other factors that can contribute to the degradation of andrograpanin?

Based on studies of andrographolide, other factors that can influence stability include:

  • Physical State: The amorphous phase of andrographolide degrades more readily than the crystalline form.[10]

  • Moisture: The presence of moisture can accelerate the rate of degradation.

  • Light: Photolytic degradation can occur, and it is advisable to store samples protected from light.

  • Oxidation: Oxidative stress can also contribute to degradation.

Q5: What analytical methods are suitable for monitoring the stability of andrograpanin?

Several chromatographic methods are used for the analysis of diterpenoids from A. paniculata and can be adapted for andrograpanin stability studies. High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the quantification of andrographolide and other related compounds due to its simplicity and cost-effectiveness.[11] High-Performance Thin-Layer Chromatography (HPTLC) is another validated method for stability-indicating studies.[12] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of stability.

Data Summary

Table 1: Stability of Andrographolide in Dried Andrographis paniculata Powder under Different Storage Conditions for 3 Months

Storage ConditionInitial Andrographolide Content (%)Final Andrographolide Content (%)% Degradation
5±2°C1.51.481.3
25±2°C, 60±5% RH1.51.472.0
30±2°C, 60±5% RH1.51.462.7

(Data adapted from studies showing no significant reduction under these conditions)[1][2][3]

Table 2: Degradation of Andrographolide and Neoandrographolide in Dried A. paniculata Leaves after 6 Months of Storage

CompoundStorage Temperature% Decrease in ContentHalf-life (t1/2) in days
Andrographolide25°C48.66 - 54.79150.6 - 179.4
35°C50.27 - 56.30139.5 - 162.6
Neoandrographolide25°C37.40 - 38.34198.0 - 244.5
35°C43.11 - 46.33182.4 - 199.8

(Data adapted from a study on dried leaves after different drying methods)[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of Andrograpanin

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[13]

Objective: To identify potential degradation products and pathways for andrograpanin under various stress conditions.

Materials:

  • Andrograpanin reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (254 nm)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of andrograpanin in a small volume of methanol and dilute with 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve andrograpanin in methanol and dilute with 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve andrograpanin in methanol and add 3% H2O2. Store the solution at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Store a solid sample of andrograpanin in an oven at a high temperature (e.g., 70°C) for a specified period. Also, prepare a solution of andrograpanin in a suitable solvent and expose it to the same thermal stress.

  • Photolytic Degradation: Expose a solid sample and a solution of andrograpanin to UV light (254 nm) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC or HPTLC method to separate and quantify the parent compound and any degradation products.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify the amount of andrograpanin remaining after storage under different conditions.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient or isocratic mixture of a buffer (e.g., 0.02 M potassium dihydrogen orthophosphate, pH 3.0) and acetonitrile (B52724) is commonly used for related compounds.[14] The exact composition should be optimized for andrograpanin.

Procedure:

  • Standard Preparation: Prepare a stock solution of andrograpanin reference standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the sample (e.g., powdered plant material or stored compound) and extract with a suitable solvent like methanol using sonication or another appropriate method. Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 35°C

    • Detection Wavelength: Determined by scanning the UV spectrum of andrograpanin (e.g., 223 nm for andrographolide).[14]

  • Quantification: Inject the standards and samples into the HPLC system. Calculate the concentration of andrograpanin in the samples based on the peak area and the calibration curve.

Visualizations

cluster_degradation Andrographolide Degradation Pathways cluster_acid Acidic Conditions (pH 2-4) cluster_base Neutral/Basic Conditions (pH > 6) Andrographolide Andrographolide Isoandrographolide Isoandrographolide Andrographolide->Isoandrographolide Isomerization Dehydroandrographolide 8,9-didehydro- andrographolide Andrographolide->Dehydroandrographolide Dehydration Secoandrographolide 15-seco- andrographolide Andrographolide->Secoandrographolide Hydrolysis Deoxymethoxyandrographolide 14-deoxy-15-methoxy- andrographolide Andrographolide->Deoxymethoxyandrographolide Deoxydehydroandrographolide 14-deoxy-11,14-dehydro- andrographolide Andrographolide->Deoxydehydroandrographolide

Caption: Andrographolide degradation under different pH conditions.

cluster_workflow Troubleshooting Andrograpanin Degradation Start Degradation Observed CheckStorage Review Storage Conditions Start->CheckStorage CheckTemp Temp > 30°C? CheckStorage->CheckTemp CheckMoisture Airtight Container? CheckTemp->CheckMoisture No LowerTemp Store at lower temp (e.g., 5°C or -20°C) CheckTemp->LowerTemp Yes CheckLight Light Exposure? CheckMoisture->CheckLight Yes UseDessicant Use dessicant, ensure tight seal CheckMoisture->UseDessicant No UseAmberVial Store in amber vials or protect from light CheckLight->UseAmberVial Yes Reanalyze Re-analyze stability CheckLight->Reanalyze No LowerTemp->Reanalyze UseDessicant->Reanalyze UseAmberVial->Reanalyze End Stability Improved Reanalyze->End

Caption: Troubleshooting workflow for unexpected degradation.

cluster_protocol Stability Testing Experimental Workflow PrepareSamples Prepare Andrograpanin Samples (Solid & Solution) StressConditions Expose to Stress Conditions (Temp, pH, Light, Oxid.) PrepareSamples->StressConditions AnalyzeSamples Analyze by HPLC/HPTLC StressConditions->AnalyzeSamples Quantify Quantify Parent Compound & Degradation Products AnalyzeSamples->Quantify DataAnalysis Analyze Data & Determine Degradation Kinetics Quantify->DataAnalysis Conclusion Determine Optimal Storage Conditions DataAnalysis->Conclusion

Caption: Workflow for conducting a stability study.

References

Technical Support Center: Andrograpanin Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development of Andrograpanin.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Andrograpanin, offering potential causes and solutions in a question-and-answer format.

Chromatography Issues

Q1: I am observing peak tailing for the Andrograpanin peak in my HPLC chromatogram. What could be the cause and how can I fix it?

A1: Peak tailing for Andrograpanin, a common issue in reversed-phase HPLC, can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with polar functional groups on the Andrograpanin molecule, leading to tailing.

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., pH 2.4 with ortho-phosphoric acid) to suppress the ionization of silanol groups.

      • Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution: Use a guard column and replace it regularly. Flush the column with a strong solvent to remove contaminants.

Q2: My Andrograpanin peak is splitting into two or showing a shoulder. What should I do?

A2: Peak splitting for Andrograpanin can be indicative of a few problems:

  • Co-elution: A closely related compound or an isomer might be co-eluting with Andrograpanin.

    • Solution:

      • Optimize Mobile Phase: Adjust the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water/buffer) to improve resolution. A gradient elution may be necessary.

      • Change Column Chemistry: Try a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity.

  • Column Void: A void at the inlet of the column can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Injection Solvent Mismatch: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase composition whenever possible.

Q3: I am having trouble achieving baseline separation between Andrograpanin and other diterpenoids like Andrographolide (B1667393) and Neoandrographolide. What are some strategies to improve resolution?

A3: Achieving baseline separation of structurally similar diterpenoids in Andrographis paniculata extracts is a common challenge.

  • Mobile Phase Optimization:

    • Gradient Elution: A gradient elution program, starting with a lower percentage of the organic solvent and gradually increasing it, can effectively separate compounds with different polarities.

    • Mobile Phase Additives: The addition of a small amount of acid (e.g., 0.1% formic acid or ortho-phosphoric acid) to the mobile phase can improve peak shape and resolution.

  • Column Selection:

    • Particle Size: Using a column with a smaller particle size (e.g., < 3 µm) can significantly increase efficiency and resolution.

    • Column Dimensions: A longer column will provide more theoretical plates and better separation, but will also increase analysis time and backpressure.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.

Extraction and Sample Preparation Issues

Q1: My recovery of Andrograpanin from the plant matrix is low and inconsistent. How can I improve my extraction efficiency?

A1: Low and variable recovery is often related to the extraction procedure.

  • Solvent Selection: Methanol (B129727) has been shown to be an effective solvent for extracting Andrograpanin and other diterpenoids from Andrographis paniculata[1].

  • Extraction Technique:

    • Ultrasonication: This technique can enhance extraction efficiency by disrupting cell walls. An optimized method involves ultrasonication with methanol at 60°C for 20 minutes[1].

    • Reflux Extraction: Refluxing the plant material with methanol is another common and effective method.

  • Sample Pre-treatment: Ensure the plant material is finely powdered and homogenous to ensure consistent extraction.

Stability Issues

Q1: I am concerned about the stability of Andrograpanin in my samples and standard solutions. What are the potential degradation issues?

A1: While specific forced degradation studies on Andrograpanin are not extensively published, data on the closely related andrographolide can provide insights. Andrographolide shows considerable degradation under alkaline and acidic hydrolysis, as well as oxidative and photolytic conditions[2]. It is reasonable to assume that Andrograpanin may exhibit similar instabilities.

  • pH Sensitivity: Diterpenoid lactones can be susceptible to hydrolysis under acidic and basic conditions.

    • Recommendation: Prepare samples and standards in a neutral or slightly acidic pH and analyze them as quickly as possible. Store stock solutions in a non-reactive solvent like methanol at low temperatures.

  • Photostability: Exposure to light can cause degradation.

    • Recommendation: Store samples and standards in amber vials or protect them from light.

  • Thermal Stability: While Andrographolide is relatively stable to thermal degradation, prolonged exposure to high temperatures should be avoided[2].

    • Recommendation: Store stock solutions and extracts at refrigerated or frozen temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the simultaneous analysis of Andrograpanin and other major diterpenoids in Andrographis paniculata?

A1: A common approach involves reversed-phase HPLC with a C18 column. A gradient elution with a mobile phase consisting of an acidified aqueous phase (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer at pH 2.4) and an organic modifier (e.g., acetonitrile or methanol) is often employed. Detection is typically performed using a photodiode array (PDA) detector at a wavelength around 223 nm.

Q2: What are the key validation parameters to consider when developing a quantitative method for Andrograpanin?

A2: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How can I confirm the identity of the Andrograpanin peak in my chromatogram?

A3: Peak identification can be confirmed by:

  • Comparison with a Reference Standard: The most reliable method is to compare the retention time and UV spectrum of the peak in your sample with that of a certified reference standard of Andrograpanin.

  • Spiking: Spiking the sample with a known amount of Andrograpanin reference standard should result in an increase in the height/area of the corresponding peak without the appearance of a new peak.

  • Mass Spectrometry (LC-MS): If available, LC-MS can provide mass-to-charge ratio information, which can be used to confirm the identity of the compound.

Data Presentation

Table 1: Summary of Quantitative Data for Andrograpanin Analytical Methods

ParameterHPLC Method 1
Linearity Range 2.5 - 40 µg/mL
Regression Equation y = 13.43x + 0.26
Correlation Coefficient (R²) 0.995
LOD 0.06 µg/mL
LOQ 0.19 µg/mL
Precision (RSD %) 1.42
Stability (RSD %) 1.45
Repeatability (RSD %) 1.98

Data compiled from a study on HPLC fingerprinting of Andrographis paniculata.

Experimental Protocols

Detailed Methodology for HPLC Analysis of Andrograpanin

This protocol is a representative method for the simultaneous quantification of Andrograpanin and other diterpenoids in Andrographis paniculata.

1. Sample Preparation (Extraction)

  • Grinding: Dry the aerial parts of Andrographis paniculata in the shade and grind them into a fine powder. Sieve the powder to ensure a uniform particle size.

  • Extraction:

    • Accurately weigh about 25 mg of the powdered sample into a volumetric flask.

    • Add 50 mL of HPLC-grade methanol.

    • Place the flask in an ultrasonic bath and sonicate for 20 minutes at 60°C[1].

    • Allow the solution to cool to room temperature.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

2. Standard Preparation

  • Stock Solution: Accurately weigh a suitable amount of Andrograpanin reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range for the calibration curve (e.g., 2.5, 5, 10, 20, 40 µg/mL).

3. HPLC Conditions

  • Instrument: A standard HPLC system with a PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ortho-phosphoric acid buffer (pH 2.4).

    • Solvent B: Acetonitrile.

  • Elution: A gradient elution may be optimal for separating multiple components. A starting point could be a linear gradient from 10% B to 60% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 223 nm.

  • Injection Volume: 10 µL.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the Andrograpanin standard against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of Andrograpanin in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualization

Andrograpanin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_troubleshooting Troubleshooting start Plant Material (Andrographis paniculata) grind Grinding & Sieving start->grind extract Ultrasonic Extraction (Methanol, 60°C, 20 min) grind->extract filter Filtration (0.22 µm) extract->filter recovery Low Recovery? extract->recovery hplc HPLC System (C18 Column) filter->hplc detect PDA Detection (223 nm) hplc->detect peak_shape Peak Shape Issues? hplc->peak_shape resolution Poor Resolution? hplc->resolution chromatogram Chromatogram Acquisition detect->chromatogram quantify Quantification (Calibration Curve) chromatogram->quantify report Result Reporting quantify->report

Caption: Workflow for Andrograpanin analysis and troubleshooting.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_quantification Quantification Issues start Problem Encountered tailing Tailing Peak start->tailing splitting Splitting/Shoulder Peak start->splitting coelution Co-elution start->coelution low_recovery Low Recovery start->low_recovery poor_linearity Poor Linearity start->poor_linearity solution Potential Solutions tailing->solution Adjust pH Use End-capped Column Dilute Sample splitting->solution Optimize Mobile Phase Change Column Match Injection Solvent coelution->solution Gradient Elution Smaller Particle Size Column low_recovery->solution Optimize Extraction (Solvent, Technique) poor_linearity->solution Check Standard Preparation Adjust Concentration Range

Caption: Logic diagram for troubleshooting common analytical issues.

References

Technical Support Center: Andrographolide In Vivo Model Selection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting and utilizing appropriate in vivo models for Andrographolide studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: I am planning to study "Andrograpanin." Is this the correct compound?

A1: It is highly likely that "Andrograpanin" is a misspelling of Andrographolide , the primary bioactive diterpenoid lactone isolated from the plant Andrographis paniculata.[1] Andrographolide is extensively researched for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[2][3][4] We recommend proceeding with the name Andrographolide for literature searches and experimental design.

Q2: What are the most common routes of administration for Andrographolide in in vivo studies?

A2: The most common routes are oral (p.o.) and intraperitoneal (i.p.) injection. Oral administration is often used to assess the compound's effects when delivered through the gastrointestinal tract, which is relevant for potential clinical applications.[1][5] Intraperitoneal injection is used to ensure more direct and rapid systemic exposure. The choice of administration route can depend on the specific experimental model and the pharmacokinetic profile being investigated.

Q3: What should I consider for vehicle selection when dissolving Andrographolide?

A3: Andrographolide has low water solubility. Common vehicles used in research include dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline or phosphate-buffered saline (PBS), or suspensions in aqueous solutions of carboxymethylcellulose (CMC) or Cremophor EL.[6] It is critical to run a vehicle-only control group to ensure that the vehicle itself does not influence the experimental outcomes. The final concentration of solvents like DMSO should be kept to a minimum (typically <0.1%-1%) to avoid toxicity.

Q4: What is a safe and effective dose range for Andrographolide in mice and rats?

A4: The effective dose of Andrographolide varies significantly depending on the animal model and the disease being studied.

  • For anti-inflammatory effects: Doses can range from 10 mg/kg to 150 mg/kg.[7][8] For example, 30 mg/kg (i.p.) has been shown to significantly inhibit lung inflammation in mice.[7]

  • For anticancer effects: Doses in xenograft models often range from 10 mg/kg to 200 mg/kg.[2][9]

  • For metabolic studies: Doses around 50 mg/kg have been used in rats to study effects on drug metabolism.[6]

Acute toxicity studies have shown that Andrographolide is relatively non-toxic, with an oral LD50 greater than 2000 mg/kg in mice, and no mortality observed during 14-day studies at this dose.[1][5][10] However, it is always recommended to perform a preliminary dose-finding study for your specific model and experimental conditions.

Troubleshooting Common Issues

Issue 1: I am not observing the expected therapeutic effect in my animal model.

  • Check Drug Formulation: Ensure Andrographolide is fully dissolved or homogenously suspended in the vehicle. Poor solubility can lead to inconsistent dosing. Consider alternative vehicles or formulation strategies like nanoemulsions to improve bioavailability.[6]

  • Verify Dosage and Route: The dose may be insufficient for your specific model. Review the literature for doses used in similar models. The route of administration may also be a factor; for instance, oral bioavailability can be low, and an intraperitoneal route might yield a stronger effect.

  • Timing of Administration: The timing of treatment relative to disease induction is crucial. For acute inflammation models, pre-treatment is common. For cancer models, treatment usually begins after tumors are established.

  • Model-Specific Factors: Ensure the chosen animal model is appropriate for the mechanism you are studying. Andrographolide's effects are often mediated through specific signaling pathways like NF-κB.[11] The model should have this pathway active and relevant to the disease pathology.

Issue 2: My animals are showing unexpected adverse effects or weight loss.

  • Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic. Ensure your vehicle control group shows no adverse effects. If it does, reduce the solvent concentration or switch to a different vehicle like a CMC suspension.

  • Compound Toxicity at High Doses: While generally safe, very high doses or long-term administration may lead to unforeseen toxicity.[12] Consider reducing the dose or the frequency of administration. Monitor animal health closely (body weight, food/water intake, behavior).

  • Interaction with Model: The disease state itself can make animals more sensitive to compounds. For example, in a severe inflammatory model, the added stress of a high drug dose could be detrimental.

Selecting In Vivo Models by Therapeutic Area

Inflammation and Autoimmune Disease Models

Andrographolide exhibits potent anti-inflammatory properties, primarily by inhibiting the NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.[11][13]

Recommended Models:

  • Acute Inflammation: Carrageenan-induced paw edema in rats or mice is a classic model to screen for anti-inflammatory activity.[1][2][7]

  • Allergic Inflammation: Ovalbumin (OVA)-induced allergic lung inflammation in mice is suitable for studying asthma-like conditions.[3][7] Andrographolide has been shown to reduce inflammatory cell infiltration and cytokine levels in the bronchoalveolar fluid of these mice.[7][14]

  • Colitis: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice is a common model for inflammatory bowel disease. Andrographolide can alleviate colitis by inhibiting the NF-κB and MAPK pathways.[13]

ModelSpecies/StrainAndrographolide Dose & RouteKey FindingsReference(s)
Allergic Lung InflammationBALB/c Mice30 mg/kg (i.p.)92% inhibition of TNF-α and 65% inhibition of GM-CSF in bronchoalveolar fluid; abolished accumulation of lymphocytes and eosinophils.[7][14]
Acetic Acid-Induced Vascular PermeabilityMice100-150 mg/kg (p.o.)Reduced the increase in vascular permeability.[8]
Dimethyl Benzene-Induced Ear EdemaMice150 mg/kg (p.o.)Significantly suppressed ear edema.[8]
DSS-Induced Acute ColitisMiceNot specifiedAlleviated colitis by reducing IL-6, TNF-α, and IL-1β via inhibition of NF-κB and MAPK pathways.[13]
Cancer Models

Andrographolide demonstrates anticancer effects by inducing cell cycle arrest (G0/G1 phase), promoting apoptosis, and inhibiting angiogenesis.[3][15] It modulates several key signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT.[2][15]

Recommended Models:

  • Xenograft Models: Subcutaneous injection of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice) is a standard approach.

    • Colorectal Cancer: HT-29 or HCT116 cells.[3][15]

    • Breast Cancer: 4T1, MCF-7, or MDA-MB-231 cells.[16][17][18]

    • Prostate Cancer: 22RV1 cells in an orthotopic xenograft model.[9]

  • Syngeneic Models: For studies involving the immune system, syngeneic models like B16F0 melanoma in C57BL/6 mice are appropriate.[3]

  • Transgenic Models: Spontaneous tumor models, such as the MMTV-PyMT model for luminal-like breast cancer, allow for studying tumor progression and metastasis in an immunocompetent host.[17][19]

ModelSpecies/StrainAndrographolide Dose & RouteKey FindingsReference(s)
T-cell Acute Lymphoblastic Leukemia (Jurkat Xenograft)Nude Mice50, 100, 200 mg/kgNotably inhibited tumor growth.[2]
Breast Cancer (4T1 Syngeneic)BALB/c MiceNot specified56.4% decrease in lung metastasis colony count.[16]
Prostate Cancer (22RV1 Orthotopic Xenograft)SCID Mice10 mg/kg (3x/week)Decreased tumor volume and blood vessel formation.[9]
Breast Cancer (MMTV-PyMT Transgenic)MMTV-PyMT MiceNot specifiedSignificantly inhibited tumor growth and metastasis.[17]
Breast Cancer (MDA-MB-231 Xenograft)Nude MiceNot specifiedDramatically reduced tumor volume and weight.[18]
Neurodegenerative Disease Models

Andrographolide has shown neuroprotective potential by reducing neuroinflammation, oxidative stress, and amyloid-β (Aβ) aggregation.[13][20] It can modulate pathways like Nrf2/HO-1 and inhibit GSK-3β.[13][20][21]

Recommended Models:

  • Alzheimer's Disease (AD): Transgenic mouse models like the AβPPswe/PS-1 (APP/PS1) model are widely used.[13][21] Andrographolide has been shown to reduce Aβ levels and improve spatial memory in these mice.[21]

  • Chemically-Induced Neuroinflammation: Lipopolysaccharide (LPS) injection can be used to induce a neuroinflammatory state, leading to memory impairment. Andrographolide can reverse these effects.[22]

  • Schizophrenia Model: Phencyclidine (PCP) administration can be used to induce schizophrenia-like symptoms. Andrographolide has been shown to reduce pro-inflammatory cytokine levels in the prefrontal cortex in this model.[20]

ModelSpecies/StrainAndrographolide Dose & RouteKey FindingsReference(s)
Alzheimer's Disease (APP/PS1)AβPPswe/PS-1 MiceNot specifiedReduced Aβ levels, decreased tau phosphorylation, and recovered spatial memory functions.[21]
Schizophrenia (PCP-induced)Not specifiedNot specifiedReduced levels of IL-1β and TNF-α in the prefrontal cortex and improved cognitive function.[20]
Neuroinflammation (LPS-induced)Adult MiceNot specifiedReversed behavioral and working memory disturbances; reduced neurodegeneration.[22]
Obesity-related AD (HFD-fed APP/PS1)APP/PS1 Mice2 mg/kg (injections, 3x/week)Counteracted high-fat diet-induced increases in glucose uptake in visceral adipose tissue.[23]
Metabolic Disease Models

Andrographolide can modulate glucose and lipid metabolism, suggesting its potential for treating metabolic syndrome.[24][25] It has been shown to improve insulin (B600854) resistance and reduce lipid accumulation.[25][26]

Recommended Models:

  • Obesity and Non-alcoholic Fatty Liver Disease (NAFLD): High-fat diet (HFD)-induced obesity in C57BL/6 mice is a standard model. Andrographolide can mitigate HFD-induced liver damage, reduce lipid accumulation, and lower pro-inflammatory cytokine production.[26]

  • Diabetes: Streptozotocin (STZ)-induced diabetes in rats or mice is a common model for studying type 1 diabetes.[24][27] Andrographolide has been shown to lower blood glucose levels in these models.[28]

ModelSpecies/StrainAndrographolide Dose & RouteKey FindingsReference(s)
High-Fat Diet-Induced NAFLDC57B/6 MiceNot specifiedMitigated liver function impairments, lipid accumulation, and inflammation by regulating the NF-κB pathway.[26]
STZ-Induced DiabetesRatsNot specifiedSynergistically decreased serum creatinine, urea (B33335) nitrogen, and blood glucose.[24][27]
STZ-Induced Diabetic RetinopathyC57BL/6 MiceNot specifiedAmeliorated diabetic retinopathy by attenuating retinal angiogenesis and inflammation.[24]
Drug Metabolism InteractionRats50 mg/kg/day (p.o.) for 5 daysReduced the area under the curve (AUC) of tolbutamide (B1681337) by 18%, indicating an effect on drug-metabolizing enzymes.[6]

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Use Wistar or Sprague-Dawley rats (150-250g).[7] Acclimatize animals for at least one week.

  • Grouping (n=6 per group):

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% CMC).

    • Group 2 (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).

    • Group 3 (Test Group): Administer Andrographolide (at desired doses, p.o.).

  • Procedure:

    • One hour after administering the vehicle, positive control, or test compound, measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution (in saline) subcutaneously into the sub-plantar region of the right hind paw.[2]

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point by subtracting the initial volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema in the control group and Vt is the average edema in the treated group.[7]

Protocol 2: HT-29 Colorectal Cancer Xenograft Model

This model is used to evaluate the in vivo anticancer efficacy of a compound on a human cancer cell line.

  • Cell Culture: Culture HT-29 human colorectal carcinoma cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere.[15]

  • Animals: Use female immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.[15][21]

  • Tumor Implantation:

    • Harvest HT-29 cells and resuspend them in sterile PBS at a concentration of 2.5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.2 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[15][21]

  • Treatment:

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Group 1 (Vehicle Control): Administer the selected vehicle.

    • Group 2 (Test Group): Administer Andrographolide at the desired dose and schedule (e.g., 10 mg/kg, i.p., three times per week).[9]

  • Monitoring and Endpoints:

    • Measure tumor dimensions with a digital caliper 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the animals throughout the study.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blot).

Signaling Pathways & Experimental Workflows

Diagram 1: Andrographolide's Anti-Inflammatory Signaling Pathway

This diagram illustrates how Andrographolide inhibits the NF-κB pathway to reduce inflammation. Inflammatory stimuli (like LPS or TNF-α) typically activate the IKK complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB (p65/p50) to translocate to the nucleus and transcribe pro-inflammatory genes. Andrographolide interferes with this cascade, preventing NF-κB activation.[11][25]

andrographolide_nfkb_pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Andro Andrographolide Andro->IKK Inhibition DNA DNA NFkB_n->DNA DNA->Transcription

Andrographolide inhibits the NF-κB signaling pathway.
Diagram 2: Experimental Workflow for a Xenograft Study

This diagram outlines the key steps involved in conducting an in vivo cancer xenograft study to evaluate the efficacy of Andrographolide.

xenograft_workflow start Start cell_culture 1. Propagate Cancer Cells (e.g., HT-29) start->cell_culture injection 2. Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth 3. Monitor Tumor Growth to Palpable Size injection->tumor_growth randomize 4. Randomize into Treatment Groups tumor_growth->randomize treatment 5. Administer Andrographolide or Vehicle randomize->treatment monitoring 6. Measure Tumor Volume & Monitor Animal Health (e.g., 21 days) treatment->monitoring endpoint 7. Endpoint: Euthanize & Excise Tumors monitoring->endpoint analysis 8. Analyze Tumors (Weight, Histology, etc.) endpoint->analysis end End analysis->end

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Andrograpanin and Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties of two key diterpenoids from Andrographis paniculata, with supporting experimental data and detailed methodologies.

Andrographolide (B1667393) and its analogue, andrograpanin, both major bioactive constituents of the medicinal plant Andrographis paniculata, have demonstrated significant anti-inflammatory potential. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the field of inflammation and drug development.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the inhibitory activities of andrograpanin and andrographolide against key inflammatory mediators. The data has been compiled from various in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model for inflammation.

Compound Assay Cell Line IC50 Value (µM) Reference
Andrographolide Nitric Oxide (NO) InhibitionRAW 264.77.4 - 17.4[1][2]
Andrograpanin Nitric Oxide (NO) InhibitionRAW 264.7> 100[3]
Table 1: Comparison of IC50 values for the inhibition of nitric oxide production.
Compound Assay Cell Line IC50 Value (µM) Reference
Andrographolide TNF-α InhibitionRAW 264.723.3[1]
Andrograpanin TNF-α InhibitionRAW 264.7Data Not Available
Table 2: Comparison of IC50 values for the inhibition of TNF-α production.
Compound Assay Cell Line IC50 Value (µM) Reference
Andrographolide IL-6 InhibitionTHP-112.2[4]
Andrograpanin IL-6 InhibitionRAW 264.7Data Not Available
Table 3: Comparison of IC50 values for the inhibition of IL-6 production.

A direct comparative study on the inhibition of prostaglandin (B15479496) H2 (PGH2) formation, a key step in the synthesis of prostaglandins (B1171923) by cyclooxygenase (COX) enzymes, revealed that andrograpanin may have potential for further development as an anti-inflammatory drug, while andrographolide showed weak inhibition[5].

Mechanisms of Action: A Focus on Key Signaling Pathways

Both andrograpanin and andrographolide exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.

Andrographolide is a well-studied inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[6] Additionally, andrographolide modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK1/2, which are also crucial for the expression of inflammatory mediators.[6]

Andrograpanin has been reported to down-regulate the p38 MAPK signaling pathway , contributing to its anti-inflammatory properties.[3]

G cluster_LPS LPS Stimulation cluster_pathways Intracellular Signaling cluster_response Inflammatory Response cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (p38, ERK) TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines NO Nitric Oxide (NO) MAPK->NO Andrographolide Andrographolide Andrographolide->NFkB Inhibits Andrographolide->MAPK Inhibits Andrograpanin Andrograpanin Andrograpanin->MAPK Inhibits (p38)

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory targets of andrographolide and andrograpanin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Seeding: For experiments, cells are typically seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[2]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of andrograpanin or andrographolide for a pre-incubation period (e.g., 1 hour). Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • In a 96-well plate, mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[7]

G Start Cell Culture Supernatant AddGriess Add Griess Reagent Start->AddGriess Incubate Incubate at RT (10-15 min) AddGriess->Incubate Measure Measure Absorbance at 540 nm Incubate->Measure Calculate Calculate NO Concentration Measure->Calculate

Caption: Workflow for the Griess assay to measure nitric oxide production.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate to remove unbound antibody.

    • Block non-specific binding sites with a blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate to remove unbound antigens.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate to remove unbound detection antibody.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The cytokine concentration is determined from a standard curve.[8]

Western Blotting for Signaling Proteins (p38 MAPK)
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated p38 MAPK.

  • Procedure:

    • Lyse the treated cells to extract total proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p38 or anti-total-p38).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the membrane to remove unbound secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • The band intensity is quantified using densitometry software.[6]

Conclusion

The available data indicates that andrographolide is a more potent inhibitor of nitric oxide production in LPS-stimulated macrophages compared to andrograpanin. While both compounds target the MAPK signaling pathway, specifically p38, andrographolide's additional and potent inhibitory effect on the NF-κB pathway likely contributes to its broader and more significant anti-inflammatory activity. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two related diterpenoids in various inflammatory models. This guide provides a foundational understanding for researchers to design and interpret future investigations into these promising natural compounds.

References

A Comparative Analysis of Andrograpanin and Dexamethasone in Inflammation Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Andrograpanin, a diterpene lactone isolated from the medicinal plant Andrographis paniculata, and dexamethasone (B1670325), a potent synthetic glucocorticoid. The comparison focuses on their anti-inflammatory and immunomodulatory properties, mechanisms of action, and efficacy, supported by experimental data. While direct comparative studies on Andrograpanin are limited, data on its closely related and principal bioactive compound from the same plant, andrographolide (B1667393), is used to provide a robust comparison against the well-established profile of dexamethasone.

Executive Summary

Andrograpanin and the more extensively studied andrographolide demonstrate significant anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. This mechanism contrasts with dexamethasone, which exerts its potent anti-inflammatory and immunosuppressive effects mainly through the activation of the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors like NF-κB and the induction of anti-inflammatory proteins such as MAPK Phosphatase-1 (MKP-1).

Quantitatively, dexamethasone operates at a much higher potency (nanomolar range) compared to andrographolide and andrograpanin (micromolar range). While dexamethasone remains a benchmark for anti-inflammatory potency, the compounds from Andrographis paniculata present a different mechanistic approach that may offer a better safety profile, particularly concerning the immunosuppressive side effects associated with long-term corticosteroid use.

Data Presentation: Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) for andrographolide (as a proxy for Andrograpanin) and dexamethasone against key inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Mediators by Andrographolide and Andrograpanin

MediatorCell LineStimulantCompoundIC50 ValueCitation
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSAndrographolide7.4 µM[1]
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSAndrograpanin>100 µM[2]
TNF-αRAW 264.7 MacrophagesLPS & IFN-γAndrographolide29.3 µM[1]
TNF-αMouse Peritoneal MacrophagesLPSAndrographolide0.6 µM
IL-6THP-1 MacrophagesLPSAndrographolide12.2 µM[1]
IL-1βTHP-1 MacrophagesLPSAndrographolide18.1 µM[1]
IFN-γTHP-1 MacrophagesLPSAndrographolide31.4 µM[1]
PGE2RAW 264.7 MacrophagesLPS & IFN-γAndrographolide8.8 µM[1]
NF-κB ActivationELAM9-RAW264.7 cellsLPSAndrographolide18.5 µM

Table 2: Inhibition of Pro-inflammatory Mediators by Dexamethasone

Mediator/TargetCell Line/SystemStimulantIC50 / Effective ConcentrationCitation
TNF-α SecretionRAW 264.7 & BMDMLPSSignificant suppression at 1 µM[3][4]
IL-6 SecretionHuman MonocytesLPSDose-dependent inhibition[5]
IL-6 SecretionHuman Myoblasts/MyotubesLPS / TNF-αInhibition at >10 nM[6]
NF-κB DNA BindingRAW 264.7 MacrophagesLPSDose-related inhibition[7]
p38 MAPK InhibitionHeLa CellsIL-11-10 nM
MKP-1 InductionBMMsLPSEC50 between 1-10 nM

Mechanisms of Action: A Comparative Overview

Andrograpanin and Andrographolide

The primary anti-inflammatory mechanism of Andrograpanin and its analogue andrographolide involves the direct inhibition of key inflammatory signaling pathways.

  • NF-κB Pathway: These compounds inhibit the activation of NF-κB, a master regulator of inflammation. They have been shown to prevent the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. This prevents the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.

  • MAPK Pathway: Andrograpanin has been specifically shown to down-regulate the p38 MAPK signaling pathway.[8] Andrographolide also inhibits the phosphorylation of other MAPKs, including ERK1/2 and JNK.[9] By inhibiting these pathways, the compounds reduce the expression of inflammatory mediators at both the transcriptional and translational levels.

Dexamethasone

Dexamethasone acts via a fundamentally different, receptor-mediated mechanism.

  • Glucocorticoid Receptor (GR) Activation: Dexamethasone binds to the cytosolic GR, causing it to translocate to the nucleus.

  • Genomic Mechanisms:

    • Transrepression: The GR-dexamethasone complex physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1. This is a primary mechanism for its anti-inflammatory effects and does not require direct DNA binding by the GR.

    • Transactivation: The complex can also bind to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes. A key example is the induction of MAPK Phosphatase-1 (MKP-1) , an enzyme that dephosphorylates and inactivates p38 MAPK and JNK, thereby shutting down these inflammatory signaling cascades.

  • Non-Genomic Mechanisms: Dexamethasone can also exert rapid, non-genomic effects through membrane-bound GRs and interactions with cellular signaling molecules.

Signaling Pathway Diagrams

Andrograpanin_NFkB_Pathway Andrograpanin/Andrographolide: NF-κB Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Andrograpanin Andrograpanin/ Andrographolide Andrograpanin->IKK Inhibits Andrograpanin->IkBa_p65_p50 Prevents Degradation DNA DNA (κB site) p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Binds Dexamethasone_NFkB_MAPK_Pathway Dexamethasone: GR-Mediated Inhibition of NF-κB & MAPK cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR GR Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Binds Dex_GR_nuc Dex-GR Complex Dex_GR->Dex_GR_nuc Translocation p65_p50 p65-p50 (Active NF-κB) p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation MAPK_P p38/JNK (Phosphorylated) MAPK p38/JNK (Inactive) MAPK_P->MAPK Dex_GR_nuc->p65_p50_nuc Transrepression (Inhibits NF-κB) DNA_GRE GRE Dex_GR_nuc->DNA_GRE Binds MKP1_gene MKP-1 Gene DNA_GRE->MKP1_gene Transactivation MKP1 MKP-1 (Phosphatase) MKP1_gene->MKP1 Transcription & Translation MKP1->MAPK_P Dephosphorylates (Inhibits MAPK) Stimuli Inflammatory Stimuli (LPS) Stimuli->p65_p50 Activates (via IκBα degradation) Stimuli->MAPK_P Activates (via phosphorylation)

References

Andrograpanin vs. Ibuprofen: A Comparative Guide to Cyclooxygenase (COX) Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cyclooxygenase (COX) enzyme inhibitory activities of andrograpanin, a natural compound isolated from Andrographis paniculata, and ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). The comparison is supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to COX Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.[1][2][3] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa and regulating platelet aggregation, and COX-2, which is an inducible enzyme that is upregulated during inflammation.[1][4][5] The therapeutic anti-inflammatory effects of many drugs are derived from the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[4][6]

Ibuprofen is a well-characterized NSAID that functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[4][7] Andrograpanin, a diterpene lactone, has demonstrated anti-inflammatory properties, but its mechanism, particularly in relation to direct COX inhibition, is less defined compared to traditional NSAIDs.[2][8]

Quantitative Comparison of COX Inhibition

The following table summarizes the available quantitative data for ibuprofen.

CompoundTarget EnzymeIC50 (μM)Source
Ibuprofen COX-112[10]
COX-280[10]
(S)-(+)-Ibuprofen COX-12.9[5]
COX-21.1[5]
Andrograpanin COX-1 / COX-2Data not available

Note: (S)-(+)-Ibuprofen is the more pharmacologically active enantiomer of ibuprofen, which is typically administered as a racemic mixture.[7]

Mechanism of Action and Signaling Pathways

Ibuprofen: Direct COX Inhibition

Ibuprofen's primary mechanism of action is the direct, reversible, and non-selective inhibition of COX-1 and COX-2 enzymes.[7][11] By blocking the active site of these enzymes, ibuprofen prevents the conversion of arachidonic acid into PGH2, thereby reducing the synthesis of downstream prostaglandins that mediate inflammation and pain.[4][12][13]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_H Prostaglandins (Homeostatic) COX1->PGs_H PGs_I Prostaglandins (Inflammatory) COX2->PGs_I Ibu Ibuprofen Ibu->COX1 Ibu->COX2 G LPS LPS Macrophage Macrophage LPS->Macrophage p38_MAPK p38 MAPK Pathway Macrophage->p38_MAPK Gene_Exp Gene Expression (iNOS, TNF-α, IL-6, etc.) p38_MAPK->Gene_Exp Cytokines Pro-inflammatory Cytokines & Nitric Oxide Gene_Exp->Cytokines Andro Andrograpanin Andro->p38_MAPK G cluster_0 Preparation cluster_1 Reaction & Measurement Enzyme Purified COX-1 or COX-2 + Heme Buffer PreInc Pre-incubation Enzyme->PreInc Inhibitor Test Compound (e.g., Andrograpanin) Inhibitor->PreInc Substrate Add Substrate (AA) & Chromogen (TMPD) PreInc->Substrate Measure Measure Absorbance (e.g., 590 nm over time) Substrate->Measure Data Calculate Reaction Rate & % Inhibition Measure->Data

References

A Comparative Analysis of the Antibacterial Efficacy of Andrograpanin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against bacterial infections, the scientific community continues to explore novel antimicrobial agents to combat the growing threat of antibiotic resistance. This guide provides a detailed comparison of the antibacterial efficacy of Andrograpanin, a natural compound derived from the plant Andrographis paniculata, and ciprofloxacin (B1669076), a widely used synthetic fluoroquinolone antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antibacterial spectrum, and supporting experimental data.

Executive Summary

Ciprofloxacin is a potent, broad-spectrum antibiotic with a well-established mechanism of action targeting bacterial DNA synthesis. It is effective against a wide range of Gram-positive and Gram-negative bacteria. Andrograpanin, a component of the medicinal plant Andrographis paniculata, has demonstrated promising antibacterial and anti-biofilm activities. While direct comparative studies are limited, available data suggests that Andrograpanin's primary strength may lie in its ability to inhibit bacterial communication and biofilm formation, rather than direct bactericidal or bacteriostatic effects. This guide synthesizes the available data to facilitate a comparative understanding of these two compounds.

Data Presentation: Quantitative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Andrographolide (a major active component of Andrographis paniculata and a close analogue of Andrograpanin) and ciprofloxacin against various bacterial strains. It is important to note that direct MIC data for Andrograpanin is scarce in the currently available literature. The data for Andrographolide is presented as the closest available reference for the potential efficacy of Andrograpanin.

Table 1: Minimum Inhibitory Concentration (MIC) of Andrographolide against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus100 - 1000[1][2]
Methicillin-resistant Staphylococcus aureus (MRSA)1000[1]
Escherichia coli250[3]
Pseudomonas aeruginosa250[3]
Klebsiella pneumoniae250[3]
Streptococcus pyogenes125[3]
Neisseria gonorrhoeae60[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25 - 0.5[4][5]
Methicillin-resistant Staphylococcus aureus (MRSA)0.5[4]
Escherichia coli≤1[6]
Pseudomonas aeruginosa0.12 - 1[7][8]

Mechanisms of Action

Andrograpanin:

The primary antibacterial mechanism of Andrograpanin appears to be the disruption of bacterial communication systems, specifically quorum sensing (QS). By inhibiting QS, Andrograpanin can effectively hinder the formation of biofilms, which are protective communities of bacteria that are notoriously resistant to conventional antibiotics.[9][10] One study demonstrated that Andrograpanin (at a concentration of 0.15 mM) significantly inhibited biofilm production by Pseudomonas aeruginosa.[9] In silico studies suggest that Andrograpanin interacts with key proteins in the quorum sensing pathways, such as LasI, LasR, and RhlI in P. aeruginosa.[9]

Ciprofloxacin:

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12][13] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to and stabilizing the enzyme-DNA complex, ciprofloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks in the bacterial chromosome.[11][14] This accumulation of DNA damage is ultimately lethal to the bacterium.[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The following is a generalized protocol for the broth microdilution method, a common technique for determining MIC.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculate Microtiter Plate Wells with Bacteria and Compound Dilutions bacterial_culture->inoculation compound_prep Prepare Serial Dilutions of Andrograpanin/ Ciprofloxacin compound_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation observation Observe for Visible Growth incubation->observation mic_determination Determine MIC observation->mic_determination Anti_Biofilm_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture incubation Incubate Bacteria with Compound in Microtiter Plate (24-48 hours) bacterial_culture->incubation compound_prep Prepare Test Compound Concentrations compound_prep->incubation washing Wash to Remove Planktonic Cells incubation->washing staining Stain Biofilm with Crystal Violet washing->staining solubilization Solubilize Stain staining->solubilization quantification Measure Absorbance solubilization->quantification Ciprofloxacin_Mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Strand_Breaks leads to Topoisomerase_IV->DNA_Replication enables Topoisomerase_IV->DNA_Strand_Breaks leads to Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death Andrograpanin_Mechanism Andrograpanin Andrograpanin QS_Proteins Quorum Sensing Proteins (e.g., LasR, RhlI) Andrograpanin->QS_Proteins inhibits Signal_Molecules Autoinducer Signal Molecule Production QS_Proteins->Signal_Molecules regulates Gene_Expression Virulence Gene Expression Signal_Molecules->Gene_Expression activates Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation Pathogenicity Reduced Bacterial Pathogenicity Biofilm_Formation->Pathogenicity

References

Unveiling Potential Synergy: A Comparative Guide to Andrograpanin and Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is increasingly focused on combination therapies to enhance efficacy and overcome resistance. Within the traditional medicinal plant Andrographis paniculata, two diterpenoid lactones, andrographolide (B1667393) and andrograpanin, have demonstrated significant individual bioactivities. While direct studies on their synergistic effects are currently unavailable in the reviewed literature, this guide provides a comprehensive comparison of their individual properties, signaling pathways, and the potential for synergistic interactions, offering a roadmap for future research.

Comparative Bioactivity of Andrographolide and Andrograpanin

Andrographolide is the most abundant and extensively studied bioactive compound in Andrographis paniculata, known for its potent anti-inflammatory, anticancer, and antiviral properties.[1] Andrograpanin, another key diterpenoid from the plant, also exhibits anti-inflammatory and anti-infective activities.[2]

A study evaluating different fractions of Andrographis paniculata extract revealed that a fraction (F2) with high concentrations of andrographolide, 14-deoxy-11,12-didehydroandrographolide, neoandrographolide, and andrograpanin demonstrated the most potent anticancer and anti-inflammatory effects.[3] This suggests a potential additive or synergistic effect among these compounds.

Table 1: Comparison of Anti-Inflammatory and Anticancer Activities

CompoundTherapeutic AreaKey FindingsReference
Andrographolide Anti-inflammatoryInhibits the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by suppressing the NF-κB and MAPK signaling pathways.[4][4]
AnticancerInduces apoptosis and inhibits proliferation in various cancer cell lines by modulating JAK/STAT, PI3K/Akt/mTOR, and Wnt/β-catenin signaling pathways.[1][5][1][5]
Andrograpanin Anti-inflammatoryInhibits the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-12p70) in LPS-activated macrophages.[6] The mechanism involves the downregulation of the p38 MAPK signaling pathway.[6][6]
AnticancerLimited data available compared to andrographolide.
Andrographolide + Paclitaxel (B517696) Anticancer (Lung)Synergistic Effect: Combination significantly lowered the IC50 value against A549 cells (0.5-7.4 nM) compared to paclitaxel alone (15.9 nM). The combination also led to a 1.22-1.27-fold increase in apoptosis and a 1.7-fold increase in reactive oxygen species (ROS) accumulation.[7][7]
A. paniculata Polysaccharide + Andrographolide Diabetic NephropathySynergistic Effect: The combination was more effective in improving metabolic abnormalities and preventing the progression of diabetic renal complications in mice compared to individual treatments.[8][8]

Potential for Synergy: A Mechanistic Hypothesis

Given that both andrographolide and andrograpanin target key inflammatory pathways, there is a strong rationale for potential synergistic interactions. For instance, andrographolide's broad inhibition of the NF-κB pathway could complement andrograpanin's specific downregulation of the p38 MAPK pathway, leading to a more comprehensive blockade of the inflammatory cascade.

In the context of cancer, andrographolide's multi-pathway inhibitory action could be enhanced by other compounds like andrograpanin, potentially targeting cancer cell survival and proliferation from multiple angles. The enhanced activity of the multi-component fraction in the study by Wiriya et al. supports this hypothesis.[3]

Experimental Protocols

To formally investigate the synergistic effects of andrograpanin and andrographolide, the following experimental protocols are recommended.

Assessment of Synergy: Combination Index (CI) Method

The most common method to determine synergy is the Combination Index (CI) method based on the median-effect principle of Chou and Talalay.

Protocol:

  • Cell Culture: Culture the target cells (e.g., cancer cell line or immune cells) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of andrographolide and andrograpanin in a suitable solvent (e.g., DMSO).

  • Dose-Response Assays:

    • Determine the concentration of each compound that inhibits 50% of the desired effect (e.g., cell viability, cytokine production), known as the IC50 value. This is done by treating cells with a range of concentrations of each compound individually.

    • Perform combination studies by treating cells with a fixed ratio of andrographolide and andrograpanin at various concentrations.

  • Data Analysis:

    • Measure the effect at each concentration (e.g., using an MTT assay for cell viability or ELISA for cytokine levels).

    • Calculate the Combination Index (CI) using specialized software like CompuSyn.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Anti-inflammatory Activity Assessment

Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of andrographolide, andrograpanin, or their combination for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Activity Assessment

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 for lung cancer, HT-29 for colon cancer) in a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with various concentrations of andrographolide, andrograpanin, or their combination for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

G Experimental Workflow for Synergy Assessment cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis A Cell Culture C Individual Dose-Response A->C D Combination Treatment (Fixed Ratio) A->D B Drug Preparation (Andrographolide & Andrograpanin) B->C B->D E Cell Viability (MTT) C->E F Cytokine Measurement (ELISA) C->F G NO Production (Griess Assay) C->G D->E D->F D->G H IC50 Calculation E->H F->H G->H I Combination Index (CI) Calculation H->I

Caption: Workflow for assessing the synergistic effects of Andrograpanin and andrographolide.

G Known Anti-inflammatory Signaling Pathways cluster_0 Andrographolide cluster_1 Andrograpanin A LPS B TLR4 A->B C IKK B->C D IκBα C->D E NF-κB D->E Inhibition by Andrographolide F Pro-inflammatory Cytokines E->F G LPS H TLR4 G->H I p38 MAPK H->I J Pro-inflammatory Cytokines I->J Inhibition by Andrograpanin

Caption: Anti-inflammatory signaling pathways of Andrographolide and Andrograpanin.

G Andrographolide's Anticancer Signaling Pathways cluster_0 JAK/STAT Pathway cluster_1 PI3K/Akt/mTOR Pathway A Cytokine Receptor B JAK A->B C STAT3 B->C D Gene Transcription (Proliferation, Survival) C->D Inhibition by Andrographolide E Growth Factor Receptor F PI3K E->F G Akt F->G H mTOR G->H I Cell Growth & Proliferation H->I Inhibition by Andrographolide

Caption: Key anticancer signaling pathways modulated by Andrographolide.

Conclusion and Future Directions

While the direct synergistic effects of andrograpanin and andrographolide remain to be elucidated, the existing evidence strongly suggests the potential for beneficial interactions. Their distinct yet complementary mechanisms of action in inflammatory and cancer-related pathways provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear framework for investigating these potential synergies. Such studies are crucial for unlocking the full therapeutic potential of Andrographis paniculata and for the development of novel, more effective combination therapies.

References

Andrograpanin's Therapeutic Potential: An In-Depth Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrograpanin, a diterpenoid lactone derived from Andrographis paniculata, is emerging as a compound of interest for its potential therapeutic applications. This guide provides a comprehensive comparison of Andrograpanin's performance in preclinical animal models, with a focus on its anti-inflammatory effects. Due to the nascent stage of in vivo research on Andrograpanin, this guide also incorporates data from its well-studied parent compound, Andrographolide, to provide a broader context for its potential efficacy and mechanisms of action.

Anti-Inflammatory Efficacy: A Comparative Overview

While in vivo quantitative data for Andrograpanin is still limited, in vitro studies have demonstrated its significant anti-inflammatory properties. The following tables summarize key findings for Andrograpanin and provide a comparative perspective with the established non-steroidal anti-inflammatory drug (NSAID) Indomethacin, as well as the extensively researched parent compound, Andrographolide.

Table 1: In Vitro Anti-Inflammatory Activity of Andrograpanin

Model SystemTreatment & ConcentrationKey Biomarkers MeasuredResults
Lipopolysaccharide (LPS)-activated RAW264.7 macrophagesAndrograpanin (15-90 µM)Nitric Oxide (NO), TNF-α, IL-6, IL-12p70Dose-dependent inhibition of NO and all measured pro-inflammatory cytokines.[1]

Table 2: Comparative In Vivo Anti-Inflammatory Effects of Andrographolide and Indomethacin

Animal ModelTreatment & DosageKey Parameters MeasuredResults
Carrageenan-Induced Paw Edema in RatsAndrographolide (100 mg/kg, p.o.)Paw VolumeSignificant reduction in paw edema.
Indomethacin (10 mg/kg, p.o.)Paw VolumeSignificant reduction in paw edema.
Acetic Acid-Induced Writhing in MiceAndrographolide (100 mg/kg, p.o.)Number of Writhing ResponsesSignificant reduction in writhing responses.
Indomethacin (10 mg/kg, p.o.)Number of Writhing ResponsesSignificant reduction in writhing responses.
Lipopolysaccharide (LPS)-Induced Hepatitis in MiceAndrographolide (40 mg/kg, p.o.)Serum ALT and AST levelsSignificantly attenuated liver damage and decreased elevated serum ALT and AST levels.[2]

Signaling Pathways and Mechanisms of Action

Andrograpanin and its parent compound, Andrographolide, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Andrograpanin has been shown to inhibit the inflammatory response by down-regulating the p38 Mitogen-Activated Protein Kinase (MAPK) and Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds p38_MAPK p38 MAPK TLR4->p38_MAPK activates NF_kB NF-κB TLR4->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) p38_MAPK->Pro_inflammatory_Cytokines induces expression NF_kB->Pro_inflammatory_Cytokines induces expression Andrograpanin Andrograpanin Andrograpanin->p38_MAPK inhibits Andrograpanin->NF_kB inhibits

Andrograpanin's inhibition of p38 MAPK and NF-κB pathways.

Andrographolide modulates a broader range of signaling pathways, including MAPK, NF-κB, and PI3K/Akt, which are crucial in both inflammation and cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (p38, ERK, JNK) Receptor->MAPK NF_kB NF-κB Receptor->NF_kB Akt Akt PI3K->Akt Inflammation_Cancer Inflammation & Cancer Progression Akt->Inflammation_Cancer MAPK->Inflammation_Cancer NF_kB->Inflammation_Cancer Andrographolide Andrographolide Andrographolide->PI3K inhibits Andrographolide->MAPK inhibits Andrographolide->NF_kB inhibits

Andrographolide's multi-pathway inhibitory effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the studies of Andrographolide, which can serve as a reference for future in vivo studies of Andrograpanin.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening anti-inflammatory agents.

G start Acclimatize Rats fasting Fast overnight start->fasting measure_initial Measure initial paw volume fasting->measure_initial treatment Administer Test Compound (e.g., Andrographolide) or Vehicle measure_initial->treatment carrageenan Inject Carrageenan (1%) into subplantar region of right hind paw treatment->carrageenan 30-60 min post-treatment measure_final Measure paw volume at specified time intervals carrageenan->measure_final calculate Calculate % inhibition of edema measure_final->calculate

Workflow for Carrageenan-Induced Paw Edema Assay.
  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Fasting: Rats are fasted overnight with free access to water.

  • Initial Paw Volume Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Treatment: Animals are divided into groups and treated orally (p.o.) or intraperitoneally (i.p.) with the test compound (e.g., Andrographolide at various doses), a vehicle control, or a standard drug (e.g., Indomethacin).

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) post-treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Hepatitis in Mice

This model is used to evaluate the hepatoprotective and anti-inflammatory effects of compounds in the context of systemic inflammation.

  • Animals: Male C57BL/6 mice are commonly used.

  • Treatment: Mice are treated orally with the test compound (e.g., Andrographolide 40 mg/kg) or vehicle once a day for a specified period (e.g., 6 days).[2]

  • Induction of Hepatitis: One hour after the final administration of the test compound, mice are injected intraperitoneally with LPS (e.g., 10 mg/kg).[2]

  • Sample Collection: After a set time (e.g., 1 hour) following LPS injection, blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Livers are also excised for histological analysis.[2]

  • Analysis: The extent of liver damage is assessed by the levels of serum transaminases and by observing the liver tissue for signs of inflammation and necrosis.

Conclusion and Future Directions

The available evidence strongly suggests that Andrograpanin possesses significant anti-inflammatory properties, primarily mediated through the inhibition of the p38 MAPK and NF-κB signaling pathways. While in vitro data is promising, there is a clear need for more extensive in vivo studies to quantify its therapeutic efficacy in various animal models of inflammatory diseases. Future research should focus on dose-response studies, direct comparisons with standard anti-inflammatory drugs, and a deeper investigation into its pharmacokinetic and pharmacodynamic profiles. The robust data available for its parent compound, Andrographolide, provides a solid foundation and rationale for the continued investigation of Andrograpanin as a potential novel anti-inflammatory agent.

References

Unveiling the Multi-Faceted Anti-Cancer Activity of Andrographolide: A Cross-Validation Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant attention within the scientific community for its potent anti-cancer properties. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in a variety of cancer cell lines. This guide provides a comparative overview of Andrographolide's activity, supported by experimental data and detailed methodologies, to aid researchers in the fields of oncology and drug discovery.

Andrographolide's mechanism of action is multifaceted, targeting several key signaling pathways frequently dysregulated in cancer.[1][2] Its efficacy has been demonstrated across a spectrum of cancer types, including but not limited to, breast, lung, colon, and melanoma.[3][4][5][6] The compound's ability to selectively induce cytotoxic effects in cancer cells while exhibiting lower toxicity towards normal cells underscores its potential as a promising chemotherapeutic agent.[7]

Comparative Efficacy of Andrographolide Across Various Cancer Cell Lines

The cytotoxic effect of Andrographolide is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values of Andrographolide vary across different cancer cell lines, reflecting cell-type-specific sensitivities.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7 Breast Cancer63.19 ± 0.0324[8]
32.90 ± 0.0248[8]
31.93 ± 0.0472[8]
MDA-MB-231 Breast Cancer65 ± 0.0224[8]
37.56 ± 0.0348[8]
30.56 ± 0.0372[8]
A549 Lung Cancer8.7248[9]
H1299 Lung Cancer3.6948[9]
SK-MES-1 Lung Cancer10.9948[9]
LLC Murine Lewis Lung Cancer5.248[9]
DBTRG-05MG Glioblastoma13.9572[7]
A375 Malignant Melanoma12.0748[6]
C8161 Malignant Melanoma10.9248[6]
CACO-2 Colorectal Adenocarcinoma32.46 µg/mLNot Specified[10]
A2780 Ovarian CancerNot SpecifiedNot Specified[11]
A2780cisR Cisplatin-Resistant Ovarian CancerNot SpecifiedNot Specified[11]

Key Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Andrographolide exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. These processes are often mediated by the modulation of critical signaling pathways.

Apoptosis Induction: Andrographolide has been shown to trigger both the intrinsic and extrinsic pathways of apoptosis.[12] It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[2] This leads to the activation of caspases, a family of proteases that execute the apoptotic program.[2][13]

Cell Cycle Arrest: A common effect of Andrographolide treatment is the arrest of the cell cycle at the G0/G1 or G2/M phases.[3][7] This is achieved by modulating the expression of cell cycle regulatory proteins, such as inducing the cell cycle inhibitory protein p27 and decreasing the expression of cyclin-dependent kinase 4 (CDK4).[3]

Modulation of Key Signaling Pathways

The anti-cancer activity of Andrographolide is underpinned by its ability to interfere with multiple signaling pathways that are crucial for cancer cell survival and proliferation.

G Key Signaling Pathways Modulated by Andrographolide cluster_0 PI3K/Akt/mTOR Pathway cluster_1 NF-κB Pathway cluster_2 ERK1/2 Pathway cluster_3 Hedgehog Pathway Andrographolide Andrographolide PI3K PI3K Andrographolide->PI3K Inhibits NFkB NF-κB Andrographolide->NFkB Inhibits ERK ERK1/2 Andrographolide->ERK Modulates Hh Smo Andrographolide->Hh Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis NFkB->Proliferation NFkB->Angiogenesis Inflammation Inflammation NFkB->Inflammation ERK->Proliferation Migration Migration ERK->Migration Gli1 Gli1 Hh->Gli1 Gli1->Proliferation Cell Cell Gli1->Cell Survival Survival Gli1->Survival

Caption: Key signaling pathways targeted by Andrographolide in cancer cells.

Studies have shown that Andrographolide inhibits the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[14] Furthermore, it is a known inhibitor of the NF-κB signaling pathway, a key player in inflammation and cancer.[4] Andrographolide has also been found to modulate the ERK1/2 signaling pathway, which is involved in cell proliferation and migration.[7] In colon cancer cells, Andrographolide has been shown to inhibit the aberrant Hedgehog signaling pathway by downregulating Smo and Gli1.[5][13]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-cancer activity of Andrographolide. Specific concentrations and incubation times should be optimized for each cell line.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Andrographolide (e.g., 10, 20, 40, 80, 160, 320 µg/ml) for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability as the ratio of the absorbance of treated cells to that of control cells. The IC50 value is the concentration of Andrographolide that causes 50% inhibition of cell viability.[15]

G Experimental Workflow for Cell Viability Assay A Seed Cells in 96-well Plate B Treat with Andrographolide A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570nm F->G H Calculate Cell Viability & IC50 G->H

Caption: A typical workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with Andrographolide at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[16]

Cell Cycle Analysis (PI Staining and Flow Cytometry)
  • Cell Treatment and Harvesting: Treat cells with Andrographolide and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Conclusion

Andrographolide demonstrates significant anti-cancer activity across a wide range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple critical signaling pathways highlights its potential as a multi-target therapeutic agent. The data presented in this guide provides a valuable resource for researchers investigating the anti-cancer properties of Andrographolide and for the development of novel cancer therapies. Further in-vivo studies are warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of Andrograpanin and Known NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease and cancer research, the transcription factor Nuclear Factor-kappa B (NF-κB) remains a pivotal target. Its dysregulation is implicated in a myriad of pathological conditions, making the quest for potent and specific NF-κB inhibitors a cornerstone of modern drug discovery. This guide provides a head-to-head comparison of Andrograpanin, a derivative of the natural product Andrographolide, with established NF-κB inhibitors: BAY 11-7082, MG-132, and Parthenolide. We present a synthesis of available experimental data to objectively evaluate their performance and provide detailed methodologies for key assays.

Mechanism of Action at a Glance

The NF-κB signaling cascade is a well-orchestrated pathway culminating in the translocation of NF-κB dimers to the nucleus to regulate gene expression. Inhibition of this pathway can occur at various junctures.

  • Andrographolide , the precursor to Andrograpanin, has been shown to covalently modify a cysteine residue on the p50 subunit of NF-κB, thereby inhibiting its DNA binding capacity.[1] This direct interaction with the NF-κB protein itself represents a distinct mechanism compared to many other inhibitors.

  • BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation. By preventing the degradation of the inhibitory protein IκBα, it effectively sequesters NF-κB in the cytoplasm.

  • MG-132 is a potent proteasome inhibitor. It blocks the degradation of phosphorylated IκBα by the proteasome, thus preventing the release and nuclear translocation of NF-κB.[2]

  • Parthenolide , a sesquiterpene lactone, has been reported to inhibit the IκB kinase (IKK) complex, a critical upstream kinase responsible for IκBα phosphorylation.

Quantitative Comparison of Inhibitory Activity

Direct comparative studies providing IC50 values for Andrograpanin against all three inhibitors under identical conditions are limited. However, by synthesizing data from various studies, we can construct a comparative overview. It is crucial to note that variations in cell lines, stimuli, and assay conditions can influence IC50 values, and therefore, this table should be interpreted as a guide rather than a direct, absolute comparison.

InhibitorTargetAssay TypeCell LineStimulusIC50
Andrographolide NF-κB (p50 subunit)Luciferase Reporter AssayHL-60PAF~5-50 µM[3]
BAY 11-7082 IκBα PhosphorylationLuciferase Reporter AssayNasopharyngeal Carcinoma CellsTNF-αNot explicitly stated, but effective at 5-25 µM
MG-132 ProteasomeIL-1β and TNF-α productionTHP-1 cellsLPSNot explicitly stated, but effective at 1 µg/ml[4]
Parthenolide IKK ComplexIL-8 SecretionCystic Fibrosis CellsIL-1β and/or TNFNot explicitly stated, but effective at 40 µM

Visualizing the NF-κB Signaling Pathway and Inhibition

To better understand the points of intervention for these inhibitors, the following diagram illustrates the canonical NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Gene_Expression Gene Expression DNA->Gene_Expression Parthenolide Parthenolide Parthenolide->IKK_Complex Inhibits BAY_11_7082 BAY 11-7082 BAY_11_7082->IkB Inhibits Phosphorylation MG_132 MG-132 MG_132->Proteasome Inhibits Andrograpanin Andrograpanin Andrograpanin->NFkB_n Inhibits DNA Binding

Caption: The NF-κB signaling pathway and points of inhibition.

Experimental Methodologies

Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed protocols for key experiments used to assess NF-κB inhibition.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed cells in a 96-well plate Transfect Transfect cells with NF-κB luciferase reporter plasmid Seed_Cells->Transfect Pre_treat Pre-treat cells with Andrograpanin or other inhibitors Transfect->Pre_treat Stimulate Stimulate with an NF-κB activator (e.g., TNF-α) Pre_treat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure Measure luminescence Add_Substrate->Measure

References

Andrograpanin and Metformin: A Comparative Analysis of Their Effects on Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of andrograpanin, a bioactive component of Andrographis paniculata, and metformin (B114582), a first-line therapy for type 2 diabetes, on glucose uptake. The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes.

Quantitative Analysis of Glucose Uptake

The following table summarizes the quantitative effects of andrograpanin (via its active compound andrographolide) and metformin on glucose uptake as reported in different experimental models. It is important to note that direct comparative studies are limited, and thus the data are collated from separate experiments.

CompoundModel SystemConcentrationEffect on Glucose UptakeReference
Andrographolide L6 myotubes60 µg/mLSignificant increase[1]
Andrographolide L6 cellsNot specifiedEnhanced glucose uptake[2][3]
Deoxyandrographolide L6 myotubesDose-dependentStimulated glucose uptake[4]
Metformin L6-GLUT4 cellsNot specified218% increase[5]
Metformin Human podocytesNot specified52% increase (80% with insulin)[5]
Metformin Sprague-Dawley rat soleus muscle320 mg/kg/day (in vivo)Significantly elevated insulin-stimulated transport[6]
Metformin Type 2 Diabetes PatientsNot specified2-fold increase in small intestine, 3-fold in colon[7]

Signaling Pathways and Mechanisms of Action

Both andrograpanin and metformin influence glucose uptake primarily by modulating the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipocytes. However, the upstream signaling pathways they activate show both overlap and divergence.

Andrograpanin's Signaling Pathway

Andrographolide, the major active component of Andrographis paniculata, has been shown to promote glucose uptake through multiple signaling pathways.[8] Studies indicate its effect is mediated through the activation of AMP-activated protein kinase (AMPK) and Protein Kinase C (PKC).[2][3][9] The activation of these pathways, in a calcium-dependent manner, leads to the translocation of GLUT4 to the cell surface, thereby facilitating glucose entry into the cell.[2][3][10] Some evidence also points towards the involvement of the PI3K-Akt pathway.[4]

G Andrograpanin Andrograpanin PKC PKC Andrograpanin->PKC AMPK AMPK Andrograpanin->AMPK PI3K PI3K/Akt Andrograpanin->PI3K GLUT4_translocation GLUT4 Translocation PKC->GLUT4_translocation Ca_ion Ca²⁺ Ca_ion->PKC AMPK->GLUT4_translocation PI3K->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Andrograpanin signaling pathway for glucose uptake.
Metformin's Signaling Pathway

Metformin's primary mechanism involves the activation of AMPK, which subsequently promotes GLUT4 translocation to the plasma membrane, leading to insulin-independent glucose uptake.[11][12] It also enhances insulin (B600854) sensitivity by increasing insulin receptor tyrosine kinase activity and improving insulin-stimulated glucose uptake.[13] Metformin can also act independently of AMPK.[5] One such mechanism is the inhibition of SHIP2 (SH2-containing inositol (B14025) 5'-phosphatase 2), which leads to enhanced glucose uptake by slowing down GLUT4 endocytosis.[5][14] Furthermore, metformin decreases hepatic glucose production and reduces intestinal glucose absorption.[11]

G Metformin Metformin AMPK AMPK Metformin->AMPK SHIP2 SHIP2 Inhibition Metformin->SHIP2 Insulin_Signaling Enhanced Insulin Signaling Metformin->Insulin_Signaling Hepatic_Glucose Decreased Hepatic Glucose Production Metformin->Hepatic_Glucose Intestinal_Absorption Decreased Intestinal Glucose Absorption Metformin->Intestinal_Absorption GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation SHIP2->GLUT4_translocation Insulin_Signaling->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake G cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Glucose Uptake Measurement A Seed L6 myoblasts in 96-well plates B Differentiate into myotubes (2% FBS medium) A->B C Starve cells in serum-free medium B->C D Treat with Andrographolide/Metformin at desired concentrations C->D E Add 2-deoxy-D-[3H]glucose D->E F Incubate for a defined period E->F G Wash cells to remove excess radiolabel F->G H Lyse cells G->H I Measure radioactivity using a scintillation counter H->I

References

Safety Operating Guide

Proper Disposal of Andrograpanin (Standard) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of Andrograpanin, a bioactive compound isolated from Andrographis paniculata. The following protocols are designed for researchers, scientists, and drug development professionals to manage Andrograpanin waste in accordance with general laboratory safety standards.

While a specific Safety Data Sheet (SDS) for Andrograpanin should always be consulted first, in the absence of explicit instructions classifying it as hazardous, it is often managed as a non-hazardous chemical waste. This is based on information available for the structurally similar and more well-known compound, Andrographolide, which is generally not classified as a hazardous substance. However, some extracts containing these compounds may cause skin sensitization, warranting careful handling and disposal as special waste in some jurisdictions. Always defer to local regulations and the specific supplier's SDS.

Key Disposal and Safety Parameters

The following table summarizes essential information for the safe handling and disposal of Andrograpanin.

ParameterInformationSource
Chemical Name AndrograpaninMedchemExpress
CAS Number 82209-74-3DC Chemicals[1]
Molecular Formula C20H30O3DC Chemicals[1]
Hazard Classification Generally considered non-hazardous. Consult supplier-specific SDS.Inferred from Andrographolide SDS
Primary Routes of Exposure Inhalation, ingestion, skin and eye contact.General laboratory chemical knowledge
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coat.General laboratory chemical knowledge
In case of Spill Absorb with inert material, collect in a sealed container for disposal.General laboratory chemical knowledge
Disposal Recommendation Dispose of as non-hazardous chemical waste according to local, state, and federal regulations. Do not dispose of down the drain or in regular trash.General laboratory guidelines[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of Andrograpanin waste in a laboratory environment.

  • Characterize the Waste:

    • Determine if the Andrograpanin waste is pure, in solution, or mixed with other chemicals.

    • If mixed, the entire mixture should be treated according to the most hazardous component.

  • Segregate the Waste:

    • Do not mix Andrograpanin waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerize the Waste:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • The container must be in good condition and not externally contaminated.

  • Label the Waste Container:

    • Clearly label the container with "Andrograpanin Waste" and the approximate quantity.

    • Include the date of accumulation.

    • If in a solution, list all constituents and their approximate percentages.

  • Store the Waste:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Do not attempt to transport the waste off-site yourself. All chemical waste must be disposed of through a licensed hazardous waste vendor.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of Andrograpanin.

Andrograpanin Disposal Workflow start Start: Andrograpanin Waste Generated characterize Characterize Waste (Pure, Solution, or Mixed?) start->characterize is_mixed Mixed with Hazardous Waste? characterize->is_mixed treat_hazardous Treat as Hazardous Waste (Follow protocol for most hazardous component) is_mixed->treat_hazardous Yes segregate Segregate Waste (Solid vs. Liquid) is_mixed->segregate No containerize Containerize in a Labeled, Leak-Proof Container treat_hazardous->containerize segregate->containerize label_waste Label Container: 'Andrograpanin Waste' Constituents & Date containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Vendor contact_ehs->disposal

Caption: Workflow for the proper disposal of Andrograpanin waste.

This comprehensive guide provides the necessary information for the safe and compliant disposal of Andrograpanin. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment. Always prioritize your institution's specific waste management policies and consult with your EHS department for any questions.

References

Personal protective equipment for handling Andrograpanin (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Andrograpanin, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Andrograpanin in a laboratory setting.

Body PartRequired PPESpecifications and Scenarios
Eyes Safety GogglesWear splash goggles to protect against dust and splashes.[1]
Hands Chemical-resistant glovesUse oil-resistant or other chemical-resistant gloves.[1][2] For prolonged or repeated contact, ensure gloves are appropriate for the solvent being used.
Body Laboratory Coat or OverallsA long-sleeved lab coat or cotton overalls should be worn.[2] An apron is recommended when mixing solutions.[2]
Feet Closed-toe ShoesWear closed-toe shoes, preferably chemical-resistant boots.[2]
Respiratory Dust Mask or RespiratorNot typically required in a well-ventilated area.[1] If dust is generated, a NIOSH-approved N95 or P1 dust mask is recommended.[1]

Operational Plan: Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:

  • Protective Clothing: Put on a long-sleeved shirt and long pants as a base layer.

  • Overalls/Lab Coat: Wear a clean lab coat or overalls.

  • Footwear: Put on closed-toe shoes or chemical-resistant boots.

  • Respirator: If required, perform a seal check for your respirator.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat or overalls.[3]

Doffing Procedure:

  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with your bare hands.

  • Overalls/Lab Coat: Remove your lab coat or overalls by rolling it down and away from your body to contain any contaminants.

  • Eye Protection: Remove safety goggles from the back of your head.

  • Respirator: If worn, remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal of used and contaminated PPE is essential to prevent environmental contamination and exposure to others.

  • Gloves, Masks, and other disposables: Dispose of these items in a designated hazardous waste container immediately after use.

  • Contaminated Clothing: Contaminated work clothing should not be taken home and should be washed separately from other laundry.[4][5] If clothing is heavily contaminated, it should be disposed of as hazardous waste according to institutional and local regulations.[5]

  • Empty Containers: Dispose of empty Andrograpanin containers in a suitable, closed container.[1]

Workflow for Safe Handling of Andrograpanin

Safe Handling and Disposal Workflow for Andrograpanin cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Based on SDS Locate Safety Equipment Locate Safety Equipment Select PPE->Locate Safety Equipment Don PPE Don PPE Locate Safety Equipment->Don PPE Handle Andrograpanin Handle Andrograpanin Don PPE->Handle Andrograpanin Doff PPE Doff PPE Handle Andrograpanin->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow Regulations

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Andrograpanin (Standard)
Reactant of Route 2
Andrograpanin (Standard)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.